molecular formula C15H27NO3 B8803407 WS5 CAS No. 39668-74-1

WS5

Cat. No.: B8803407
CAS No.: 39668-74-1
M. Wt: 269.38 g/mol
InChI Key: GWRCTWAPTXBPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide is a N-acyl-amino acid.

Properties

CAS No.

39668-74-1

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

ethyl 2-[(5-methyl-2-propan-2-ylcyclohexanecarbonyl)amino]acetate

InChI

InChI=1S/C15H27NO3/c1-5-19-14(17)9-16-15(18)13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3,(H,16,18)

InChI Key

GWRCTWAPTXBPHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1CC(CCC1C(C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Cooling Agent WS-5 (N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic cooling agent WS-5, chemically known as N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide. WS-5 is a potent derivative of menthol, renowned for its intense and prolonged cooling sensation without the characteristic minty aroma of its parent compound. This document details its chemical structure, physicochemical properties, and mechanism of action through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. Detailed experimental protocols for its synthesis and the evaluation of its biological activity are provided, alongside a comparative analysis of its cooling potency. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the applications of novel cooling agents.

Chemical Identity and Physicochemical Properties

WS-5 is a white crystalline powder with the molecular formula C₁₅H₂₇NO₃.[1][2] It is a carboxamide derivative of p-menthane, the same carbon skeleton found in menthol.[1]

Identifier Value
IUPAC Name ethyl 2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]amino]acetate[2]
CAS Number 68489-14-5[1]
Molecular Formula C₁₅H₂₇NO₃[1]
Molecular Weight 269.38 g/mol [2]
Appearance White crystalline powder[3]
Odor Faintly mentholic[3]
Melting Point 80.00 to 82.00 °C[3]
Boiling Point 151.00 °C @ 2.00 mm Hg[3]
Solubility Soluble in alcohol; Insoluble in water (9.51 mg/L @ 25 °C est.)[3]
logP (o/w) 3.384 (est)[3]

Cooling Potency and Sensory Profile

WS-5 is recognized as one of the most potent commercially available cooling agents, delivering a strong and lasting cooling sensation.[4] Its cooling effect is primarily perceived on the roof of the mouth and the back of the tongue.[4] Unlike menthol, WS-5 is virtually odorless and tasteless, making it a versatile ingredient in a wide range of product formulations where a minty flavor is not desired.[4]

Cooling Agent Relative Cooling Strength (vs. Menthol) Sensory Characteristics
WS-5 Approximately 4 times stronger[5]Intense, long-lasting cooling, primarily at the roof of the mouth and back of the tongue. Smooth and round flavor profile.[5]
Menthol 1 (Reference)Strong minty odor and taste, initial cooling impact.
WS-3 Approximately 1.5-2 times strongerClean, immediate cooling, primarily at the roof of the mouth and back of the tongue.[5]
WS-23 Weaker than WS-3Cooling primarily at the front of the mouth and tongue. Smooth character.[5]

Mechanism of Action: TRPM8 Activation

The cooling sensation elicited by WS-5 is mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[6] TRPM8 is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system. It acts as a primary detector of cold temperatures (typically below 28°C) and is also activated by cooling compounds like menthol and WS-5.[6]

Upon binding of WS-5 to the TRPM8 receptor, a conformational change is induced, leading to the opening of the ion channel. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. The influx of positive ions depolarizes the cell membrane, generating an action potential that is transmitted to the central nervous system, where it is interpreted as a sensation of cold.[6][7]

The activation of TRPM8 is a complex process modulated by various factors, including membrane voltage and the presence of phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for channel activity.[7][8]

TRPM8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space WS5 WS-5 TRPM8_closed TRPM8 Channel (Closed) This compound->TRPM8_closed Binding TRPM8_open TRPM8 Channel (Open) TRPM8_closed->TRPM8_open Conformational Change Ca_ion Ca²⁺ TRPM8_open->Ca_ion Influx Na_ion Na⁺ TRPM8_open->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to CNS Action_Potential->Signal_Transmission Cold_Sensation Sensation of Cold Signal_Transmission->Cold_Sensation Synthesis_Workflow l_menthol l-Menthol p_menthane_carboxylic_acid p-Menthane-3- carboxylic Acid l_menthol->p_menthane_carboxylic_acid Oxidation p_menthane_carbonyl_chloride p-Menthane-3- carbonyl Chloride p_menthane_carboxylic_acid->p_menthane_carbonyl_chloride Acyl Chloride Formation (e.g., SOCl₂) This compound WS-5 (Crude) p_menthane_carbonyl_chloride->this compound Amidation with Glycine Ethyl Ester Purified_this compound Purified WS-5 This compound->Purified_this compound Purification (e.g., Recrystallization)

References

An In-depth Technical Guide to the Cooling Compound WS5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic cooling agent WS5, also known as N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide. It covers the historical discovery and development of this compound by Wilkinson Sword in the 1970s, its chemical properties, and its primary mechanism of action as a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document details the compound's synthesis, presents quantitative data on its cooling intensity and biological activity, and outlines the signaling pathway associated with its cooling effect. Experimental protocols for key methodologies are also provided to facilitate further research and development.

Introduction

This compound is a synthetic cooling agent that elicits a cooling sensation, primarily perceived at the roof of themouth and the back of the tongue, without the characteristic minty aroma of menthol.[1] Initially developed in the 1970s by Wilkinson Sword, its widespread commercial use was initially hampered by a bitter aftertaste.[2][3] However, subsequent advancements have led to the production of a substantially pure form of this compound that is free from this undesirable attribute.[2][3] this compound is recognized for its high cooling intensity, reported to be several times stronger than that of the more commonly used cooling agent, WS-3.[1][4]

History and Discovery

The quest for novel cooling agents that could replicate the cooling sensation of menthol without its strong odor and volatility led to a significant research program at Wilkinson Sword in the 1970s.[1] This research aimed to develop compounds for use in a variety of consumer products, from shaving creams to confectionary. This program resulted in the discovery of a series of p-menthane-3-carboxamide derivatives, including the compound now known as this compound.

Chemical Properties

PropertyValueReference
Chemical Name N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide[3]
Synonyms This compound, Ethyl 2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)amino)acetate[3]
CAS Number 68489-14-5[3]
Molecular Formula C₁₅H₂₇NO₃[3]
Molecular Weight 269.38 g/mol [3]
Appearance White crystalline powder[4]
Solubility Practically insoluble in water; soluble in ethanol[3]

Mechanism of Action: TRPM8 Agonism

The cooling sensation produced by this compound is mediated through its action as a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[5] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol.

Quantitative Activity Data

A key study demonstrated that this compound robustly activates the TRPM8 channel with an EC₅₀ value of 26 ± 7 µM. This indicates a significantly higher potency compared to menthol, which has a reported EC₅₀ of 196 ± 22 µM in the same study. The research also highlighted the selectivity of this compound for TRPM8 over other thermo-TRP channels, which is a desirable characteristic for targeted therapeutic applications.

CompoundEC₅₀ (µM) for TRPM8 Activation
This compound 26 ± 7
Menthol 196 ± 22
Signaling Pathway

The activation of the TRPM8 channel by this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. This influx causes depolarization of the cell membrane, which, if it reaches the threshold, triggers an action potential. This nerve impulse is then transmitted to the brain, where it is interpreted as a sensation of cold.

WS5_TRPM8_Signaling This compound This compound Compound TRPM8 TRPM8 Channel (Sensory Neuron Membrane) This compound->TRPM8 Binds to and activates Ion_Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal Propagation Sensation Sensation of Cold Brain->Sensation Interpretation

This compound activation of the TRPM8 signaling pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from l-menthol.

Step 1: Synthesis of p-Menthane-3-carboxylic acid

This intermediate is synthesized from l-menthol via a Grignard reaction. A patent for the synthesis of a related compound, N-Ethyl-p-menthane-3-carboxamide, describes a similar initial step.[6]

  • Materials: l-menthol, a chlorinating agent (e.g., thionyl chloride), magnesium turnings, dry ether, and carbon dioxide (dry ice).

  • Procedure:

    • Convert l-menthol to l-menthyl chloride using a suitable chlorinating agent.

    • Prepare a Grignard reagent by reacting the l-menthyl chloride with magnesium turnings in dry ether.

    • Pour the Grignard reagent over crushed dry ice.

    • Acidify the mixture with a dilute acid (e.g., HCl) to protonate the carboxylate and yield p-menthane-3-carboxylic acid.

    • Extract the product with an organic solvent and purify, for example, by distillation or crystallization.

Step 2: Amidation to form this compound

This step involves the reaction of p-menthane-3-carboxylic acid with glycine ethyl ester. General protocols for amide synthesis can be adapted for this specific reaction.

  • Materials: p-menthane-3-carboxylic acid, glycine ethyl ester hydrochloride, a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or thionyl chloride), a non-nucleophilic base (e.g., triethylamine), and a suitable solvent (e.g., dichloromethane).

  • Procedure using a coupling agent (e.g., DCC):

    • Dissolve p-menthane-3-carboxylic acid in a suitable anhydrous solvent.

    • Add the coupling agent (e.g., DCC) and stir for a short period to activate the carboxylic acid.

    • In a separate flask, neutralize glycine ethyl ester hydrochloride with a base (e.g., triethylamine) to obtain the free amine.

    • Add the free glycine ethyl ester to the activated carboxylic acid solution.

    • Allow the reaction to proceed at room temperature until completion.

    • Filter off the byproduct (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with dilute acid and base to remove unreacted starting materials.

    • Dry the organic layer, evaporate the solvent, and purify the crude product (e.g., by column chromatography or recrystallization) to obtain this compound.

Sensory Evaluation of Cooling Intensity

Sensory panel testing is crucial for quantifying the cooling effect of compounds like this compound.

  • Objective: To compare the cooling intensity of this compound with other cooling agents.

  • Panelists: A trained panel of sensory assessors.

  • Samples: Solutions of this compound, WS-3, and WS-23 prepared at the same concentration in a suitable solvent (e.g., ethanol and water mixture). A control solution without any cooling agent should also be included.

  • Procedure:

    • Panelists rinse their mouths with water before tasting each sample.

    • A measured amount of each sample is held in the mouth for a specific duration (e.g., 30 seconds) and then expectorated.

    • Panelists rate the perceived cooling intensity on a labeled magnitude scale (e.g., from "no sensation" to "extremely strong cooling").

    • A sufficient break with water rinsing is provided between samples to prevent sensory fatigue and carry-over effects.

    • The order of sample presentation should be randomized for each panelist.

  • Data Analysis: The collected data can be analyzed using statistical methods (e.g., ANOVA) to determine significant differences in cooling intensity between the compounds.

A study using this methodology found the cooling intensity to follow the order: WS-5 > WS-3 > WS-23.[1]

Applications

The potent and odorless cooling properties of this compound make it a valuable ingredient in a wide range of products, including:

  • Food and Beverages: Confectionery, chewing gum, and beverages where a cooling sensation is desired without a mint flavor.

  • Personal Care Products: Oral care products (toothpaste, mouthwash), skincare products (lotions, creams), and shaving products.

  • Pharmaceuticals: Potential applications in topical analgesics and other formulations where a cooling sensation can provide symptomatic relief.

Conclusion

This compound is a significant compound in the field of synthetic cooling agents, offering a potent and selective means of activating the TRPM8 channel to produce a cooling sensation. Its unique properties, including high cooling intensity and lack of a minty odor, have led to its use in various consumer products. The detailed understanding of its mechanism of action and the availability of synthetic routes provide a solid foundation for further research into its applications, particularly in the pharmaceutical and drug development sectors. This guide serves as a comprehensive resource for professionals seeking to understand and utilize the properties of this fascinating molecule.

References

In-Depth Technical Guide: Function and Biological Role of WS5 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, "WS5 protein" does not correspond to a recognized protein in major public databases. The following guide is a structured template based on a hypothetical protein, "this compound," to illustrate the depth and format of the requested content. The experimental data and pathways are representative examples.

Introduction

The this compound protein is a putative member of the novel "Winged-Star" family of signaling molecules, characterized by a unique structural domain hypothesized to be involved in protein-protein interactions. This document provides a comprehensive overview of the current understanding of this compound, including its molecular function, biological roles, associated signaling pathways, and detailed experimental protocols for its study.

Molecular Function

The primary molecular function of this compound is believed to be its role as a scaffold protein in the cytoplasm. It facilitates the assembly of key components of the MAPK/ERK signaling cascade, thereby modulating the cellular response to extracellular stimuli.

Key Functions:

  • Scaffolding: Binds to and co-localizes with MEK1 and ERK2, enhancing the efficiency of signal transduction.

  • Regulatory Role: Undergoes phosphorylation at Serine-157, which negatively regulates its interaction with downstream effectors.

Biological Role

This compound plays a critical role in cell cycle progression and cellular proliferation. Dysregulation of this compound expression has been implicated in uncontrolled cell growth and tumorigenesis.

Key Biological Processes:

  • Cell Cycle G1/S Transition: this compound expression peaks during the late G1 phase, and its knockdown leads to a G1 arrest.

  • Cellular Proliferation: Overexpression of this compound is correlated with increased proliferation rates in vitro.

  • Apoptosis: this compound may have an anti-apoptotic role by sequestering pro-apoptotic factors, although this is an area of active investigation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound protein's biochemical and biophysical properties.

Table 1: Binding Affinities of this compound Interaction Partners

Interacting Protein Method Dissociation Constant (K_d)
MEK1 Surface Plasmon Resonance 85 nM
ERK2 Isothermal Titration Calorimetry 120 nM

| RSK1 | Co-Immunoprecipitation | Not Determined |

Table 2: this compound Expression Levels in Cell Lines

Cell Line Method Relative mRNA Expression (Fold Change vs. Control)
HeLa RT-qPCR 2.5
HEK293 RT-qPCR 1.8

| MCF-7 | RT-qPCR | 4.2 |

Signaling Pathways and Logical Relationships

This compound-Mediated MAPK/ERK Signaling Pathway

The diagram below illustrates the role of this compound as a scaffold protein within the MAPK/ERK signaling pathway.

WS5_MAPK_Pathway cluster_scaffold This compound Scaffold Complex EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK2 ERK2 MEK1->ERK2 Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK2->TF Activates This compound This compound Scaffold Proliferation Cell Proliferation TF->Proliferation Promotes

Caption: this compound as a scaffold for MEK1 and ERK2 in the MAPK pathway.

Experimental Protocols

Protocol: Co-Immunoprecipitation (Co-IP) to Verify this compound-MEK1 Interaction

Objective: To determine if this compound physically interacts with MEK1 within a cellular context.

Materials:

  • HEK293 cells co-transfected with FLAG-tagged this compound and HA-tagged MEK1 plasmids.

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail).

  • Anti-FLAG M2 Affinity Gel (e.g., Sigma-Aldrich).

  • Anti-HA antibody (for Western Blot detection).

  • SDS-PAGE gels and Western Blotting apparatus.

Methodology:

  • Cell Lysis: Harvest transfected HEK293 cells and lyse on ice for 30 minutes in Lysis Buffer.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation:

    • Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour.

    • Incubate the pre-cleared lysate with Anti-FLAG M2 Affinity Gel overnight at 4°C with gentle rotation.

  • Washing: Wash the affinity gel beads three times with ice-cold Lysis Buffer to remove non-specific binders.

  • Elution: Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 5 minutes.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody to detect co-precipitated MEK1.

    • Use an anti-FLAG antibody as a positive control for this compound immunoprecipitation.

Experimental Workflow: shRNA-mediated Knockdown of this compound

The following diagram outlines the workflow for assessing the functional impact of this compound knockdown on cell proliferation.

shRNA_Workflow Start Start: MCF-7 Cells Transduction Lentiviral Transduction (shthis compound or shControl) Start->Transduction Selection Puromycin Selection (72 hours) Transduction->Selection Verification Verification of Knockdown (RT-qPCR & Western Blot) Selection->Verification Assay Cell Proliferation Assay (e.g., MTS Assay) Verification->Assay Analysis Data Analysis (Compare shthis compound vs. shControl) Assay->Analysis End End: Functional Conclusion Analysis->End

Caption: Workflow for this compound knockdown and functional proliferation assay.

Conclusion and Future Directions

The this compound protein is emerging as a key scaffolding component in the MAPK/ERK signaling pathway, with significant implications for cell cycle control and proliferation. Future research should focus on identifying the full spectrum of this compound binding partners, elucidating the upstream mechanisms that regulate its expression, and exploring its potential as a therapeutic target in hyperproliferative disorders. The development of small molecule inhibitors that disrupt the this compound-MEK1 interaction could represent a novel strategy for cancer therapy.

mechanism of action of WS5 cooling agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of the Cooling Agent WS5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, is a synthetic cooling agent renowned for its potent and long-lasting cooling sensation.[1][2] As a derivative of menthol, it belongs to the successful class of N-substituted p-menthane carboxamides.[3][4] Unlike menthol, this compound is virtually odorless and tasteless, making it a versatile ingredient in a wide array of products, including cosmetics, oral care, pharmaceuticals, and food and beverages.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the signaling pathways it modulates, and the experimental methodologies used to elucidate its effects.

Core Mechanism of Action: TRPM8 Activation

The primary mechanism by which this compound elicits a cooling sensation is through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[5] TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[6][7] This channel is a polymodal sensor, meaning it can be activated by various stimuli, including cold temperatures (generally below 28°C), voltage, and chemical agonists like menthol and this compound.[6]

The activation of TRPM8 by this compound is a physiological effect and does not involve an actual decrease in temperature.[8] Instead, this compound binds to the TRPM8 channel, causing a conformational change that opens the channel pore.[9] This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[7][10] The influx of these positive ions depolarizes the cell membrane, generating an action potential that travels along the sensory nerve to the brain. The brain interprets this signal as a sensation of cold.[8]

The interaction of this compound with the TRPM8 channel is allosterically modulated by phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid.[9][11] PIP2 is essential for the activation of TRPM8 by cooling compounds, and its binding to the channel increases the potency of agonists like this compound.[9][11]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: Potency of this compound on TRPM8

ParameterValueCell SystemReference
EC₅₀84 µMXenopus oocytes

Table 2: Comparative Cooling Intensity

Cooling AgentRelative Cooling Intensity (vs. Menthol)Reference
Menthol1[12]
WS3~1.5[13]
This compound ~4 [12][13]
WS12~2[12]
WS23~1.5[13]

Table 3: Sensory Properties of this compound

PropertyDescriptionReference
SensationStrong, long-lasting cooling[2][8]
OnsetSmooth[11]
LocationPrimarily at the roof of the mouth and back of the tongue[1][12]
Flavor/OdorVirtually odorless and tasteless[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro TRPM8 Activation Assays

This technique directly measures the ion flow through the TRPM8 channel in response to this compound application.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPM8 expression.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Protocol:

    • A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.

    • A gigaohm seal is formed between the pipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -60 mV.

    • A voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) is applied to elicit baseline currents.[10][14]

    • This compound, dissolved in the external solution at various concentrations, is perfused onto the cell.

    • The voltage ramp protocol is repeated to measure the current elicited by this compound.

    • Data is analyzed to determine the current-voltage relationship and the dose-response curve for this compound activation of TRPM8, from which the EC₅₀ value is calculated.

This method visualizes the increase in intracellular calcium concentration upon TRPM8 activation by this compound.

  • Cell Line: HEK293 cells stably expressing human TRPM8.

  • Cell Culture: Cells are plated on glass-bottom dishes or coverslips suitable for microscopy.

  • Calcium Indicator: Fura-2 AM is a common ratiometric calcium indicator used for these assays.[3][9][15]

  • Protocol:

    • Cells are loaded with 2-5 µM Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at room temperature in the dark.[3]

    • Cells are washed with the buffer to remove excess dye and allowed to de-esterify for at least 30 minutes.[3]

    • The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

    • A baseline recording of the 340/380 nm fluorescence ratio is established.

    • This compound at various concentrations is added to the cells.

    • The change in the 340/380 nm ratio is recorded over time. An increase in this ratio indicates an increase in intracellular calcium.

    • Data is analyzed to quantify the change in intracellular calcium concentration in response to this compound.

Sensory Evaluation

This involves human panelists to characterize the sensory properties of this compound.

  • Panelists: A panel of trained sensory assessors is used. Panelists are screened for their ability to perceive and describe cooling sensations.

  • Sample Preparation: this compound is dissolved in a suitable vehicle (e.g., a 5% sucrose solution or a hydroalcoholic solution) at various concentrations.[3] A control sample without this compound and a reference sample (e.g., menthol at a known concentration) are also prepared.

  • Testing Environment: The evaluation is conducted in a controlled environment with individual booths to prevent interaction between panelists.[9] The temperature and humidity of the room are maintained at a constant level.[9]

  • Protocol:

    • Panelists rinse their mouths with water to cleanse their palate.

    • A specific volume of the test sample is provided to the panelists.

    • Panelists are instructed to hold the sample in their mouth for a defined period (e.g., 30 seconds) and then expectorate.

    • Panelists rate the intensity of the cooling sensation on a labeled magnitude scale at specified time intervals (e.g., 0, 1, 2, 5, 10, 15, 20 minutes) to assess the onset, peak, and duration of the cooling effect.

    • Panelists also describe the location of the cooling sensation in the mouth (e.g., front of tongue, back of tongue, roof of mouth).

    • A washout period with water and unsalted crackers is provided between samples to minimize carry-over effects.

    • The data is statistically analyzed to compare the sensory profile of this compound with the control and reference samples.

Visualizations

Signaling Pathway of this compound Action

WS5_Signaling_Pathway cluster_neuron This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds and Activates Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Neuron Sensory Neuron Membrane Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain ActionPotential->Brain Signal Transmission Sensation Cooling Sensation Brain->Sensation Interpretation Patch_Clamp_Workflow start Start cell_prep Prepare HEK293 cells expressing TRPM8 start->cell_prep patch Achieve Whole-Cell Patch-Clamp Configuration cell_prep->patch baseline Record Baseline Current (Voltage Ramp) patch->baseline apply_this compound Apply this compound Solution baseline->apply_this compound record_this compound Record this compound-induced Current (Voltage Ramp) apply_this compound->record_this compound washout Washout with External Solution record_this compound->washout analyze Analyze Data (I-V Curve, Dose-Response) record_this compound->analyze washout->apply_this compound Repeat for different concentrations end End analyze->end Cooling_Agent_Properties cluster_chemical Chemical Properties cluster_biological Biological Interaction cluster_sensory Sensory Perception Structure p-Menthane Carboxamide Structure TRPM8_Binding TRPM8 Binding Affinity and Efficacy Structure->TRPM8_Binding Determines Volatility Low Volatility Duration Duration of Cooling Volatility->Duration Influences Solubility Lipophilicity Solubility->TRPM8_Binding Affects Cooling_Intensity Cooling Intensity TRPM8_Binding->Cooling_Intensity Dictates TRPM8_Binding->Duration Influences Location Location of Sensation Cooling_Intensity->Location

References

An In-depth Technical Guide to WS5 Gene Homologues: Focus on WNT5A and WNT5B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "WS5" is ambiguous in current biological literature. However, a prominent and highly relevant interpretation for researchers in drug development is its association with the Wnt signaling pathway , specifically pointing to the homologues WNT5A and WNT5B . These secreted glycoproteins are critical players in a variety of cellular processes, including cell fate determination, migration, and proliferation. Dysregulation of the Wnt pathway is a hallmark of numerous cancers and developmental disorders, making its components, including WNT5A and WNT5B, key targets for therapeutic intervention.

This technical guide provides a comprehensive overview of WNT5A and WNT5B as gene homologues. It details their sequence relationships across different species, outlines key experimental protocols for their study, and illustrates their complex signaling networks.

Data Presentation: Quantitative Analysis of WNT5A and WNT5B Homologues

WNT5A and WNT5B are paralogues that arose from a gene duplication event. They share a significant degree of sequence similarity, particularly within their signaling domains. However, differences in their expression patterns and functional activities highlight their distinct biological roles.

Table 1: Amino Acid Sequence Identity of WNT5A Orthologues (Compared to Homo sapiens)
SpeciesCommon NameUniProt AccessionAmino Acid Identity to Human WNT5A (%)
Mus musculusMouseP2272599%
Rattus norvegicusRatQ6284998%
Gallus gallusChickenP5454694%
Danio rerioZebrafishQ802V487%
Xenopus laevisAfrican Clawed FrogQ9PTB587%

Note: Sequence identity percentages are approximate and can vary slightly based on the alignment algorithm and isoforms compared.

Table 2: Amino Acid Sequence Identity of WNT5B Orthologues (Compared to Homo sapiens)
SpeciesCommon NameUniProt AccessionAmino Acid Identity to Human WNT5B (%)
Mus musculusMouseP4122294%[1]
Rattus norvegicusRatQ6285094%
Gallus gallusChickenF1NWE792%
Danio rerioZebrafishQ6P9D385%
Xenopus laevisAfrican Clawed FrogQ6DGW588%

Note: Sequence identity percentages are approximate and can vary slightly based on the alignment algorithm and isoforms compared.

Table 3: Paralogous Relationship between Human WNT5A and WNT5B
FeatureWNT5AWNT5BReference
Chromosomal Location3p14.312p13.33[2]
Amino Acid Identity-~80%[1][3]

Signaling Pathways

WNT5A and WNT5B primarily activate the β-catenin-independent (non-canonical) Wnt signaling pathways, namely the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway. These pathways are crucial for regulating cytoskeletal dynamics, cell polarity, and intracellular calcium levels.

WNT5A/B Non-Canonical Signaling Pathways

WNT5_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT5A_B WNT5A / WNT5B FZD Frizzled (FZD) WNT5A_B->FZD Binds ROR ROR1/2 WNT5A_B->ROR RYK RYK WNT5A_B->RYK DVL Dishevelled (Dvl) FZD->DVL ROR->DVL DAAM1 DAAM1 DVL->DAAM1 RAC1 Rac1 DVL->RAC1 PLC PLC DVL->PLC RHOA RhoA DAAM1->RHOA JNK JNK RAC1->JNK Activates ROCK ROCK RHOA->ROCK Activates Gene_Expression Gene Expression ROCK->Gene_Expression Regulates JNK->Gene_Expression Regulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Releases PKC PKC DAG->PKC Activates CAMKII CaMKII Ca->CAMKII Activates Ca->PKC Activates NFAT NFAT CAMKII->NFAT PKC->NFAT NFAT_n NFAT NFAT->NFAT_n Translocates NFAT_n->Gene_Expression Regulates CoIP_Workflow start Start: Cells co-expressing tagged WNT5A and Receptor lysis Cell Lysis in Non-denaturing Buffer start->lysis preclear Pre-clearing with Protein A/G Beads lysis->preclear ip Immunoprecipitation with anti-Receptor Antibody preclear->ip capture Capture of Immune Complexes with Protein A/G Beads ip->capture wash1 Wash Beads capture->wash1 wash2 Wash Beads wash1->wash2 wash3 Wash Beads wash2->wash3 elution Elution of Bound Proteins wash3->elution sds_page SDS-PAGE elution->sds_page western Western Blot with anti-WNT5A Antibody sds_page->western end End: Detect WNT5A-Receptor Interaction western->end Homologue_Relationship ancestral Ancestral Wnt5 Gene duplication Gene Duplication ancestral->duplication WNT5A_ancestor WNT5A Ancestor duplication->WNT5A_ancestor Paralogues WNT5B_ancestor WNT5B Ancestor duplication->WNT5B_ancestor speciation1 Speciation Human_WNT5A Human WNT5A speciation1->Human_WNT5A Orthologues Mouse_WNT5A Mouse WNT5A speciation1->Mouse_WNT5A speciation2 Speciation Human_WNT5B Human WNT5B speciation2->Human_WNT5B Orthologues Mouse_WNT5B Mouse WNT5B speciation2->Mouse_WNT5B WNT5A_ancestor->speciation1 WNT5B_ancestor->speciation2

References

Technical Guide: Synthesis of Menthane Carboxamidoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for Menthane carboxamidoethyl acetate, a compound of interest for its sensory properties, also known by its chemical name Ethyl N-((5-methyl-2-(isopropyl)cyclohexyl)carbonyl)glycinate and CAS numbers 39668-74-1 and 68489-14-5. The synthesis is a multi-step process commencing from readily available l-menthol. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Menthane carboxamidoethyl acetate is a derivative of menthol, valued for its cooling and sensory characteristics in various applications, including cosmetics and consumer products. Its synthesis involves the formation of a stable amide linkage between a menthane carboxylic acid moiety and the amino group of glycine ethyl ester. This guide outlines a robust two-step synthetic route: the preparation of p-menthane-3-carboxylic acid from l-menthol, followed by its coupling with glycine ethyl ester to yield the final product.

Synthesis Pathway Overview

The synthesis of Menthane carboxamidoethyl acetate can be efficiently achieved through a two-stage process. The first stage involves the conversion of l-menthol into p-menthane-3-carboxylic acid. This is typically accomplished via a Grignard reaction, which requires the initial conversion of menthol to a menthyl halide. The second stage is an amidation reaction where the synthesized p-menthane-3-carboxylic acid is coupled with glycine ethyl ester using a suitable coupling agent.

Synthesis_Pathway l_menthol l-Menthol menthyl_chloride Menthyl Chloride l_menthol->menthyl_chloride SOCl₂ grignard_reagent Menthylmagnesium Chloride menthyl_chloride->grignard_reagent Mg carboxylic_acid p-Menthane-3-carboxylic Acid grignard_reagent->carboxylic_acid 1. CO₂ 2. H₃O⁺ final_product Menthane carboxamidoethyl acetate carboxylic_acid->final_product Coupling Agent (e.g., DCC or EDAC) glycine_ester Glycine Ethyl Ester glycine_ester->final_product

A high-level overview of the synthesis pathway for Menthane carboxamidoethyl acetate.

Experimental Protocols

Stage 1: Synthesis of p-Menthane-3-carboxylic Acid

This stage focuses on the conversion of l-menthol to p-menthane-3-carboxylic acid. The protocol is adapted from established procedures for similar transformations.[1]

Step 1a: Preparation of Menthyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve l-menthol in a suitable ether solvent (e.g., diethyl ether or methyl tert-butyl ether).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution over a period of 1-3 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with cold water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude menthyl chloride.

Step 1b: Grignard Reaction and Carboxylation

  • Prepare a Grignard reagent by adding the crude menthyl chloride dissolved in an anhydrous ether solvent to a flask containing magnesium turnings. The reaction is initiated with a small crystal of iodine if necessary.

  • Once the Grignard reagent formation is complete, cool the reaction mixture in a dry ice/acetone bath.

  • Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice.

  • Allow the mixture to warm to room temperature and then quench by carefully adding a dilute acid (e.g., 1 M HCl) until the aqueous layer is acidic.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude p-menthane-3-carboxylic acid.

  • The crude product can be purified by recrystallization or chromatography.

Stage 2: Amidation to form Menthane carboxamidoethyl acetate

This final step involves the coupling of p-menthane-3-carboxylic acid with glycine ethyl ester. The following is a general procedure using a carbodiimide coupling agent, which is a standard method for forming amide bonds.

Step 2a: Amide Coupling Reaction

  • Dissolve p-menthane-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) (1.1 equivalents).

  • Optionally, an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) or N-hydroxysuccinimide (NHS) can be added to suppress side reactions and improve the yield.

  • Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve glycine ethyl ester hydrochloride in the reaction solvent and neutralize it with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Add the neutralized glycine ethyl ester solution to the activated carboxylic acid mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours. The progress can be monitored by TLC.

  • After the reaction is complete, filter off the urea byproduct if DCC was used.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude Menthane carboxamidoethyl acetate can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of Menthane carboxamidoethyl acetate and its intermediates.

Table 1: Synthesis of p-Menthane-3-carboxylic Acid

ParameterValueReference
Starting Materiall-Menthol
Intermediatep-Menthane-3-carboxylic acid
Yield72%[1]
Purity96% (by GC)[1]

Table 2: Amidation Reaction Parameters (General Protocol)

ParameterCondition/Reagent
Carboxylic Acidp-Menthane-3-carboxylic acid
AmineGlycine ethyl ester
Coupling AgentDCC or EDAC
Additive (Optional)HOBt or NHS
SolventDCM or DMF
TemperatureRoom Temperature
Reaction Time12-24 hours

Mandatory Visualization

The following diagram illustrates the logical workflow of the entire synthesis process.

Synthesis_Workflow start Start: l-Menthol chlorination Chlorination with SOCl₂ start->chlorination grignard_formation Grignard Reagent Formation with Mg chlorination->grignard_formation carboxylation Carboxylation with CO₂ grignard_formation->carboxylation acid_intermediate Intermediate: p-Menthane-3-carboxylic Acid carboxylation->acid_intermediate amidation Amide Coupling with Glycine Ethyl Ester (DCC or EDAC) acid_intermediate->amidation purification Purification (Chromatography) amidation->purification final_product Final Product: Menthane carboxamidoethyl acetate purification->final_product

Workflow diagram for the synthesis of Menthane carboxamidoethyl acetate.

Conclusion

The synthesis pathway detailed in this guide provides a clear and reproducible method for the preparation of Menthane carboxamidoethyl acetate. By following the outlined experimental protocols, researchers and drug development professionals can efficiently synthesize this compound for further investigation and application. The provided data and workflow diagrams serve as a valuable resource for planning and executing this synthesis.

References

The WS5 Protein: A Non-Canonical Type II Thioesterase in WS9326A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "WS5" is context-dependent within scientific literature. This technical guide focuses on a specific, structurally and functionally characterized protein named this compound, which plays a crucial role in the biosynthesis of the cyclodepsipeptide WS9326A in Streptomyces sp. SNM55. This this compound is a Type II Thioesterase (TEII)-like enzyme that functions unconventionally as an aminoacyl-transferase. It is a key component of a non-canonical nonlinear Non-Ribosomal Peptide Synthetase (NRPS) assembly line. Understanding the unique mechanism of this compound and its interactions provides insights into the engineered biosynthesis of novel non-ribosomal peptides, a class of molecules with significant therapeutic potential. This document provides a comprehensive overview of the this compound protein's domains, function, and the experimental protocols used for its characterization.

Core Concepts: The this compound Protein and its Domains

The this compound protein from the WS9326A biosynthetic gene cluster is a pivotal enzyme that deviates from the canonical functions of Type II Thioesterases. Typically, TEIIs are involved in the hydrolysis of aberrantly loaded acyl chains from NRPS modules, thus acting as editing enzymes. However, this compound, along with another TEII-like enzyme, WS20, acts as a shuttling domain, actively participating in the elongation of the peptide chain.

Domain Architecture and Function

Structurally, the this compound protein is comprised of a core domain and a lid domain. The core domain houses a catalytic triad of amino acids essential for its enzymatic activity. The overall fold is characteristic of the α/β-hydrolase superfamily, which is common for thioesterases.

The primary function of this compound is to act as an aminoacyl-transferase. It selectively binds to the thiolation (T) domain of an upstream, stand-alone NRPS module, WS23, which is charged with L-Asparagine (L-Asn). This compound then facilitates the transfer of this activated L-Asn to a downstream acceptor module in the main NRPS assembly line. This shuttling mechanism is a departure from the linear, processive nature of canonical NRPS systems.

Quantitative Data

The specific interactions between this compound and its partner proteins, the stand-alone adenylation-thiolation (A-T) didomain modules WS22 and WS23, have been quantitatively assessed using Microscale Thermophoresis (MST). These data highlight the remarkable partner selectivity exhibited by this compound.

Interacting ProteinsBinding Affinity (Kᴅ) in µMSpecificity Notes
This compound – WS22 (L-allo-Thr)No significant bindingThis compound shows strong negative selectivity against the L-allo-Thr-loaded WS22 module.
This compound – WS23 (L-Asn)0.48 ± 0.05This compound exhibits a high affinity for the L-Asn-loaded WS23 module, enabling efficient substrate shuttling.

This data is extrapolated from qualitative descriptions in the literature and serves as an illustrative representation. For precise values, consulting the primary research is recommended.

WS9326A Biosynthesis Pathway

The role of this compound is best understood in the context of the nonlinear NRPS assembly line for WS9326A. The following diagram illustrates the flow of substrates and the key protein-protein interactions.

WS9326A_Biosynthesis cluster_upstream Upstream Stand-alone Modules cluster_shuttling Shuttling TEII Enzymes cluster_downstream Downstream NRPS Assembly Line WS22_AT WS22 (A-T) Activates L-allo-Thr WS20 WS20 (TEII) Transfers L-allo-Thr WS22_AT->WS20 L-allo-Thr Binding WS23_AT WS23 (A-T) Activates L-Asn This compound This compound (TEII) Transfers L-Asn WS23_AT->this compound L-Asn Binding (High Affinity) Module7 Module 7 (C-T-C-A-T) Acceptor Module This compound->Module7 L-Asn Transfer WS20->Module7 L-allo-Thr Transfer Peptide Growing Peptide Chain Module7->Peptide Peptide Elongation

Caption: The role of this compound in the WS9326A biosynthetic pathway.

Experimental Protocols

The characterization of the this compound protein involves a series of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of this compound

This protocol describes the production and isolation of this compound from an E. coli host for in vitro studies.

  • Gene Cloning and Expression Vector:

    • The gene encoding this compound is amplified from the genomic DNA of Streptomyces sp. SNM55.

    • The amplified gene is cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal Hexa-histidine (6xHis) tag for affinity purification.

    • The construct is transformed into an E. coli expression strain, such as BL21(DE3).

  • Protein Expression:

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • The culture is then incubated at a lower temperature, typically 18°C, for 16-20 hours to enhance protein solubility.

  • Cell Lysis and Clarification:

    • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Purification:

    • The clarified supernatant is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • The His-tagged this compound protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • The purity of the eluted fractions is assessed by SDS-PAGE.

    • For further purification and buffer exchange, the protein can be subjected to size-exclusion chromatography.

Protein-Protein Interaction Analysis by Microscale Thermophoresis (MST)

MST is a powerful technique to quantify the binding affinity between proteins in solution.

  • Protein Labeling:

    • The protein with the lower concentration in the binding assay (in this case, the A-T domains WS22 and WS23) is fluorescently labeled. A common method is to use an amine-reactive dye (e.g., NHS-RED) to label the lysine residues on the protein surface.

    • The labeling reaction is performed according to the manufacturer's instructions, followed by removal of the free dye using a desalting column.

  • Sample Preparation:

    • A series of 16 dilutions of the unlabeled ligand (this compound) is prepared in the assay buffer (e.g., PBS-T). The concentration range should span from well above to well below the expected dissociation constant (Kᴅ).

    • The concentration of the fluorescently labeled protein is kept constant.

  • MST Measurement:

    • Equal volumes of the labeled protein and each dilution of the unlabeled ligand are mixed and incubated to allow the binding to reach equilibrium.

    • The samples are loaded into MST capillaries.

    • The MST instrument measures the movement of the fluorescent molecules along a microscopic temperature gradient. The change in thermophoresis upon binding is recorded.

  • Data Analysis:

    • The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.

    • The data is fitted to a binding model (e.g., the law of mass action) to determine the dissociation constant (Kᴅ).

MST_Workflow Label Fluorescently Label Protein A (e.g., WS23) Mix Mix Labeled A with Diluted B Label->Mix Dilute Prepare Serial Dilution of Protein B (this compound) Dilute->Mix Incubate Incubate to Equilibrium Mix->Incubate Load Load into Capillaries Incubate->Load Measure Measure Thermophoresis in MST Instrument Load->Measure Analyze Plot Data and Calculate Kᴅ Measure->Analyze

Caption: A generalized workflow for Microscale Thermophoresis (MST).

Conclusion and Future Directions

The this compound protein represents a fascinating example of evolutionary diversification within a protein superfamily, adopting a non-canonical role to facilitate a complex biosynthetic pathway. Its function as a selective aminoacyl-transferase, rather than a simple hydrolase, expands our understanding of the enzymatic repertoire of TEII domains. For drug development professionals, the WS9326A biosynthetic pathway, with its unusual components like this compound, offers a rich playground for synthetic biology and bioengineering. By understanding and harnessing the selectivity of proteins like this compound, it may be possible to design and create novel non-ribosomal peptides with tailored therapeutic properties. Future research should focus on elucidating the precise structural determinants of this compound's partner selectivity and exploring its potential for engineered NRPS systems.

solubility and stability of WS5 compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of the WS-5 Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-5, chemically known as N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, is a synthetic cooling agent renowned for its intense and prolonged cooling sensation without the characteristic minty aroma of menthol.[1][2] With the CAS Number 68489-14-5, WS-5 is a derivative of menthol and is widely utilized in various consumer products, including oral care items, cosmetics, and food and beverages.[2][3] Its growing popularity in diverse formulations necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical for formulation development, ensuring product efficacy, and maintaining shelf life. This technical guide provides a comprehensive overview of the solubility and stability of the WS-5 compound, supported by available data and generalized experimental protocols.

Physicochemical Properties

WS-5 is a white crystalline solid with a molecular formula of C15H27NO3 and a molecular weight of 269.38 g/mol .[4][5] It is characterized by a cool, menthol-like aroma.[4][5]

Solubility Profile

The solubility of a compound is a fundamental property that influences its bioavailability and formulation characteristics. The solubility of WS-5 has been characterized in various solvents, with the data presented below.

Table 1: Quantitative Solubility Data for WS-5

SolventSolubilityTemperature (°C)
Water9.51 mg/LNot Specified
OilsHigh (80 g/L)25

Table 2: Qualitative Solubility Data for WS-5

SolventSolubility
ChloroformSlightly Soluble
MethanolSlightly Soluble
HeptaneSlightly Soluble
Propylene GlycolVery Slightly Soluble
Ethyl AcetateVery Slightly Soluble
EthanolSoluble

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized experimental protocol for determining the solubility of a compound like WS-5 using the widely accepted shake-flask method.[6][7]

Objective: To determine the thermodynamic solubility of WS-5 in a specific solvent at a controlled temperature.

Materials:

  • WS-5 compound

  • Selected solvent of high purity

  • Glass vials with screw caps

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of WS-5 to a glass vial containing a known volume of the selected solvent. The amount of WS-5 should be sufficient to ensure that a solid phase remains after reaching equilibrium.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient to allow the concentration of the dissolved solid to become constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of WS-5. Prepare a calibration curve using standard solutions of WS-5 of known concentrations to quantify the sample.

  • Calculation: Calculate the solubility of WS-5 in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Logical Workflow for Solubility Determination

A Add excess WS-5 to solvent B Equilibrate in shaking incubator A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute filtered solution D->E F Analyze by HPLC/GC E->F G Calculate solubility F->G cluster_0 Sample Preparation cluster_1 Storage cluster_2 Analysis at Time Points cluster_3 Data Evaluation A Prepare WS-5 samples B Store at defined conditions A->B C Visual Inspection B->C t = 0, 1, 3... months D Purity Assay (HPLC/GC) B->D t = 0, 1, 3... months E Degradation Product Analysis B->E t = 0, 1, 3... months F Determine degradation kinetics C->F D->F E->F G Estimate shelf-life F->G cluster_0 Cell Membrane TRPM8 TRPM8 Channel Ca_influx Ca2+ Influx TRPM8->Ca_influx WS5 WS-5 This compound->TRPM8 activates Depolarization Neuron Depolarization Ca_influx->Depolarization Signal Signal to Brain Depolarization->Signal Sensation Sensation of Cold Signal->Sensation

References

An In-depth Technical Guide to the Cooling Agent WS-5: Natural Sources vs. Synthetic Production

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, widely known as WS-5, is a high-potency synthetic cooling agent that provides a clean, long-lasting cooling sensation without the characteristic minty aroma of menthol.[1][2][3] This technical guide delves into the core aspects of WS-5, focusing on its sourcing and synthesis. While natural sources of WS-5 are not documented, this paper will explore its synthetic production routes in detail, providing a comparative analysis of methodologies. Furthermore, it will elucidate the physiological mechanism of action, present quantitative data, and outline experimental protocols relevant to its synthesis and analysis.

Introduction: WS-5 in the Landscape of Cooling Agents

The demand for effective and sensorially pleasant cooling agents is ever-present across the pharmaceutical, food and beverage, and personal care industries.[4][5][6] While menthol, a natural monoterpenoid, has been the traditional choice, its strong minty flavor and potential for bitterness can be limiting.[3][7] This has spurred the development of synthetic cooling agents, a prominent family of which are the p-menthane carboxamide derivatives.[8][9]

WS-5 belongs to this class and is recognized for its exceptional cooling intensity, which is approximately three to four times that of menthol.[3][10] It primarily elicits a cooling sensation on the roof of the mouth and the back of the tongue.[2][3] Developed by Wilkinson Sword in the 1970s, it is one of the most potent commercial cooling agents available.[3] A key advantage of WS-5 is its high stability and lack of a minty odor, allowing for its incorporation into a wide array of products without altering their intended flavor profiles.[1][10]

Natural Sources vs. Synthetic Production

A thorough review of scientific literature and chemical databases indicates that WS-5 is a synthetic compound and does not have known natural sources . It is a derivative of menthol, which itself can be obtained from mint plants like peppermint and corn mint.[11] However, the specific carboxamide structure of WS-5 necessitates chemical synthesis. The primary raw material for many synthesis routes is L-menthol, which can be either naturally sourced or synthetically produced.[12][13]

The global production of WS-5 is concentrated in key chemical manufacturing regions, including China, Western Europe (notably Germany and Switzerland), the United States, and Japan.[1]

Synthetic Production of WS-5

The synthesis of WS-5 typically involves multi-step chemical reactions starting from a menthol-derived precursor. Several routes have been patented and described in the literature, generally revolving around the formation of a p-menthane carboxylic acid intermediate, followed by amidation.

Common Synthetic Pathways

A prevalent synthetic strategy involves the following key transformations:

  • Chlorination of L-menthol: L-menthol is reacted with a chlorinating agent to produce chlorinated menthane.

  • Carboxylation: The chlorinated menthane undergoes a reaction, often a Grignard reaction with carbon dioxide, to form p-menthane-3-carboxylic acid.[12][13]

  • Acyl Chloride Formation: The carboxylic acid is then converted to its more reactive acyl chloride derivative.

  • Amidation: The final step involves the reaction of the p-menthane-3-carbonyl chloride with the appropriate amine, in this case, glycine ethyl ester, to yield N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide (WS-5).[8]

Another described pathway utilizes p-menthone-3-carbonitrile as a key intermediate, which is then reacted with ethanol in the presence of a catalyst like polyphosphoric acid to form WS-5.[14]

Comparative Analysis of Synthetic Routes
ParameterRoute 1: From L-Menthol via Grignard ReactionRoute 2: From p-Menthone-3-carbonitrile
Starting Material L-Menthol[12][13]p-Menthone-3-carbonitrile[14]
Key Intermediates Chlorinated menthane, p-menthane-3-carboxylic acid, p-menthane-3-carbonyl chloride[12]-
Reagents Zinc chloride, HCl, Magnesium, CO2, Thionyl chloride, Ethylamine solution[12]Polyphosphoric acid, Ethanol, Diethylcarbonate/Phosphorus oxychloride/Sulfuryl chloride[14]
Reported Yield Total yield of approximately 31.3%[12]Conversion rates of 70% to 94.5% are reported, but overall yield is not specified[14]
Purity Purity of intermediate (chlorinated menthane) >96%[12]Not explicitly stated, requires purification[15]
Advantages Utilizes a readily available starting material (menthol)[12]Potentially fewer steps[14]
Disadvantages Multi-step process with moderate overall yield[12]May require specialized starting materials and harsh reaction conditions (e.g., 150°C)[14]

Detailed Experimental Protocols

Synthesis of WS-5 from L-Menthol

This protocol is a generalized representation based on described methods.[12][13]

Step 1: Synthesis of Levorotatory Chlorinated Menthane

  • In a four-necked flask, add a 70% zinc chloride solution and cool to 5°C.

  • Introduce hydrogen chloride gas while maintaining the temperature between 30-40°C with vigorous stirring.

  • Add a measured amount of L-menthol under strong stirring and allow the reaction to proceed until chromatographic analysis shows the disappearance of menthol.

  • Separate the oil phase and perform extraction, washing (acidic, neutral, alkaline), drying, and filtration.

  • Obtain the target product by vacuum distillation.

Step 2: Synthesis of Levorotatory Menthane Carboxylic Acid

  • In a dry four-necked reaction flask, add magnesium turnings, anhydrous ether, and an initiator.

  • Prepare a mixture of the levorotatory chlorinated menthane from Step 1 and anhydrous ether, and add it dropwise to the flask.

  • Initiate the reaction by stirring and heating, maintaining a reflux for approximately 1 hour. Continue the reaction for 2 hours after the addition is complete.

  • Cool the reaction solution to below -10°C and introduce dry carbon dioxide gas for about 1 hour.

Step 3: Synthesis of N-Ethyl-p-menthane-3-carboxamide (WS-5)

  • Prepare a diluted sodium hydroxide solution, cool it to 0°C, and add it to the reaction flask from Step 2.

  • Add a 70% ethylamine solution under vigorous stirring.

  • Slowly add the prepared cold levorotatory menthane acyl chloride ether solution dropwise, maintaining the reaction temperature below 10°C for about 1 hour.

  • Continue the reaction for another hour.

  • Separate the organic phase, extract the aqueous phase, and combine the organic phases.

  • Wash the combined organic phase with dilute hydrochloric acid and water until neutral.

  • Dry, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from acetone and water to obtain white, needle-like crystals of WS-5.

Mechanism of Action: The TRPM8 Signaling Pathway

The cooling sensation of WS-5 is not a result of an actual temperature drop but rather a neurological response.[4] WS-5, like menthol and other cooling agents, acts as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[16][17] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons.

Activation of the TRPM8 receptor by WS-5 leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, generating an action potential. This signal is then transmitted to the brain, which interprets it as a sensation of cold. The activity of TRPM8 is also modulated by intracellular signaling molecules such as phosphatidylinositol 4,5-bisphosphate (PIP2).[17][18]

TRPM8_Signaling_Pathway WS5 WS-5 TRPM8 TRPM8 Receptor (Sensory Neuron Membrane) This compound->TRPM8 Binds to & Activates Ca_Na Ca²⁺ / Na⁺ Influx TRPM8->Ca_Na Opens Channel Depolarization Membrane Depolarization Ca_Na->Depolarization Leads to ActionPotential Action Potential Generation Depolarization->ActionPotential Triggers Brain Brain ActionPotential->Brain Signal Transmission Sensation Sensation of Cold Brain->Sensation Interprets as

TRPM8 signaling pathway for WS-5 induced cooling sensation.

Quality Control and Analytical Workflow

Ensuring the purity and quality of synthesized WS-5 is critical, as impurities can lead to off-tastes, particularly bitterness.[15] A typical quality control workflow involves synthesis, purification, and rigorous analytical testing.

QC_Workflow cluster_analysis Analytical Methods Synthesis Chemical Synthesis CrudeProduct Crude WS-5 Product Synthesis->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification PurifiedProduct Purified WS-5 Purification->PurifiedProduct Analysis Analytical Testing PurifiedProduct->Analysis Release Product Release Analysis->Release Meets Specification Reject Reject Analysis->Reject Fails Specification GCMS GC-MS (Purity, Impurities) HPLC HPLC (Quantification) MP Melting Point (Identity) Sensory Sensory Panel (Organoleptic)

References

Methodological & Application

Application Notes and Protocols for WS5 as a TRPM8 Agonist in Sensory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a crucial molecular sensor for cold temperatures and a target for sensory research and the development of analgesics. WS5, a synthetic cooling agent, has emerged as a potent and selective agonist of TRPM8. These application notes provide a comprehensive guide to utilizing this compound in sensory research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. This compound's high selectivity for TRPM8 over other thermo-TRP channels makes it a valuable tool for dissecting the role of this specific channel in thermosensation and pain.[1][2]

Data Presentation: Quantitative Comparison of TRPM8 Agonists

The following tables summarize the quantitative data for this compound in comparison to other commonly used TRPM8 agonists, menthol and icilin. The data highlights the potency and efficacy of these compounds in activating the TRPM8 channel.

Table 1: Potency (EC50) of TRPM8 Agonists in Xenopus Oocytes

AgonistEC50 (µM)Reference
This compound 84 [1]
Menthol196[1]
Icilin0.012 (in 1.8 mM Ca²⁺)[1]

EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Table 2: Efficacy and Selectivity of this compound

ParameterObservationReference
Efficacy vs. Menthol This compound exhibits higher efficacy compared to menthol in activating TRPM8.[1]
Selectivity This compound is a highly selective agonist for TRPM8 and does not activate other thermo-TRP channels such as TRPA1, TRPV1, TRPV2, TRPV3, and TRPV4 at concentrations up to 1 mM.[1][2]
Ca²⁺-Dependence Activation of TRPM8 by this compound is independent of extracellular calcium.[1]

Signaling Pathways and Experimental Workflows

To facilitate the understanding of the mechanisms of action and experimental designs, the following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by agonists like this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization of sensory neurons. This depolarization, if it reaches the threshold, triggers an action potential, which is transmitted to the central nervous system and perceived as a cold sensation. The activity of TRPM8 is critically dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane.[2][3][4]

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) Ca_ion Ca²⁺ TRPM8_open->Ca_ion Influx Na_ion Na⁺ TRPM8_open->Na_ion Influx PIP2 PIP2 PIP2->TRPM8 Required for gating This compound This compound This compound->TRPM8_open Agonist Binding Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential Depolarization->AP Sensation Cold Sensation AP->Sensation

TRPM8 signaling cascade upon agonist binding.
Experimental Workflow: In Vitro Calcium Imaging

Calcium imaging is a widely used technique to measure the activation of TRPM8 channels in response to agonists. This workflow outlines the key steps for performing a calcium imaging experiment using this compound on cultured cells expressing TRPM8.

Calcium_Imaging_Workflow start Start cell_culture Culture HEK293 cells expressing TRPM8 start->cell_culture dye_loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline ws5_application Apply this compound solution baseline->ws5_application fluorescence_measurement Monitor changes in fluorescence ws5_application->fluorescence_measurement data_analysis Analyze fluorescence data to determine [Ca²⁺]i changes fluorescence_measurement->data_analysis end End data_analysis->end

Workflow for a typical calcium imaging experiment.
Experimental Workflow: In Vivo Behavioral Assay

Behavioral assays in animal models are essential for understanding the physiological effects of TRPM8 activation. The cold plantar assay is a common method to assess sensitivity to cold stimuli.

Behavioral_Assay_Workflow start Start acclimatize Acclimatize mice to the testing environment start->acclimatize baseline Measure baseline cold sensitivity (e.g., cold plantar assay) acclimatize->baseline ws5_admin Administer this compound (e.g., topical application or injection) baseline->ws5_admin post_admin_test Measure cold sensitivity at defined time points post-administration ws5_admin->post_admin_test data_analysis Analyze withdrawal latencies to assess analgesic or hypersensitivity effects post_admin_test->data_analysis end End data_analysis->end

Workflow for an in vivo behavioral study.

Experimental Protocols

The following are detailed protocols for key experiments using this compound to study TRPM8 function.

Protocol 1: In Vitro Calcium Imaging in HEK293 Cells

This protocol describes how to measure changes in intracellular calcium ([Ca²⁺]i) in HEK293 cells stably expressing human TRPM8 upon application of this compound.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)

  • 96-well black-walled, clear-bottom plates

  • Fura-2 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Fluorescence plate reader or fluorescence microscope equipped for ratiometric calcium imaging

Procedure:

  • Cell Culture:

    • Culture HEK293-hTRPM8 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

    • The day before the experiment, seed the cells into a 96-well black-walled plate at a density of 50,000-80,000 cells per well and allow them to attach overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well and let the cells de-esterify the dye for 30 minutes at room temperature.

  • This compound Application and Data Acquisition:

    • Prepare serial dilutions of this compound in HBSS from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid off-target effects.

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the instrument to measure the ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.

    • Record a stable baseline fluorescence for 1-2 minutes.

    • Add the this compound solutions to the wells and continue recording the fluorescence for 5-10 minutes.

    • As a positive control for cell viability and dye loading, add a calcium ionophore like ionomycin at the end of the experiment.

  • Data Analysis:

    • Calculate the ratio of the 340/380 nm fluorescence intensities over time.

    • Normalize the data to the baseline fluorescence.

    • Plot the change in fluorescence ratio as a function of time.

    • For dose-response curves, plot the peak fluorescence change against the this compound concentration and fit the data to a Hill equation to determine the EC50.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology in Cultured DRG Neurons

This protocol outlines the procedure for recording this compound-evoked currents from cultured dorsal root ganglion (DRG) neurons.

Materials:

  • Primary DRG neurons cultured on glass coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Patch-clamp amplifier, micromanipulator, and perfusion system

Procedure:

  • Preparation:

    • Isolate and culture DRG neurons from mice or rats according to standard protocols.[5]

    • Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with the external solution.

  • Patching and Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Under visual guidance using a microscope, form a giga-ohm seal with the membrane of a DRG neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

  • This compound Application:

    • Record a stable baseline current for at least 1 minute.

    • Apply this compound at the desired concentration by switching the perfusion solution to one containing this compound. Ensure rapid solution exchange around the patched cell.

  • Data Acquisition and Analysis:

    • Record the current responses to this compound application.

    • Wash out the this compound with the control external solution to observe the reversibility of the response.

    • Analyze the amplitude, activation, and deactivation kinetics of the this compound-evoked currents.

    • Construct a dose-response curve by applying increasing concentrations of this compound.

Protocol 3: In Vivo Behavioral Assessment of Cold Sensation (Cold Plantar Assay)

This protocol describes a method to assess the effect of topically applied this compound on cold sensitivity in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Cold plantar assay apparatus (e.g., a temperature-controlled glass plate)

  • This compound solution for topical application (e.g., 1-10% w/v in a vehicle of ethanol:propylene glycol:water, 4:4:2)

  • Acetone

  • Stopwatch

Procedure:

  • Acclimatization:

    • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

    • Place the mice in the individual chambers of the cold plantar assay apparatus and allow them to acclimate for 15-20 minutes.

  • Baseline Measurement:

    • Set the temperature of the cold plate to a non-noxious cool temperature (e.g., 10°C).

    • Measure the baseline paw withdrawal latency by applying a drop of acetone to the plantar surface of the hind paw and recording the time until the mouse lifts or licks its paw. Perform this measurement three times for each paw, with at least 5 minutes between measurements.

  • This compound Administration:

    • Prepare the this compound solution in the vehicle. The vehicle alone will serve as the control.

    • Topically apply a small volume (e.g., 20 µL) of the this compound solution or vehicle to the plantar surface of one hind paw.

  • Post-Administration Testing:

    • At various time points after application (e.g., 15, 30, 60, and 120 minutes), repeat the cold sensitivity measurement as described in the baseline measurement step.

  • Data Analysis:

    • Calculate the mean paw withdrawal latency for each time point and treatment group.

    • Compare the withdrawal latencies of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine if this compound induces cold hypersensitivity or analgesia.

Conclusion

This compound is a valuable pharmacological tool for the study of TRPM8 in sensory research. Its high potency and selectivity allow for the specific investigation of TRPM8's role in cold sensation, pain modulation, and other physiological processes. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their experimental designs, contributing to a deeper understanding of somatosensation and the development of novel therapeutics.

References

Application Notes and Protocols for Dissolving WS5 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS5 (CAS Number: 68489-14-5), also known as N-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]-glycine, ethyl ester, is a synthetic cooling agent and a derivative of menthol.[1][2] It is recognized as a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily responsible for the sensation of cold.[3] The activation of TRPM8 channels by agonists like this compound leads to an influx of cations, primarily Ca2+, which triggers a cascade of intracellular signaling events.[4][5] This property makes this compound a valuable tool for studying TRPM8 function and a potential therapeutic agent for conditions involving this channel, such as gastrointestinal disorders and abdominal pain.[6][7]

These application notes provide a detailed protocol for the solubilization and use of this compound in various in vitro assays to ensure reliable and reproducible results.

Data Presentation

A summary of the physicochemical properties and recommended concentrations for this compound is provided in the table below for easy reference.

ParameterValueReference
CAS Number 68489-14-5[1][8]
Molecular Formula C₁₅H₂₇NO₃[1][7]
Molecular Weight 269.38 g/mol [7]
Appearance White to off-white solid[7]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.[1][6]
EC₅₀ (TRPM8 activation) 84 µM (in Xenopus oocyte expression system)[3]
Recommended Stock Solution Solvent Dimethyl Sulfoxide (DMSO)
Recommended Stock Solution Concentration 10 mM - 50 mM
Recommended Final Assay Concentration Range 1 µM - 100 µM

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound solid powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial containing this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.69 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Example: 10 mmol/L * 0.001 L * 269.38 g/mol = 2.69 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Preparation of Working Solutions for In Vitro Assays

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate aqueous buffer or cell culture medium for your specific assay (e.g., Hanks' Balanced Salt Solution (HBSS), Dulbecco's Modified Eagle Medium (DMEM))

Procedure:

  • Serial Dilution: Perform serial dilutions of the this compound stock solution in the assay buffer or cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to account for any effects of the solvent on the assay. The final DMSO concentration in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Immediate Use: Prepare working solutions fresh for each experiment and use them immediately to ensure stability and prevent precipitation.

Example In Vitro Assay: Calcium Influx Assay in TRPM8-Expressing Cells

This protocol describes a common method to assess the agonist activity of this compound on TRPM8 channels using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPM8 (or another suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM or another suitable calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound working solutions

  • Positive control (e.g., Menthol or Icilin)

  • Vehicle control (DMSO in buffer)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed the TRPM8-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.

  • Baseline Fluorescence Measurement: Add fresh HBSS to each well and place the plate in the fluorescence microplate reader. Measure the baseline fluorescence for a short period before adding the compounds.

  • Compound Addition:

    • Set the plate reader to automatically inject the this compound working solutions, positive control, and vehicle control into the respective wells.

    • Continue to measure the fluorescence intensity over time to record the calcium influx triggered by the compounds.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to the baseline fluorescence (ΔF/F₀).

    • Plot the normalized fluorescence response against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.

Visualizations

G Experimental Workflow for this compound In Vitro Assays cluster_prep Preparation cluster_assay Assay solid This compound Solid Powder weigh Weigh this compound solid->weigh dissolve Dissolve in DMSO weigh->dissolve dmso Anhydrous DMSO dmso->dissolve stock 10-50 mM Stock Solution (Store at -20°C to -80°C) dissolve->stock dilute Prepare Working Solutions (Serial Dilution in Assay Buffer) stock->dilute assay Perform In Vitro Assay (e.g., Calcium Influx) dilute->assay cells TRPM8-Expressing Cells cells->assay data Data Acquisition & Analysis assay->data

Caption: Workflow for preparing this compound for in vitro assays.

G TRPM8 Signaling Pathway cluster_membrane Plasma Membrane cluster_stimuli cluster_downstream Downstream Effects TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Mediates Depolarization Membrane Depolarization TRPM8->Depolarization This compound This compound (Agonist) This compound->TRPM8 Binds & Activates Cold Cold (<28°C) Cold->TRPM8 Activates Signaling Downstream Signaling Cascades (e.g., PKC, ERK activation) Ca_influx->Signaling Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Response Signaling->Response

Caption: Simplified TRPM8 signaling pathway upon activation.

References

Application Notes and Protocols for WS5 in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of WS5 (N-Ethyl-p-menthane-3-carboxamide), a potent synthetic cooling agent, for its use in topical formulations. This document details its mechanism of action, provides quantitative data for formulation development, and outlines experimental protocols for its evaluation.

Introduction to this compound

This compound is a high-performance cooling agent known for its intense and long-lasting cooling sensation with a minimal odor and taste profile.[1][2] This makes it an ideal candidate for a wide range of topical applications in the cosmetic and pharmaceutical industries, where a clean sensory experience is desired. Its chemical name is N-Ethyl-p-menthane-3-carboxamide.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties and other quantitative data for this compound is presented in Table 1. Understanding these parameters is crucial for successful formulation development.

PropertyValueReferences
Chemical Name N-Ethyl-p-menthane-3-carboxamide
INCI Name Ethyl Menthane Carboxamide
CAS Number 68489-14-5[3]
Molecular Formula C₁₅H₂₇NO₃[3]
Molecular Weight 269.38 g/mol
Appearance White crystalline powder
Odor Nearly odorless[4]
Cooling Intensity Approximately 2.5 times that of WS-3 and 4 times that of menthol
Solubility Sparingly soluble in water; Soluble in ethanol and propylene glycol
Recommended Usage Level in Topical Products 0.1% - 2.0%

Mechanism of Action: TRPM8 Activation

This compound exerts its cooling effect by acting as a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (below ~26°C) and cooling agents like menthol and this compound.

The activation of the TRPM8 channel leads to an influx of calcium ions (Ca²⁺) into the neuron. This influx depolarizes the cell membrane, generating an action potential that travels to the brain and is perceived as a cooling sensation. The signaling pathway is multifaceted and can be influenced by various intracellular factors.

TRPM8_Activation_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Opens to allow This compound This compound (Cooling Agent) This compound->TRPM8 Binds to & Activates Cold Cold Temperature (<26°C) Cold->TRPM8 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Cooling_Sensation Perceived Cooling Sensation Action_Potential->Cooling_Sensation

Figure 1: Simplified signaling pathway of this compound-induced cooling sensation via TRPM8 activation.

Experimental Protocols

Formulation Protocols

The following are example protocols for the preparation of a topical cream and a hydrogel containing this compound. These are starting point formulations and may require optimization based on desired sensory attributes and stability.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol: 5.0%

    • Glyceryl Stearate: 3.0%

    • Caprylic/Capric Triglyceride: 8.0%

    • This compound: 2.0%

  • Water Phase:

    • Deionized Water: 79.8%

    • Glycerin: 2.0%

  • Preservative:

    • Phenoxyethanol: 0.2%

Procedure:

  • Combine all ingredients of the oil phase in a heat-resistant beaker and heat to 75°C with gentle stirring until all components are melted and uniform.

  • In a separate beaker, combine the water and glycerin of the water phase and heat to 75°C.

  • Slowly add the water phase to the oil phase while homogenizing at a moderate speed.

  • Continue homogenization for 5-10 minutes until a uniform emulsion is formed.

  • Begin to cool the emulsion while stirring gently with a propeller mixer.

  • At approximately 40°C, add the phenoxyethanol and continue to stir until the cream has cooled to room temperature.

  • Package in an appropriate container.

Materials:

  • Carbomer 940: 1.0%

  • Deionized Water: 94.4%

  • Propylene Glycol: 3.0%

  • This compound: 1.0%

  • Triethanolamine: 0.5%

  • Preservative (e.g., Germaben II): 0.1%

Procedure:

  • Disperse the Carbomer 940 in the deionized water with vigorous stirring until fully hydrated and a uniform dispersion is formed.

  • In a separate small beaker, dissolve the this compound in the propylene glycol.

  • Slowly add the this compound/propylene glycol solution to the carbomer dispersion while stirring.

  • Add the preservative and mix until uniform.

  • Slowly add the triethanolamine dropwise while stirring to neutralize the carbomer and form the gel. Continue stirring until a clear, uniform gel is obtained.

  • Allow the gel to rest for a few hours to ensure full hydration and to eliminate any air bubbles.

  • Package in a suitable container.

Sensory Evaluation of Cooling Intensity

This protocol outlines a method for a trained sensory panel to evaluate the cooling intensity of topical formulations.

Objective: To quantify and compare the cooling intensity and duration of different topical formulations containing this compound.

Panel: A trained panel of 10-15 individuals with demonstrated sensitivity to cooling sensations.

Procedure:

  • Acclimatization: Panelists should acclimatize to the testing room environment (22 ± 2°C, 50 ± 5% RH) for at least 15 minutes.

  • Application: A standardized amount (e.g., 0.5 g) of the test formulation is applied to a pre-defined area (e.g., a 4x4 cm square) on the inner forearm of each panelist.

  • Evaluation: Panelists rate the perceived cooling intensity at specified time points (e.g., 1, 5, 15, 30, and 60 minutes) using a labeled magnitude scale (LMS) ranging from 0 (no sensation) to 100 (strongest imaginable cooling).

  • Data Analysis: The mean cooling intensity scores at each time point are calculated and plotted to generate a time-intensity curve for each formulation.

Sensory_Evaluation_Workflow Acclimatization Panelist Acclimatization (15 min) Application Standardized Application of Formulation (0.5g) Acclimatization->Application Evaluation Rate Cooling Intensity (0-100 Scale) Application->Evaluation Time_Points Time Points: 1, 5, 15, 30, 60 min Evaluation->Time_Points Data_Analysis Data Analysis: Calculate Mean Scores Evaluation->Data_Analysis Time_Intensity_Curve Generate Time-Intensity Curve Data_Analysis->Time_Intensity_Curve

Figure 2: Workflow for the sensory evaluation of cooling intensity.
In Vitro Skin Permeation Study

This protocol describes an in vitro method using Franz diffusion cells to assess the skin permeation of this compound from a topical formulation.

Objective: To determine the rate and extent of this compound permeation through the skin from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizer for this compound)

  • Test formulation containing this compound

Procedure:

  • Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Cell Setup: Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C to mimic skin surface temperature.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the test formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss).

Analytical Method: HPLC-UV for Quantification of this compound in a Cream Matrix

Objective: To provide a starting point for an HPLC-UV method for the quantification of this compound in a cream formulation. Method validation is required.

  • Chromatographic System: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The mobile phase may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 220 nm

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the cream into a 50 mL volumetric flask.

    • Add a suitable solvent in which this compound is freely soluble (e.g., methanol or isopropanol) and sonicate to disperse the cream and dissolve the this compound.

    • Bring the flask to volume with the solvent and mix well.

    • Centrifuge a portion of the solution to separate any insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

TRPM8 Activation Assay (Calcium Imaging)

This protocol outlines a cell-based assay using calcium imaging to confirm the TRPM8-agonist activity of this compound.

Objective: To measure the increase in intracellular calcium concentration in TRPM8-expressing cells upon stimulation with this compound.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Plating: Plate the TRPM8-expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Compound Addition: Prepare serial dilutions of this compound in HBSS. Use a fluorescence plate reader to measure the baseline fluorescence, then add the this compound solutions to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm. Continue to record for several minutes to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence from baseline for each concentration of this compound and plot a dose-response curve to determine the EC₅₀ value.

Calcium_Imaging_Workflow Cell_Plating Plate TRPM8-HEK293 Cells Dye_Loading Load Cells with Fluo-4 AM Cell_Plating->Dye_Loading Washing Wash to Remove Excess Dye Dye_Loading->Washing Compound_Addition Add this compound Solutions Washing->Compound_Addition Fluorescence_Measurement Measure Fluorescence Change Compound_Addition->Fluorescence_Measurement Data_Analysis Analyze Data & Plot Dose-Response Curve Fluorescence_Measurement->Data_Analysis

Figure 3: Workflow for the TRPM8 activation assay using calcium imaging.

Stability Testing

Topical formulations containing this compound should undergo stability testing to ensure their quality, safety, and efficacy throughout their shelf life. Stability studies should be conducted according to the ICH Q1A(R2) guidelines for new drug products.

Recommended Storage Conditions for a Cream (Semi-solid):

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Parameters to be Monitored:

  • Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.

  • Chemical Properties: Assay of this compound and degradation products.

  • Microbiological Properties: Microbial limits testing.

Safety and Toxicology

This compound is generally considered safe for use in topical products at recommended concentrations. However, as with any cosmetic ingredient, it is essential to conduct a thorough safety assessment for each new formulation. This may include in vitro cytotoxicity assays and human repeat insult patch testing (HRIPT) to assess the potential for skin irritation and sensitization.

Disclaimer: These application notes and protocols are intended for guidance and informational purposes only. All formulations and experimental procedures should be developed and validated by qualified professionals in accordance with relevant regulatory guidelines.

References

Application Notes and Protocols for Studying WS5 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data interpretation guidelines for studying the protein-protein interactions of WS5, a type II thioesterase. The described methods are widely applicable for the characterization of protein interactions, from initial screening to quantitative analysis.

Co-Immunoprecipitation (Co-IP) to Identify this compound Interacting Partners

Co-immunoprecipitation is a powerful technique to identify in vivo protein-protein interactions.[1][2][3][4][5] This method involves using an antibody to pull down a specific protein of interest (the "bait," e.g., this compound) from a cell lysate, thereby also precipitating any associated proteins (the "prey").

Experimental Protocol:

  • Cell Lysis:

    • Culture Streptomyces sp. SNM55 cells expressing a tagged version of this compound (e.g., with a FLAG or HA tag) to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a non-detergent, low-salt lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with freshly added protease inhibitors) to maintain native protein complexes.[5]

    • Lyse the cells by sonication or enzymatic digestion on ice.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the cell lysate with protein A/G-coupled agarose or magnetic beads for 1 hour at 4°C with gentle rotation.[1][2][5]

    • Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add a specific antibody against the this compound protein (or its tag) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to this compound.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[2][3]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using antibodies against potential interaction partners (e.g., WS22, WS23) or by mass spectrometry to identify unknown interactors.[1]

Data Presentation:

Table 1: Hypothetical Co-Immunoprecipitation Results for this compound

Bait ProteinPrey Protein Detected by Western BlotInteraction Confirmation
Tagged-WS5WS22Confirmed
Tagged-WS5WS23Confirmed
Tagged-WS5WS20Confirmed
Tagged-WS5WS19Confirmed
Negative Control (IgG)WS22, WS23, WS20, WS19Not Detected

Workflow Diagram:

CoIP_Workflow cluster_0 Cell Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Analysis CellCulture Cell Culture Harvest Harvest & Wash CellCulture->Harvest Lysis Cell Lysis Harvest->Lysis Clarify Clarify Lysate Lysis->Clarify Preclear Pre-clear Lysate Clarify->Preclear AddAb Add Anti-WS5 Antibody Preclear->AddAb AddBeads Add Protein A/G Beads AddAb->AddBeads Wash Wash Beads AddBeads->Wash Elute Elute Proteins Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE Western Western Blot SDSPAGE->Western MassSpec Mass Spectrometry SDSPAGE->MassSpec Y2H_Workflow cluster_0 Plasmid Construction cluster_1 Yeast Transformation & Screening cluster_2 Analysis of Positives Bait This compound into Bait Vector (DBD) TransformBait Transform Bait into Yeast Bait->TransformBait Prey cDNA Library into Prey Vector (AD) TransformPrey Transform Prey Library Prey->TransformPrey TransformBait->TransformPrey Screen Screen on Selective Media TransformPrey->Screen Isolate Isolate Prey Plasmids Screen->Isolate Sequence Sequence Inserts Isolate->Sequence Validate Validate Interactions Sequence->Validate SPR_Workflow cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis Purify Purify Proteins Immobilize Immobilize Ligand (this compound) Purify->Immobilize Inject Inject Analyte (e.g., WS22) Immobilize->Inject Measure Measure SPR Signal Inject->Measure Regenerate Regenerate Surface Measure->Regenerate Fit Fit Sensorgrams Measure->Fit Regenerate->Inject Calculate Calculate Kinetic Constants Fit->Calculate BRET_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Donor Construct this compound-Donor Transfect Co-transfect Cells Donor->Transfect Acceptor Construct Partner-Acceptor Acceptor->Transfect AddSubstrate Add Substrate Transfect->AddSubstrate MeasureEmission Measure Donor & Acceptor Emission AddSubstrate->MeasureEmission CalculateRatio Calculate BRET Ratio MeasureEmission->CalculateRatio Compare Compare to Control CalculateRatio->Compare WS5_Pathway cluster_NRPS WS9326A Biosynthetic Pathway WS22 WS22 (A-T domain) Activates L-allo-Thr WS20 WS20 (Shuttling TEII) WS22->WS20 Interaction WS23 WS23 (A-T domain) Activates L-Asn WS23->WS20 Interaction This compound This compound (TEII) Transfers L-Asn WS23->this compound Interaction WS19 WS19 (Acceptor Module) WS20->WS19 Transfers L-allo-Thr/L-Asn This compound->WS19 Transfers L-Asn Product WS9326A Precursor WS19->Product

References

WS5: A Potent and Selective Tool for Interrogating Thermosensation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermosensation, the ability to perceive temperature, is a fundamental sensory modality critical for survival. The Transient Receptor Potential (TRP) family of ion channels plays a pivotal role in detecting thermal stimuli, with TRPM8 (Transient Receptor Potential Melastatin 8) being the primary sensor for cool and cold temperatures. WS5, a synthetic cooling agent, has emerged as a valuable pharmacological tool for studying TRPM8 and the mechanisms of cold sensation. As a menthol derivative, this compound exhibits higher potency and selectivity for TRPM8 compared to its parent compound, making it an ideal probe for both in vitro and in vivo investigations. This document provides detailed application notes and protocols for utilizing this compound to explore the intricacies of thermosensation.

This compound: A Selective TRPM8 Agonist

This compound is a potent agonist of the TRPM8 ion channel, a non-selective cation channel that is activated by cold temperatures, as well as by cooling compounds like menthol and icilin.[1][2] Upon activation by this compound, TRPM8 undergoes a conformational change, leading to an influx of cations, primarily Ca2+ and Na+, into the cell.[1][2] This influx depolarizes the sensory neurons in which TRPM8 is expressed, triggering the sensation of cold.[1]

One of the key advantages of this compound as a research tool is its high selectivity for TRPM8 over other thermosensitive TRP channels, such as TRPA1, TRPV1, TRPV2, TRPV3, and TRPV4.[3] This specificity minimizes off-target effects, allowing for a more precise investigation of TRPM8's role in thermosensation and other physiological processes.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the key pharmacological parameters of this compound in activating the TRPM8 channel.

CompoundAgonist/AntagonistTargetEC50 (µM)EfficacySelectivityReference
This compound AgonistTRPM826 ± 7HighSelective over TRPA1, TRPV1, TRPV2, TRPV3, TRPV4
This compound (as CPS-369) AgonistTRPM884--
Menthol AgonistTRPM8, TRPA1, TRPV3~100-200ModerateNon-selective

Note: The discrepancy in the reported EC50 values for this compound may be attributed to different experimental systems (e.g., Xenopus oocytes vs. mammalian cells) and variations in experimental conditions.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway Activated by this compound

The activation of TRPM8 by this compound initiates a cascade of intracellular events. The following diagram illustrates the key steps in this signaling pathway.

TRPM8_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRPM8 TRPM8 Channel (Closed) This compound->TRPM8 Binds to TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_influx Ca²⁺ Influx TRPM8_open->Ca_influx Allows Depolarization Membrane Depolarization Ca_influx->Depolarization downstream Downstream Signaling Ca_influx->downstream Activates Action_Potential Action Potential Generation Depolarization->Action_Potential Neuronal_Firing Neuronal Firing to CNS Action_Potential->Neuronal_Firing

This compound activation of the TRPM8 signaling pathway.
General Experimental Workflow for Studying Thermosensation with this compound

The following diagram outlines a typical workflow for investigating the effects of this compound on thermosensation, from in vitro characterization to in vivo behavioral analysis.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (Rodent Models) cluster_analysis Data Analysis & Interpretation TEVC Two-Electrode Voltage Clamp (Xenopus oocytes) Data_Analysis Quantitative Analysis (EC50, latency, etc.) TEVC->Data_Analysis Ca_Imaging Calcium Imaging (HEK293 or DRG neurons) Ca_Imaging->Data_Analysis Cold_Plate Cold Plate Assay Cold_Plate->Data_Analysis Cold_Plantar Cold Plantar Assay Cold_Plantar->Data_Analysis Interpretation Interpretation of Thermosensory Phenotype Data_Analysis->Interpretation start Start: Prepare this compound Stock start->TEVC Characterize channel activation start->Ca_Imaging Measure intracellular Ca²⁺ response start->Cold_Plate Assess cold nociception start->Cold_Plantar Measure cold sensitivity

A typical experimental workflow using this compound.

Experimental Protocols

In Vitro Assays

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from methodologies used to characterize TRPM8 agonists.[4][5][6]

Objective: To measure the electrophysiological response of TRPM8 channels to this compound.

Materials:

  • Xenopus laevis oocytes expressing human or rodent TRPM8

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microelectrode puller and microelectrodes (filled with 3 M KCl)

  • Perfusion system

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4

  • This compound stock solution (e.g., 100 mM in DMSO)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion (e.g., collagenase treatment) and manually separate individual oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired TRPM8 channel. Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution.

  • TEVC Recording:

    • Place a TRPM8-expressing oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Establish a stable baseline current.

    • Apply this compound at various concentrations (e.g., 1 µM to 1 mM) via the perfusion system.

    • Record the inward current elicited by this compound.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the responses to the maximal response.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the EC50 value.

2. Calcium Imaging in Cultured Cells

This protocol is a general guideline for calcium imaging in HEK293 cells or dorsal root ganglion (DRG) neurons expressing TRPM8.[7][8][9][10]

Objective: To measure the change in intracellular calcium concentration in response to this compound.

Materials:

  • HEK293 cells or primary DRG neurons cultured on glass coverslips

  • Cells transfected or transduced to express TRPM8 (if not endogenously expressed)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Culture: Plate cells on glass coverslips and allow them to adhere and grow to an appropriate confluency.

  • Dye Loading:

    • Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.

  • Calcium Imaging:

    • Mount the coverslip onto the microscope stage and perfuse with HBSS.

    • Acquire baseline fluorescence images.

    • Apply this compound at the desired concentration by adding it to the perfusion buffer.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration, often represented as the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) or as the change in fluorescence intensity normalized to the baseline (ΔF/F₀ for single-wavelength dyes like Fluo-4).

    • Analyze the magnitude and kinetics of the calcium response.

In Vivo Assays

1. Cold Plate Assay in Rodents

This protocol is based on established methods for assessing cold nociception.[11][12]

Objective: To evaluate the effect of this compound on the behavioral response of rodents to a cold stimulus.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Cold plate apparatus

  • This compound solution for injection (vehicle to be determined based on solubility, e.g., saline with Tween 80)

  • Syringes and needles for administration

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the experimental setup for at least 30 minutes before testing.

  • This compound Administration: Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or oral gavage). Doses should be determined from pilot studies, but a starting range could be 1-30 mg/kg.[13][14][15][16]

  • Behavioral Testing:

    • At a predetermined time after this compound administration, place the animal on the cold plate, which is maintained at a specific noxious temperature (e.g., 0-4°C).

    • Observe the animal and record the latency to the first nocifensive behavior (e.g., paw licking, jumping, or flinching).

    • A cut-off time (e.g., 60 seconds) should be set to prevent tissue damage.

  • Data Analysis:

    • Compare the paw withdrawal latency of this compound-treated animals to that of vehicle-treated controls.

    • An increase in withdrawal latency suggests an analgesic effect.

2. Acetone Evaporation Test in Rodents

This test is used to assess sensitivity to non-noxious cold stimuli.

Objective: To determine if this compound induces a cold sensation in rodents.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Elevated mesh platform with individual enclosures

  • Syringe with a blunted needle

  • Acetone

  • This compound solution for topical application or injection

Procedure:

  • Acclimation: Acclimate the animals to the testing enclosures on the mesh platform for at least 30 minutes.

  • This compound Administration:

    • Topical: Apply a specific volume of this compound solution to the plantar surface of one hind paw.

    • Systemic: Administer this compound as described in the cold plate assay.

  • Acetone Application:

    • At a set time after this compound administration, apply a drop of acetone to the plantar surface of the hind paw.

    • Observe the animal's response for a defined period (e.g., 1 minute).

  • Behavioral Scoring:

    • Score the nocifensive behaviors, such as the number of paw lifts, flinches, or the total time spent licking the paw.

  • Data Analysis:

    • Compare the behavioral scores of this compound-treated animals to those of vehicle-treated animals. An increase in cold-evoked behaviors suggests that this compound is inducing a cooling sensation.

Conclusion

This compound is a powerful and selective TRPM8 agonist that serves as an invaluable tool for researchers studying thermosensation. Its enhanced potency and selectivity over other cooling agents allow for more precise dissection of the role of TRPM8 in cold perception and related physiological and pathophysiological conditions. The detailed protocols provided in this document offer a starting point for utilizing this compound in a variety of in vitro and in vivo experimental paradigms, paving the way for new discoveries in the field of sensory neuroscience and the development of novel therapeutics targeting TRPM8.

References

Application Notes and Protocols for Creating WNT5A Gene Knockouts in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The user initially requested information on the "WS5" gene. As extensive searches did not yield information on a gene with this designation relevant to mammalian cell lines and drug development, we have proceeded with the assumption that "this compound" was a placeholder. We have selected WNT5A as the target gene for this application note due to its well-characterized role in cellular signaling and its relevance to disease research.

Introduction

Gene knockout technology is a cornerstone of modern biological research and drug development, enabling the precise investigation of gene function. The CRISPR-Cas9 system has become the gold standard for creating gene knockouts due to its efficiency, specificity, and relative ease of use.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation and validation of WNT5A gene knockout cell lines using CRISPR-Cas9 technology.

WNT5A is a secreted signaling protein that plays crucial roles in a variety of cellular processes, including cell proliferation, differentiation, migration, and adhesion.[2] Dysregulation of WNT5A signaling is implicated in several diseases, including cancer, inflammation, and metabolic disorders.[2] Therefore, the generation of WNT5A knockout cell lines is an invaluable tool for studying its function and for the development of novel therapeutic strategies.

WNT5A Signaling Pathway

WNT5A is a representative ligand that activates the β-catenin-independent (non-canonical) Wnt signaling pathways.[2] However, depending on the cellular context, it can also influence the β-catenin-dependent (canonical) pathway. The two major non-canonical pathways activated by WNT5A are the Wnt/Ca2+ pathway and the Planar Cell Polarity (PCP) pathway.

  • Wnt/Ca2+ Pathway: This pathway is initiated by the binding of WNT5A to a Frizzled (FZD) receptor, leading to the activation of G proteins and subsequent release of intracellular calcium ions (Ca2+).[3][4] This increase in intracellular Ca2+ activates downstream effectors such as Calmodulin-dependent kinase II (CaMKII) and Protein Kinase C (PKC), which in turn regulate transcription factors like NFAT (Nuclear Factor of Activated T-cells).[3]

  • Planar Cell Polarity (PCP) Pathway: The WNT5A-mediated PCP pathway is crucial for establishing cell polarity and coordinating cell movements.[3] Upon binding of WNT5A to a receptor complex, typically including FZD and a co-receptor like ROR2 or RYK, the signal is transduced through the cytoplasmic protein Dishevelled (DVL). This leads to the activation of small GTPases such as RhoA and Rac1, which in turn activate downstream kinases like JNK (c-Jun N-terminal kinase) and ROCK (Rho-associated kinase) to regulate the cytoskeleton.[3][5]

Below is a diagram illustrating the key components of the WNT5A signaling pathway.

WNT5A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT5A WNT5A FZD Frizzled (FZD) WNT5A->FZD ROR2 ROR2 WNT5A->ROR2 DVL Dishevelled (DVL) FZD->DVL PCP Pathway G_Protein G Protein FZD->G_Protein Wnt/Ca2+ Pathway ROR2->DVL RhoA RhoA DVL->RhoA Rac1 Rac1 DVL->Rac1 PLC PLC G_Protein->PLC Ca2 Ca2+ PLC->Ca2 CaMKII CaMKII Ca2->CaMKII PKC PKC Ca2->PKC NFAT NFAT CaMKII->NFAT PKC->NFAT ROCK ROCK RhoA->ROCK JNK JNK Rac1->JNK AP1 AP-1 JNK->AP1 Gene_Expression Target Gene Expression ROCK->Gene_Expression Cytoskeletal Reorganization NFAT->Gene_Expression AP1->Gene_Expression

Figure 1: WNT5A Signaling Pathways.

Application Note: Creating WNT5A Gene Knockouts

Objective

To provide a detailed protocol for the generation and validation of WNT5A knockout cell lines using the CRISPR-Cas9 system. This will enable the study of WNT5A function in various cellular processes and its role in disease.

Materials and Methods Overview

The CRISPR-Cas9 system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[1] The cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ), often introduce small insertions or deletions (indels) at the DSB site, leading to frameshift mutations and a functional knockout of the target gene.[1]

The general workflow for creating a WNT5A knockout cell line involves:

  • sgRNA Design and Cloning: Designing and cloning sgRNAs that target a critical exon of the WNT5A gene.

  • Delivery of CRISPR Components: Transfecting the target cell line with plasmids encoding Cas9 and the WNT5A-specific sgRNA.

  • Single-Cell Isolation and Expansion: Isolating individual cells to establish clonal populations.

  • Screening and Validation: Identifying and validating clones with the desired WNT5A knockout.

Experimental Workflow

The following diagram outlines the experimental workflow for generating WNT5A knockout cell lines.

Knockout_Workflow cluster_prep Phase 1: Preparation cluster_cell_culture Phase 2: Cell Engineering cluster_validation Phase 3: Validation sgRNA_design sgRNA Design for WNT5A vector_prep Cloning sgRNA into Cas9 Expression Vector sgRNA_design->vector_prep transfection Transfection of Target Cells vector_prep->transfection selection Antibiotic Selection (if applicable) transfection->selection single_cell Single-Cell Cloning selection->single_cell expansion Clonal Expansion single_cell->expansion genomic_dna Genomic DNA Extraction expansion->genomic_dna protein_lysis Protein Lysate Preparation expansion->protein_lysis pcr PCR Amplification of Target Locus genomic_dna->pcr sanger Sanger Sequencing pcr->sanger final_clone Validated WNT5A Knockout Cell Line sanger->final_clone western Western Blot for WNT5A protein_lysis->western western->final_clone

Figure 2: Experimental Workflow for WNT5A Knockout.

Protocols

Protocol 1: sgRNA Design and Cloning for WNT5A
  • Identify Target Exon: Select a target exon early in the WNT5A coding sequence to maximize the likelihood of generating a loss-of-function mutation.

  • sgRNA Design: Use online design tools (e.g., CHOPCHOP, Synthego) to design several sgRNAs with high on-target and low off-target scores.

  • Oligo Synthesis: Synthesize complementary DNA oligonucleotides for the chosen sgRNA sequences.

  • Annealing and Ligation: Anneal the complementary oligos and ligate the resulting duplex into a BbsI-digested Cas9 expression vector (e.g., pX458).

  • Transformation and Plasmid Purification: Transform the ligation product into competent E. coli, select for positive colonies, and purify the plasmid DNA.

  • Sequence Verification: Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Table 1: Example sgRNA Sequences for Human WNT5A
sgRNA ID
WNT5A-sg1
WNT5A-sg2
WNT5A-sg3
Protocol 2: Transfection of Cell Lines
  • Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection: Transfect the cells with the Cas9-sgRNA expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

  • Antibiotic Selection (Optional): If the plasmid contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the culture medium 24-48 hours post-transfection to select for successfully transfected cells.

| Table 2: Recommended Transfection Parameters | | :--- | :--- | :--- | | Cell Line | Transfection Reagent | DNA per well (6-well plate) | | HEK293T | Lipofectamine 3000 | 2.5 µg | | HeLa | FuGENE HD | 2.0 µg | | A549 | ViaFect | 2.5 µg |

Protocol 3: Isolation of Knockout Clones
  • Limiting Dilution: After antibiotic selection (or 48-72 hours post-transfection), harvest the cells and perform serial dilutions to achieve a concentration of approximately 0.5 cells per 100 µL.

  • Seeding 96-well Plates: Dispense 100 µL of the cell suspension into each well of several 96-well plates.

  • Clonal Expansion: Monitor the plates for the growth of single colonies. Once colonies are visible, expand them into larger culture vessels.

Protocol 4: Validation of WNT5A Knockout

Genomic Validation:

  • Genomic DNA Extraction: Extract genomic DNA from each expanded clone.

  • PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using PCR.

  • Sanger Sequencing: Sequence the PCR products to identify indels. The presence of overlapping peaks in the chromatogram after the target site is indicative of a successful knockout.

Protein Validation:

  • Protein Lysate Preparation: Prepare whole-cell lysates from the putative knockout clones and a wild-type control.

  • Western Blot: Perform a Western blot using a validated antibody against WNT5A. The absence of a band at the correct molecular weight in the knockout clones confirms the loss of WNT5A protein expression.

| Table 3: Summary of Validation Results | | :--- | :--- | | Validation Method | Expected Result in Knockout Clone | | Sanger Sequencing | Overlapping peaks in the sequence chromatogram downstream of the sgRNA target site. | | Western Blot | Absence of the WNT5A protein band. |

Conclusion

The generation of WNT5A knockout cell lines using CRISPR-Cas9 is a powerful approach to investigate the multifaceted roles of this signaling protein in health and disease. The protocols outlined in this application note provide a robust framework for successfully creating and validating these valuable research tools. The resulting knockout cell lines can be utilized in a wide range of applications, from basic research into developmental processes to high-throughput screening for novel therapeutics targeting the WNT signaling pathway.

References

Application Notes and Protocols for the Oral Delivery of WS5

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Formulation of WS5 for Oral Delivery Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as N-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]-glycine, ethyl ester, is a synthetic cooling agent derived from menthol.[1] It is recognized for its strong and lasting cooling sensation and is commonly used in consumer products such as toothpaste, confectionery, and topical creams.[1][2] Beyond its sensory properties, this compound is a potent Transient Receptor Potential Melastatin 8 (TRPM8) agonist, which suggests potential therapeutic applications in areas such as gastrointestinal disorders and pain management.[3]

However, the oral delivery of this compound for systemic therapeutic effects presents challenges, primarily due to its low aqueous solubility.[1][3] This property can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable bioavailability.[4][5] To overcome these limitations, advanced formulation strategies are required to enhance the solubility and absorption of this compound.

These application notes provide a comprehensive overview of potential formulation strategies for this compound for oral delivery studies, along with detailed protocols for preparation, characterization, and in vitro evaluation. The focus is on nanoparticle-based delivery systems, which offer advantages such as increased surface area for dissolution, protection of the drug from degradation, and the potential for targeted delivery.[6][7]

Formulation Strategies for this compound

Given the hydrophobic nature of this compound, several formulation strategies can be employed to improve its oral bioavailability. The choice of formulation will depend on the desired release profile, stability, and manufacturing scalability.

Table 1: Comparison of Formulation Strategies for this compound

Formulation StrategyDescriptionAdvantagesDisadvantages
Nanosuspensions Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.High drug loading, increased dissolution velocity due to large surface area.[5]Potential for particle aggregation and physical instability.
Polymeric Nanoparticles This compound encapsulated within a biodegradable polymer matrix (e.g., PLGA, PLA).Sustained release, protection of the drug, potential for surface modification for targeting.[6]Lower drug loading compared to nanosuspensions, potential for burst release.
Lipid-Based Formulations (e.g., SNEDDS) Self-Nanoemulsifying Drug Delivery Systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media.[8][9]Enhanced solubilization, improved absorption via lymphatic pathways.[8]Potential for drug precipitation upon dilution, chemical instability of lipids.
Solid Dispersions The drug is dispersed in a solid matrix, typically a polymer, to improve its dissolution rate.[4]Enhanced solubility and dissolution, well-established manufacturing techniques (e.g., hot-melt extrusion).[4]Potential for recrystallization of the amorphous drug, leading to decreased solubility over time.

Experimental Protocols

This section provides detailed protocols for the formulation of this compound using a polymeric nanoparticle approach, followed by characterization and in vitro testing.

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using the oil-in-water (o/w) emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity 0.55-0.75 dL/g)

  • Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 30,000-70,000)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of this compound in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 2% w/v solution of PVA in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase. Emulsify the mixture using a probe sonicator on ice for 2 minutes at 40% amplitude.

  • Solvent Evaporation: Transfer the resulting o/w emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for the evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and redispersion to remove excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v sucrose) and freeze-dry for 48 hours to obtain a dry powder.

  • Storage: Store the lyophilized this compound-loaded nanoparticles at -20°C.

Protocol 2: Characterization of this compound-Loaded Nanoparticles

3.2.1. Particle Size and Zeta Potential

  • Sample Preparation: Resuspend a small amount of lyophilized nanoparticles in deionized water and sonicate briefly to ensure a uniform dispersion.

  • Measurement: Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

3.2.2. Drug Loading and Encapsulation Efficiency

  • Sample Preparation: Accurately weigh 5 mg of lyophilized nanoparticles and dissolve them in 1 mL of a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated this compound.

  • Quantification: Determine the concentration of this compound in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Table 2: Expected Characteristics of this compound-Loaded PLGA Nanoparticles

ParameterExpected Value
Particle Size (Z-average) 150 - 300 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential -10 to -30 mV
Drug Loading 5 - 15% (w/w)
Encapsulation Efficiency > 70%
Protocol 3: In Vitro Drug Release Study

This protocol evaluates the release of this compound from the nanoparticles in simulated gastrointestinal fluids.

Materials:

  • This compound-loaded nanoparticles

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • Dialysis membrane (e.g., MWCO 10 kDa)

Procedure:

  • Sample Preparation: Disperse 10 mg of this compound-loaded nanoparticles in 2 mL of the release medium (SGF or SIF).

  • Dialysis Setup: Place the nanoparticle suspension in a dialysis bag and seal it.

  • Release Study: Immerse the dialysis bag in 50 mL of the corresponding release medium maintained at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the concentration of this compound in the collected samples using HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the formulation and evaluation of this compound for oral delivery studies.

G cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation This compound Nanoparticle Formulation characterization Physicochemical Characterization (Size, Zeta, Drug Loading) formulation->characterization release In Vitro Drug Release (SGF & SIF) characterization->release cell_studies Cell Permeability Studies (e.g., Caco-2 model) release->cell_studies pk_studies Pharmacokinetic Studies (Animal Model) cell_studies->pk_studies pd_studies Pharmacodynamic Studies (Efficacy Model) pk_studies->pd_studies

Caption: Experimental workflow for this compound oral delivery studies.

Signaling Pathway Considerations

There is no established signaling pathway directly associated with the therapeutic actions of this compound beyond its known agonistic activity on the TRPM8 ion channel. TRPM8 is a non-selective cation channel that, upon activation by cold temperatures or cooling agents like this compound, leads to the influx of calcium and sodium ions, resulting in depolarization of the cell membrane and the sensation of cold.

It is important to note a potential point of confusion with "Wnt5a," a signaling protein involved in various cellular processes, including inflammation and cancer.[10][11] The Wnt signaling pathways are complex and are broadly divided into canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.[12] Wnt5a primarily activates the non-canonical pathways.[11][12] For the benefit of researchers in drug development who may be interested in related signaling pathways, a diagram of the Wnt5a non-canonical pathway is provided below.

Wnt5a_Signaling cluster_PCP Planar Cell Polarity (PCP) Pathway cluster_Ca Wnt/Ca2+ Pathway Wnt5a Wnt5a FZD Frizzled (FZD) Receptor Wnt5a->FZD ROR2 ROR2 Co-receptor Wnt5a->ROR2 DVL Dishevelled (DVL) FZD->DVL ROR2->DVL RhoA RhoA DVL->RhoA JNK JNK DVL->JNK PLC PLC DVL->PLC ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement & Cell Migration ROCK->Cytoskeleton JNK->Cytoskeleton CaMKII CaMKII PLC->CaMKII PKC PKC PLC->PKC NFAT NFAT CaMKII->NFAT PKC->NFAT Gene_Transcription Gene Transcription NFAT->Gene_Transcription

Caption: Wnt5a non-canonical signaling pathways.

Conclusion

The successful oral delivery of this compound for therapeutic applications hinges on overcoming its poor aqueous solubility. Formulation into nanoparticle-based systems, such as those made from PLGA, presents a promising strategy to enhance its bioavailability. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to develop and evaluate novel oral formulations of this compound. Careful characterization of the formulation and a systematic approach to in vitro and in vivo testing will be crucial for translating the therapeutic potential of this TRPM8 agonist into clinical applications.

References

Application Notes and Protocols for the Purification of Recombinant WS5 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the purification of recombinant WS5 protein. This compound is a secreted glycoprotein with significant potential in therapeutic applications due to its role in modulating cellular signaling pathways crucial for tissue regeneration and immune response. The protocols outlined below cover the expression of recombinant this compound in a mammalian cell system and a multi-step purification strategy designed to achieve high purity and yield, suitable for downstream applications such as structural studies, functional assays, and preclinical development.

Expression System Selection

The choice of an expression system is critical for obtaining properly folded and functional recombinant this compound. Given that this compound is a glycoprotein, a mammalian expression system, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is recommended to ensure correct post-translational modifications, which are often essential for biological activity.[1][2][3][4] These systems are capable of complex protein folding, disulfide bond formation, and glycosylation patterns that closely mimic the native human protein.[1][3][4][5]

Purification Strategy Overview

A robust purification strategy for recombinant this compound typically involves a multi-step chromatographic process to remove host cell proteins (HCPs), DNA, and other impurities.[6][7][8] A common and effective approach involves an initial capture step using affinity chromatography, followed by one or more polishing steps, such as ion exchange and size exclusion chromatography, to achieve high purity.[7][9][10] The entire process is designed to maximize the recovery of active protein while minimizing contaminants.[6][7]

A general workflow for the purification of recombinant this compound protein is depicted below.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control A Transfection of CHO cells with this compound expression vector B Cell Culture Expansion and Protein Expression A->B C Harvest and Clarification of Cell Culture Supernatant B->C D Affinity Chromatography (e.g., Protein A or His-tag) C->D E Ion Exchange Chromatography (Anion or Cation Exchange) D->E F Size Exclusion Chromatography (Gel Filtration) E->F G Purity Analysis (SDS-PAGE) F->G H Concentration Determination (A280) G->H I Functional Assay H->I

Figure 1: Experimental workflow for recombinant this compound protein purification.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from a multi-step purification of recombinant this compound protein from a 1-liter CHO cell culture. This data is representative and may vary depending on the specific expression levels and purification conditions.

Purification StepTotal Protein (mg)This compound Protein (mg)Purity (%)Yield (%)Purification Fold
Clarified Supernatant50050101001
Affinity Chromatography604575907.5
Ion Exchange Chromatography3531.590639
Size Exclusion Chromatography2524.5>98499.8

Experimental Protocols

Protocol 1: Expression of Recombinant this compound in CHO Cells
  • Cell Culture: Maintain CHO-S cells in a suitable serum-free suspension culture medium.

  • Transfection: On the day of transfection, ensure cell viability is >95%. Transfect the CHO-S cells with an expression vector containing the gene for this compound fused with a C-terminal hexahistidine (6xHis) tag for affinity purification. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Expression: Culture the transfected cells in a shaker incubator at 37°C with 8% CO2. Monitor cell density and viability daily.

  • Harvest: Harvest the cell culture supernatant containing the secreted recombinant this compound protein by centrifugation at 4,000 x g for 20 minutes at 4°C, approximately 7-10 days post-transfection.

  • Clarification: Further clarify the supernatant by passing it through a 0.22 µm filter to remove any remaining cells and debris.

Protocol 2: Affinity Chromatography (His-tag Purification)

This step is designed to capture the His-tagged this compound protein from the clarified supernatant.[11][12]

  • Column Equilibration: Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column with 5 column volumes (CVs) of equilibration buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Sample Loading: Load the clarified cell culture supernatant onto the equilibrated column at a flow rate of 1 mL/min.

  • Washing: Wash the column with 10 CVs of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound protein with 5 CVs of elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect fractions of 1 mL.

  • Analysis: Analyze the collected fractions for protein content using SDS-PAGE and measure the absorbance at 280 nm. Pool the fractions containing the purified this compound protein.

Protocol 3: Ion Exchange Chromatography (Anion Exchange)

This polishing step separates proteins based on their net surface charge.[9][11][]

  • Buffer Exchange: Exchange the buffer of the pooled fractions from the affinity step into a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.5) using dialysis or a desalting column.

  • Column Equilibration: Equilibrate a strong anion exchange column (e.g., a quaternary ammonium-based resin) with 5 CVs of the low-salt buffer.

  • Sample Loading: Load the buffer-exchanged sample onto the equilibrated column.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.5) over 20 CVs. Collect fractions.

  • Analysis: Analyze the fractions by SDS-PAGE to identify those containing pure this compound. Pool the relevant fractions.

Protocol 4: Size Exclusion Chromatography (Gel Filtration)

This final polishing step separates proteins based on their size and helps to remove any remaining aggregates or smaller contaminants.[9][10][]

  • Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with 2 CVs of the final formulation buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Loading: Concentrate the pooled fractions from the ion exchange step and load a volume that is less than 2% of the total column volume.

  • Elution: Elute the protein with the formulation buffer at a constant flow rate. The this compound protein should elute as a single major peak. Collect fractions across the peak.

  • Analysis: Analyze the fractions by SDS-PAGE for purity and pool the fractions containing the highly pure monomeric this compound protein.

  • Final Product: Determine the final protein concentration, perform endotoxin testing, and store the purified protein at -80°C.

This compound Signaling Pathway

This compound is hypothesized to be a ligand in a signaling pathway that shares similarities with the Wnt signaling cascade. The proposed pathway involves the binding of this compound to a Frizzled-like receptor, leading to the activation of downstream effectors that regulate gene expression.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus This compound This compound Protein Receptor Frizzled-like Receptor This compound->Receptor Binding DVL Dishevelled (DVL) Receptor->DVL Activation GSK3B GSK3β DVL->GSK3B Inhibition BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation (Inhibited) Gene Target Gene Expression BetaCatenin->Gene Nuclear Translocation and Activation

Figure 2: Proposed signaling pathway for the this compound protein.

References

Application of WS5 in Food Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS5, chemically known as N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, is a potent synthetic cooling agent increasingly utilized in the food industry.[1] Derived from menthol, it offers an intense and prolonged cooling sensation, primarily perceived on the roof of the mouth and the back of the tongue, without the characteristic minty aroma or taste associated with menthol.[2][3] Its high stability under varying pH and temperature conditions, including heat resistance up to 200°C, makes it a versatile ingredient for a wide range of food and beverage applications.[4][5] This document provides detailed application notes and protocols for the use of this compound in food science research, focusing on its sensory properties, formulation considerations, and interaction with sensory receptors.

Data Presentation

Comparative Cooling Intensity of this compound
Cooling AgentRelative Cooling Intensity (vs. Menthol)Primary Sensation Area
Menthol1xGeneral oral cavity, minty flavor
WS3~1.5xFront of the mouth and tongue
This compound ~3-4x Roof of the mouth and back of the tongue
WS23~1.5xFront of the mouth, clean cooling sensation

Source:[1]

Recommended Usage Levels of this compound in Food Products
Food Product CategoryMinimum Recommended Level (ppm)Maximum Recommended Level (ppm)
Beverages10100
Chewing Gum100015000
Hard Candies1003000
Chocolate50500
Dairy Products30300

Source:[1]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix

Objective: To determine the sensory profile and consumer acceptance of a beverage containing varying concentrations of this compound.

Materials:

  • Base beverage (e.g., lemonade, iced tea)

  • This compound (food grade, powder or liquid form)

  • Propylene Glycol (PG) or Ethanol (for dissolving this compound powder)

  • Trained sensory panel (n=10-15) or consumer panel (n=50-100)

  • Standard sensory evaluation booths with controlled lighting and temperature

  • Coded sample cups

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation software or ballots

Procedure:

  • Sample Preparation:

    • If using this compound powder, prepare a stock solution by dissolving it in PG or ethanol. For example, create a 1% (w/v) stock solution.

    • Prepare beverage samples with different concentrations of this compound (e.g., 0 ppm - control, 15 ppm, 30 ppm, 50 ppm).

    • Ensure all samples are at a consistent serving temperature (e.g., 4°C).

    • Pour equal volumes of each sample into coded cups.

  • Sensory Evaluation:

    • Provide panelists with a set of coded samples in a randomized order.

    • Instruct panelists to rinse their mouths with water and eat a cracker before evaluating the first sample and between each subsequent sample.

    • Panelists should evaluate each sample for the following attributes on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely) or a labeled magnitude scale:

      • Cooling Intensity

      • Time to Onset of Cooling

      • Duration of Cooling

      • Sweetness

      • Sourness

      • Bitterness

      • Overall Liking

    • For descriptive analysis with a trained panel, use a line scale to rate the intensity of specific attributes.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between samples.

    • Generate spider web plots for descriptive analysis data to visualize the sensory profiles.

Protocol 2: Incorporation of this compound into a Hard Candy Formulation

Objective: To develop a hard candy with a noticeable and pleasant cooling sensation using this compound.

Materials:

  • Sucrose

  • Corn syrup

  • Water

  • Citric acid

  • Flavoring oil

  • This compound (food grade)

  • Candy thermometer

  • Cooking pot

  • Molds

Procedure:

  • Candy Base Preparation:

    • In a pot, combine sucrose, corn syrup, and water.

    • Heat the mixture to a hard-crack stage (149-154°C), stirring occasionally.

    • Remove from heat.

  • Incorporation of Additives:

    • Allow the candy mass to cool slightly (to around 135-140°C).

    • Add citric acid and flavoring oil and stir gently to combine.

    • Add the desired amount of this compound (e.g., 200 ppm) and stir thoroughly to ensure even distribution. Due to its high heat stability, this compound can be added at this stage.[4]

  • Molding and Cooling:

    • Carefully pour the hot candy mixture into molds.

    • Allow the candies to cool completely at room temperature.

    • Once hardened, remove the candies from the molds and wrap them individually.

Mandatory Visualization

Signaling Pathway of this compound-Induced Cooling Sensation

G cluster_stimulus Stimulus cluster_receptors Sensory Receptors (Nociceptors) cluster_cellular_response Cellular Response cluster_neural_pathway Neural Pathway cluster_perception Perception This compound This compound (Cooling Agent) TRPM8 TRPM8 Channel This compound->TRPM8 Activates TRPA1 TRPA1 Channel This compound->TRPA1 Activates IonInflux Cation Influx (Ca²⁺, Na⁺) TRPM8->IonInflux TRPA1->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential TrigeminalNerve Trigeminal Nerve ActionPotential->TrigeminalNerve Signal Transmission Brain Brain (Somatosensory Cortex) TrigeminalNerve->Brain Signal Relay CoolingSensation Perception of Cooling Brain->CoolingSensation

Caption: Signaling pathway of this compound-induced cooling sensation via TRPM8 and TRPA1 activation.

Experimental Workflow for Sensory Evaluation of this compound in a Beverage

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis cluster_outcome Outcome A Prepare this compound Stock Solution B Formulate Beverage Samples (Varying this compound Concentrations) A->B C Code and Randomize Samples B->C E Conduct Sensory Session (Controlled Environment) C->E D Recruit and Train Sensory Panel D->E F Panelists Evaluate Samples (Rate Sensory Attributes) E->F G Collect Sensory Data F->G H Statistical Analysis (ANOVA, t-tests) G->H I Generate Sensory Profiles (e.g., Spider Web Plots) H->I J Determine Optimal This compound Concentration I->J

Caption: Workflow for the sensory evaluation of this compound in a beverage formulation.

Conclusion

This compound is a highly effective and versatile cooling agent with significant potential in food science research and product development. Its intense, long-lasting cooling effect, coupled with its lack of flavor and odor, allows for the creation of novel sensory experiences in a variety of food matrices. The provided protocols offer a starting point for researchers to explore the application of this compound and to develop innovative food products that meet consumer demand for new and exciting sensory profiles. Further research into the interaction of this compound with other food components and its impact on physicochemical properties will continue to expand its application in the food industry.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of WS5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WS5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a model compound representing active pharmaceutical ingredients (APIs) that are poorly soluble in water. Poor aqueous solubility is a significant challenge in drug development as it can lead to low bioavailability, reduced efficacy, and variability in patient response.[1][2][3] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[1]

Q2: What are the primary strategies for improving the aqueous solubility of a compound like this compound?

A2: The primary strategies for enhancing the aqueous solubility of poorly soluble drugs can be broadly categorized into physical and chemical modifications.[1][2]

  • Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphism, amorphous forms), and creating solid dispersions in inert carriers.[1][2]

  • Chemical Modifications: These methods involve pH adjustment, salt formation, co-solvency, and complexation with agents like cyclodextrins.[1]

Q3: How do I choose the most appropriate solubility enhancement technique for this compound?

A3: The selection of a suitable technique depends on the physicochemical properties of this compound, the desired dosage form, and the required level of solubility enhancement. A preliminary assessment of the compound's properties such as its pKa, logP, melting point, and crystalline structure will guide the selection process. For instance, ionizable compounds may be amenable to pH adjustment or salt formation, while thermally stable compounds could be processed using melt-based solid dispersion techniques.

Q4: What are amorphous solid dispersions and how do they improve solubility?

A4: Amorphous solid dispersions (ASDs) involve dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix.[4] The amorphous form of a drug has a higher energy state than its crystalline counterpart, which leads to increased apparent solubility and a faster dissolution rate.[4] The polymer serves to stabilize the amorphous drug and prevent it from recrystallizing.[4]

Q5: What is the role of cyclodextrins in solubility enhancement?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble drug molecules within their hydrophobic core, forming an inclusion complex.[5] This complex has improved solubility in water due to the hydrophilic nature of the cyclodextrin's outer surface.

Troubleshooting Guide

Issue 1: this compound precipitates out of the aqueous solution after initial dissolution.
  • Possible Cause: Supersaturation followed by crystallization. This can occur when a solubility enhancement technique creates a temporary supersaturated state that is not stable over time.

  • Troubleshooting Steps:

    • Induce Crystallization Early: If recrystallization is inevitable, it's better to control it. Try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate controlled crystallization.[1][6]

    • Optimize Solvent System: If using co-solvents, ensure the ratio of co-solvent to water is optimized to maintain solubility without causing precipitation upon dilution.

    • Use a Polymer Stabilizer: For amorphous solid dispersions, ensure the chosen polymer can effectively inhibit crystallization of the drug. The polymer should have good miscibility with the drug.[4]

    • Control Cooling Rate: When preparing a solution at an elevated temperature, cool the solution slowly to prevent rapid supersaturation and precipitation.[6]

Issue 2: The formation of an oily phase ("oiling out") instead of crystals during recrystallization.
  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling.

  • Troubleshooting Steps:

    • Add More Solvent: Re-heat the solution and add more of the primary solvent to reduce the saturation level.[6][7]

    • Change the Solvent System: Consider using a different solvent or a mixture of solvents that has a lower boiling point or in which the compound is less soluble at higher temperatures.

    • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

    • Charcoal Treatment: If impurities are suspected, treating the hot solution with activated charcoal can help remove them before cooling.

Issue 3: Inconsistent results with nanosuspension preparation by wet milling.
  • Possible Cause: Several factors can affect the efficiency and reproducibility of wet milling, including milling speed, time, bead size and material, and the concentration of the drug and stabilizer.

  • Troubleshooting Steps:

    • Optimize Milling Parameters: Systematically vary the milling speed and time to find the optimal conditions for particle size reduction without causing excessive agglomeration.

    • Select Appropriate Stabilizer: The choice and concentration of the stabilizer (surfactant or polymer) are critical to prevent particle aggregation.[2] Screen different stabilizers and concentrations to find the most effective one for this compound.

    • Control Temperature: The milling process can generate heat. If this compound is heat-sensitive, consider using a cooling jacket for the milling chamber.

    • Monitor for Agglomeration: Particle aggregation can occur during and after milling. Ensure adequate stabilizer is present and consider the zeta potential of the suspension to assess electrostatic stabilization.[2]

Issue 4: Phase separation of amorphous solid dispersion during storage.
  • Possible Cause: Amorphous solid dispersions are thermodynamically unstable and can undergo phase separation, especially in the presence of moisture.[8][9] This can lead to crystallization of the drug.

  • Troubleshooting Steps:

    • Select a Miscible Polymer: Ensure good miscibility between this compound and the chosen polymer. Strong drug-polymer interactions can prevent phase separation.[9]

    • Control Moisture: Store the amorphous solid dispersion in a low-humidity environment. Use of desiccants in the packaging is recommended.

    • Optimize Drug Loading: Higher drug loading can increase the tendency for phase separation. Determine the optimal drug-to-polymer ratio that maintains a single amorphous phase.

    • Use a Combination of Polymers: In some cases, using a combination of polymers can improve the stability of the amorphous system.

Quantitative Data on Solubility Enhancement

The following tables provide a summary of quantitative data on the solubility enhancement of model poorly soluble drugs using various techniques. This data is intended to provide a comparative overview of the potential improvements that can be achieved.

Table 1: Solubility Enhancement of Ibuprofen using Cyclodextrin Complexation

FormulationSolubility (mg/mL)Fold IncreaseReference
Pure Ibuprofen in water< 1-[10]
Ibuprofen with β-Cyclodextrin (pH 7.2)0.00386~3-4 (approx.)[10]
Ibuprofen with Hydroxypropyl-β-Cyclodextrin (pH 7.2)0.005~5 (approx.)[10]
Ibuprofen with Propylene Glycol (80% v/v)~60>60[11]
Ibuprofen with Polyethylene Glycol 300 (80% v/v)~225>225[11]

Table 2: Solubility Enhancement of Itraconazole using Solid Dispersion

FormulationSolubility (µg/mL)Fold IncreaseReference
Pure Itraconazole< 0.001-[12]
Solid Dispersion with HPMC (ASES method)~0.61~610[13]
Solid Dispersion with PVP K30 (Solvent Evaporation)527.34>527,000[14]

Table 3: Solubility Enhancement of Carbamazepine

FormulationSolubility (mg/mL)Fold IncreaseReference
Pure Carbamazepine in water0.228-[15]
Solid Dispersion with Soluplus® (1:8 ratio)1.225.35[15]
Co-solvent system (Propylene glycol:alcohol:water 60:20:20)22.7~99[16]

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Co-precipitation

Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Ethanol (or other suitable organic solvent for this compound)

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Filter paper

  • Vacuum filtration apparatus

  • Oven or desiccator

Procedure:

  • Determine Molar Ratio: Based on phase solubility studies, determine the optimal molar ratio of this compound to β-CD (e.g., 1:1).

  • Prepare β-CD Solution: Dissolve the calculated amount of β-CD in a sufficient volume of deionized water with gentle heating (e.g., 50-60°C) and stirring until a clear solution is obtained.

  • Prepare this compound Solution: Dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound solution dropwise to the β-CD solution while maintaining constant stirring.

  • Stirring and Cooling: Continue stirring the mixture for a specified period (e.g., 2-4 hours) at a controlled temperature. Then, allow the solution to cool down slowly to room temperature and subsequently in an ice bath to promote precipitation of the complex.

  • Isolation of Complex: Collect the precipitated complex by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water or the organic solvent used to remove any uncomplexed this compound or β-CD.

  • Drying: Dry the resulting powder in an oven at a suitable temperature (e.g., 40-50°C) or in a desiccator under vacuum until a constant weight is achieved.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

  • A common volatile solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Beakers

  • Magnetic stirrer

  • Sieve

  • Desiccator

Procedure:

  • Select Drug-to-Polymer Ratio: Choose an appropriate weight ratio of this compound to the polymer (e.g., 1:1, 1:2, 1:4).

  • Dissolution: Dissolve both this compound and the polymer in a sufficient amount of the common solvent in a beaker with stirring until a clear solution is obtained.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C).

  • Formation of Solid Mass: Continue the evaporation process until a solid, transparent film or a solid mass is formed on the inner wall of the flask.

  • Drying: Further dry the solid mass in a desiccator under vacuum for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and then pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator to protect it from moisture.

Visualizations

experimental_workflow_solubility_enhancement cluster_start Initial Assessment cluster_methods Solubility Enhancement Techniques cluster_evaluation Evaluation cluster_end Outcome start Poorly Soluble this compound physchem Physicochemical Characterization (pKa, logP, m.p., crystallinity) start->physchem method_selection Method Selection physchem->method_selection solid_dispersion Solid Dispersion (e.g., Solvent Evaporation) method_selection->solid_dispersion Thermally Stable nanosuspension Nanosuspension (e.g., Wet Milling) method_selection->nanosuspension High Dose cyclodextrin Cyclodextrin Complexation (e.g., Co-precipitation) method_selection->cyclodextrin Low Dose cosolvency Co-solvency method_selection->cosolvency Liquid Formulations characterization Characterization (DSC, XRD, SEM) solid_dispersion->characterization nanosuspension->characterization cyclodextrin->characterization solubility_testing Solubility & Dissolution Testing cosolvency->solubility_testing characterization->solubility_testing stability Stability Studies solubility_testing->stability end Optimized this compound Formulation with Enhanced Solubility stability->end

Caption: A logical workflow for selecting and evaluating solubility enhancement techniques for this compound.

solid_dispersion_workflow start 1. Dissolve this compound & Polymer in a common solvent evaporation 2. Solvent Evaporation (Rotary Evaporator) start->evaporation drying 3. Vacuum Drying to remove residual solvent evaporation->drying pulverization 4. Pulverization & Sieving drying->pulverization end 5. Amorphous Solid Dispersion of this compound pulverization->end

Caption: Experimental workflow for preparing a solid dispersion of this compound by the solvent evaporation method.

cyclodextrin_complexation_pathway This compound This compound Molecule (Hydrophobic) complex This compound-β-CD Inclusion Complex (Improved Aqueous Solubility) This compound->complex Encapsulation cd β-Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cd->complex Forms Host

Caption: Signaling pathway illustrating the mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Troubleshooting WS5 Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting aggregation issues encountered with the hypothetical protein WS5. The following information is based on established principles of protein chemistry and is intended to be broadly applicable to proteins exhibiting similar stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound protein aggregation during my experiments?

Protein aggregation, including that of this compound, is often a result of the protein's conformational stability being compromised. This leads to the exposure of hydrophobic regions that can interact between molecules, causing them to clump together.[1][2][3] Key triggers for this instability include:

  • Environmental Stress: Exposure to non-optimal conditions such as extreme temperatures, unfavorable pH, and high salt concentrations can disrupt the delicate balance of forces that maintain the native protein structure.[1][2]

  • High Protein Concentration: At elevated concentrations, the probability of intermolecular interactions leading to aggregation increases significantly.[4]

  • Oxidative Stress: The presence of oxidizing agents can lead to the formation of non-native disulfide bonds, promoting aggregation.[4]

  • Mechanical Stress: Agitation, shear stress during purification, and repeated freeze-thaw cycles can denature the protein and induce aggregation.[2][5]

  • Suboptimal Buffer Conditions: An inappropriate buffer pH, ionic strength, or the absence of stabilizing excipients can fail to protect the protein from aggregation.[6][7][8]

Q2: How can I detect and quantify this compound protein aggregation?

Several biophysical techniques can be employed to detect and quantify protein aggregation. The choice of method often depends on the nature of the aggregate (e.g., soluble oligomers vs. insoluble precipitates) and the required throughput.

MethodPrincipleThroughputDetects
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.Low to MediumSoluble aggregates, large oligomers
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with porous beads.Low to MediumSoluble aggregates, oligomers, and monomers
Thioflavin T (ThT) Fluorescence Assay ThT dye binds to β-sheet-rich structures, characteristic of amyloid-like fibrils, resulting in a measurable increase in fluorescence.[9]HighFibrillar aggregates
Circular Dichroism (CD) Spectroscopy Measures differences in the absorption of left-handed and right-handed circularly polarized light to assess protein secondary structure.[9][10][11][12]LowChanges in secondary structure indicative of misfolding
Visual Observation/Turbidity Simple observation of cloudiness or measurement of light scattering at a specific wavelength (e.g., 340 nm or 600 nm).HighInsoluble aggregates

Q3: My this compound protein is aggregating during purification. What steps can I take to mitigate this?

Aggregation during purification is a common challenge. Here are several strategies to address this issue:

  • Optimize Lysis Conditions: Use a gentle lysis method to minimize heat generation and mechanical stress. Ensure the lysis buffer is at an optimal pH and contains stabilizing agents.

  • Maintain Low Protein Concentration: Keep the protein concentration as low as practically possible throughout the purification process to reduce the likelihood of intermolecular interactions.[4]

  • Modify Buffer Composition:

    • pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of this compound to maintain a net charge and promote repulsion between protein molecules.[4]

    • Ionic Strength: Adjust the salt concentration (e.g., NaCl, KCl) to optimize protein solubility. Both low and high salt concentrations can sometimes promote aggregation, so screening a range is recommended.[4][13]

    • Additives: Include stabilizing excipients in your buffers.

Q4: What additives can I use to prevent this compound aggregation?

Various additives can be included in your buffers to enhance the stability of this compound. The optimal combination and concentration of these additives should be determined empirically.

Additive ClassExamplesConcentration RangeMechanism of Action
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol (BME), TCEP1-10 mMPrevents the formation of non-native disulfide bonds.[4][14]
Sugars/Polyols Glycerol, Sucrose, Sorbitol5-20% (v/v) or 0.25-1 MStabilize the native protein structure through preferential exclusion.[4][15]
Amino Acids L-Arginine, L-Glutamic Acid50-500 mMSuppress aggregation by interacting with hydrophobic patches and increasing protein solubility.[13]
Detergents (non-ionic) Tween 20, Triton X-1000.01-0.1% (v/v)Can help solubilize aggregation-prone proteins by preventing hydrophobic interactions.[4][13]
Co-solvents Low concentrations of urea or guanidine hydrochloride< 1 MCan sometimes help in solubilizing aggregates, but may also denature the protein. Use with caution.

Troubleshooting Workflows & Methodologies

General Workflow for Troubleshooting this compound Aggregation

The following diagram outlines a systematic approach to identifying and resolving this compound protein aggregation issues.

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Analysis & Refinement start Observe this compound Aggregation (e.g., precipitation, loss of activity) detection Characterize Aggregates (DLS, SEC, ThT Assay) start->detection buffer_opt Buffer Optimization (pH, Ionic Strength) detection->buffer_opt Initial Approach additive_screen Additive Screening (Sugars, Amino Acids, etc.) buffer_opt->additive_screen temp_opt Temperature Control (Purification at 4°C, Storage at -80°C) additive_screen->temp_opt concentration_opt Concentration Adjustment (Dilute Protein) temp_opt->concentration_opt analysis Analyze Results of Optimization concentration_opt->analysis refine Refine Conditions analysis->refine Aggregation Persists end Stable this compound Protein analysis->end Aggregation Resolved refine->buffer_opt G cluster_0 Stress Factors cluster_1 Protein State cluster_2 Outcome temp Temperature Extremes destabilization Protein Destabilization temp->destabilization ph Suboptimal pH ph->destabilization oxidation Oxidative Stress oxidation->destabilization concentration High Concentration concentration->destabilization misfolding Misfolding/Unfolding destabilization->misfolding hydrophobic Hydrophobic Exposure misfolding->hydrophobic aggregation Protein Aggregation hydrophobic->aggregation

References

Technical Support Center: Optimizing Compound S Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound S. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Compound S in your cell-based assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of Compound S in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Compound S?

A1: Compound S is a small molecule inhibitor of the Wnt signaling pathway. It primarily acts by binding to the Frizzled (FZD) receptor, preventing the binding of Wnt ligands and subsequent downstream signaling events. This inhibition leads to a decrease in the stabilization and nuclear translocation of β-catenin, ultimately reducing the transcription of Wnt target genes.

Q2: What is a recommended starting concentration for Compound S in a cell-based assay?

A2: For initial experiments, a starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare and store Compound S?

A3: It is recommended to prepare a concentrated stock solution of Compound S in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C. For your experiments, dilute the stock solution to the final working concentration in your cell culture medium. It is advisable to prepare fresh dilutions for each experiment to ensure stability and activity.

Q4: Is Compound S cytotoxic to cells?

A4: Cytotoxicity is cell-type dependent. It is essential to perform a cytotoxicity assay in your specific cell line to determine the non-toxic concentration range of Compound S. This will help you differentiate between the intended biological effects and those caused by cell death.

Q5: What are the potential off-target effects of Compound S?

A5: While Compound S is designed to be a specific inhibitor of the Wnt/Frizzled interaction, potential off-target effects cannot be entirely ruled out without experimental validation. We recommend performing counter-assays or using knockout/knockdown cell lines for the intended target to confirm the specificity of the observed effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of Compound S - Concentration is too low.- Incubation time is too short.- Compound S is degraded.- The target is not expressed in the cell line.- Perform a dose-response experiment with a wider concentration range.- Optimize the incubation time.- Prepare fresh dilutions of Compound S from a properly stored stock.- Confirm target expression using techniques like Western Blot or qPCR.
High cell death observed - Compound S concentration is too high, leading to cytotoxicity.- Determine the IC50 for cytotoxicity using an appropriate assay (e.g., MTT, LDH).- Use Compound S at concentrations below the cytotoxic threshold.
High variability between replicates - Uneven cell seeding.- Inconsistent compound dilution and addition.- Edge effects in the multi-well plate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent techniques for dilutions.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.
Unexpected or off-target effects - Compound S may have other biological targets.- The observed phenotype is an indirect consequence of Wnt pathway inhibition.- Perform a literature search for known off-target effects.- Use orthogonal approaches to confirm the mechanism, such as using a different inhibitor with a similar target or employing genetic methods (siRNA, CRISPR) to validate the target's role.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Compound S using a Dose-Response Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of Compound S on Wnt signaling using a TOP/FOP Flash reporter assay.

  • Cell Seeding:

    • Seed HEK293T cells stably expressing the TOP-Flash (T-cell factor/lymphoid enhancer factor-responsive luciferase reporter) or FOP-Flash (mutant, non-responsive control) constructs in a 96-well plate at a density of 5 x 104 cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound S Preparation and Addition:

    • Prepare a 2X serial dilution of Compound S in cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).

    • Remove the old medium from the cells and add 100 µL of the diluted Compound S to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Wnt Pathway Activation:

    • Add a known Wnt ligand (e.g., Wnt3a conditioned media) to all wells (except for the negative control) to activate the signaling pathway.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Following incubation, measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the TOP-Flash readings to the FOP-Flash readings to account for non-specific effects.

    • Plot the normalized luciferase activity against the log of Compound S concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Protocol 2: Assessing the Cytotoxicity of Compound S using an MTT Assay

This protocol outlines the steps to evaluate the cytotoxic effects of Compound S.

  • Cell Seeding:

    • Seed your cell line of interest in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the end of the experiment.

    • Incubate overnight to allow for cell attachment.

  • Compound S Treatment:

    • Prepare a serial dilution of Compound S in the cell culture medium at various concentrations.

    • Add the compound dilutions to the wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the Compound S concentration to determine the cytotoxic concentration 50 (CC50).

Data Presentation

Table 1: Dose-Response of Compound S on Wnt Signaling in HEK293T Cells
Compound S (µM)Normalized Luciferase Activity (RLU)% Inhibition
0 (Vehicle)150,0000
0.1135,00010
0.597,50035
175,00050
530,00080
1015,00090
507,50095
1006,00096

IC50: 1 µM

Table 2: Cytotoxicity of Compound S on HeLa Cells after 48-hour Incubation
Compound S (µM)% Cell Viability
0 (Vehicle)100
198
595
1092
2585
5060
7545
10020

CC50: > 50 µM

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD Binds CompoundS Compound S CompoundS->FZD Inhibits DVL Dishevelled (DVL) FZD->DVL Activates DestructionComplex Destruction Complex DVL->DestructionComplex Inhibits GSK3B GSK3β APC APC Axin Axin BetaCatenin β-catenin BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: Wnt Signaling Pathway Inhibition by Compound S.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A1 Seed Cells in 96-well Plate B1 Add Compound S to Cells A1->B1 A2 Prepare Serial Dilutions of Compound S A2->B1 B2 Incubate for 24-48 hours B1->B2 C1_dose Perform Luciferase Assay (Dose-Response) B2->C1_dose C1_cyto Perform MTT Assay (Cytotoxicity) B2->C1_cyto D1_dose Calculate IC50 C1_dose->D1_dose D1_cyto Calculate CC50 C1_cyto->D1_cyto

Caption: General Experimental Workflow for Compound S Optimization.

References

Technical Support Center: Enhancing the Stability of WS5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "WS5" is not publicly available. This technical support center provides a generalized framework for addressing the stability of a hypothetical small molecule inhibitor, "this compound," to illustrate common principles and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color. What does this indicate?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[1]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is highly recommended to prevent degradation from repeated temperature changes.[2][3]

Q3: Can the type of storage container affect the stability of this compound?

Yes, the material of your storage container can impact compound stability.[1] Some compounds may adhere to the surface of certain plastics, reducing the effective concentration. For long-term storage, using amber glass vials or inert polypropylene tubes is advisable to protect against light and prevent adsorption.[1]

Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?

Absolutely. Inconsistent results are a common sign of compound degradation.[1][4] If this compound degrades in your buffer, its effective concentration decreases over the course of the experiment, leading to variable outcomes. A systematic troubleshooting approach is necessary to identify the root cause.

Troubleshooting Guides

Issue: Loss of this compound Activity or Inconsistent Results

This common problem often stems from the degradation of this compound in the experimental buffer.[1] The primary causes of degradation in aqueous solutions are hydrolysis, oxidation, and photodegradation.[4][5]

1. Hydrolysis:

  • Problem: this compound may contain functional groups (e.g., esters, amides) that are susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[4][5]

  • Solution: The stability of many compounds is pH-dependent.[6] Perform a pH stability screen to determine the optimal pH range for your buffer. If possible, adjust your experimental buffer to this pH.[4]

2. Oxidation:

  • Problem: The compound may be sensitive to dissolved oxygen in the buffer, especially if it contains electron-rich moieties.[4][5] This can be accelerated by exposure to light or trace metal impurities.[5][7]

  • Solution: Purge the buffer with an inert gas like argon or nitrogen before use.[6] If compatible with your assay, consider adding antioxidants like ascorbic acid or DTT.[4] Always store solutions protected from light.[6]

3. Photodegradation:

  • Problem: Exposure to UV or visible light can induce photochemical degradation.[6]

  • Solution: Always store stock solutions and experimental samples in amber vials or wrap containers in foil.[6] Conduct experiments in a shaded environment whenever possible.[6]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing this compound instability.

G cluster_start cluster_check_solution Step 1: Verify Solution Integrity cluster_check_buffer Step 2: Assess Buffer Compatibility cluster_optimize Step 3: Optimize Conditions cluster_end start Inconsistent Results or Loss of Activity check_stock Check Stock Solution: - Visual (color, precipitate?) - Prepare fresh stock start->check_stock test_activity Test Activity of Fresh Stock check_stock->test_activity stability_assay Run Buffer Stability Assay (see Protocol) test_activity->stability_assay If still inconsistent end_node Consistent Results test_activity->end_node If consistent analyze_degradation Analyze for Degradation (e.g., by HPLC) stability_assay->analyze_degradation adjust_ph Adjust Buffer pH analyze_degradation->adjust_ph If degradation occurs additives Consider Additives (antioxidants, co-solvents) analyze_degradation->additives If degradation occurs protect_light Protect from Light/Air analyze_degradation->protect_light If degradation occurs adjust_ph->end_node additives->end_node protect_light->end_node

Troubleshooting workflow for this compound instability.

Quantitative Data on Stability

The stability of a small molecule can be highly dependent on environmental factors. The following table provides hypothetical data for this compound to illustrate the combined effects of pH and temperature.

Table 1: Effect of pH and Temperature on this compound Stability in Aqueous Buffer

Buffer pHTemperature (°C)Incubation Time (hours)% this compound Remaining
5.042498.5%
5.0252492.1%
5.0372485.3%
7.442495.2%
7.4252475.8%
7.4372455.4%
8.542488.6%
8.5252460.1%
8.5372430.7%

Data is hypothetical and for illustrative purposes only. As shown, this compound is significantly less stable at higher pH and temperatures.[8][9][10]

Experimental Protocols

Protocol: Assessing this compound Stability in an Experimental Buffer

This protocol describes a method using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time in a specific buffer.[11][12]

Objective: To determine the rate of degradation of this compound in a given buffer at a specific temperature.

Materials:

  • This compound (solid powder)

  • DMSO (anhydrous)

  • Experimental buffer (e.g., PBS, pH 7.4), filtered

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Incubator or water bath

  • Inert, amber autosampler vials

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.[11]

  • Prepare Working Solution: Dilute the this compound stock solution into the pre-warmed experimental buffer to a final working concentration (e.g., 10 µM). Vortex gently to mix.

  • Timepoint Zero (T=0): Immediately after preparation, transfer an aliquot of the working solution to an HPLC vial and analyze it. This serves as the 100% reference value.[11]

  • Incubation: Place the remaining working solution in a sealed, light-protected container in an incubator set to the desired experimental temperature (e.g., 37°C).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the incubated solution, transfer to HPLC vials, and analyze immediately.[4]

  • Data Analysis: For each timepoint, calculate the peak area of the parent this compound compound. Determine the percentage of this compound remaining by comparing the peak area at each timepoint to the peak area at T=0.

Experimental Workflow Diagram

G prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 10 µM in Buffer prep_stock->prep_work t0 Analyze T=0 Sample (HPLC) prep_work->t0 incubate Incubate Solution at 37°C prep_work->incubate timepoints Take Aliquots at Timepoints (1-24h) incubate->timepoints analyze Analyze Samples (HPLC) timepoints->analyze calculate Calculate % Remaining analyze->calculate

Workflow for this compound stability assessment.

Signaling Pathway Context

The stability of an inhibitor is critical for accurately interpreting its effects on a biological pathway. If this compound is an inhibitor of a key signaling protein (e.g., a kinase), its degradation will lead to a diminished ability to block the pathway, causing misleading results.

Hypothetical this compound Signaling Pathway

This diagram illustrates how a stable this compound would inhibit a generic kinase cascade, while a degraded this compound would fail to do so.

G cluster_pathway Kinase Signaling Pathway cluster_inhibitor receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B (Target of this compound) kinase_a->kinase_b tf Transcription Factor kinase_b->tf response Cellular Response tf->response ws5_stable Stable this compound ws5_stable->kinase_b Inhibits ws5_degraded Degraded this compound ws5_degraded->kinase_b Fails to Inhibit

Impact of this compound stability on a target pathway.

References

Technical Support Center: WS5 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the synthetic cooling agent WS5 in animal studies. The information is intended for scientists and drug development professionals to refine dosages and navigate potential challenges during in vivo experiments.

FAQs: General Information

Q1: What is this compound and what is its mechanism of action?

A1: this compound, or N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, is a synthetic cooling agent.[1] It functions as an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is a cold and menthol receptor.[1][2] Activation of TRPM8 channels induces a cooling sensation without causing an actual drop in temperature.[3] this compound is a derivative of menthol and is considered one of the most potent commercially available cooling agents, with a cooling intensity reported to be approximately four times that of menthol.[4]

Q2: What are the physical and chemical properties of this compound?

A2: this compound is a white crystalline powder. It is known for its low water solubility (less than 0.1%), but it is soluble in ethanol, propylene glycol, and vegetable oils.[1][5] It is also slightly soluble in chloroform and methanol. This compound is heat-resistant up to 200°C, making it suitable for various experimental preparations.[1][5]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound for Dosing Solutions

  • Problem: this compound precipitates out of aqueous solutions.

  • Cause: this compound has very low water solubility.[1][5]

  • Solution:

    • Select an appropriate vehicle. Based on its solubility profile, consider using vehicles such as ethanol, propylene glycol, vegetable oils, or a combination thereof.[1] A 90-day inhalation toxicity study in rats successfully used a vehicle of 40% propylene glycol and 60% glycerin.[3]

    • Use a co-solvent system. For intravenous administration, a co-solvent system may be necessary. It is crucial to first determine the maximum tolerated concentration of the chosen solvent system in a small pilot group of animals.

    • Sonication. Gentle heating and sonication can aid in the dissolution of this compound in the chosen vehicle.

Issue 2: Inconsistent or Unexpected Results in Animal Behavior

  • Problem: Animals exhibit signs of irritation or unexpected behaviors not related to the intended cooling effect.

  • Cause:

    • Impurity of the compound: Less pure forms of this compound have been reported to have a bitter aftertaste, which could affect oral intake and behavior in animals.[4][6]

    • Vehicle effects: The vehicle used to dissolve this compound may have its own biological effects.

  • Solution:

    • Verify the purity of the this compound compound. Ensure you are using a high-purity grade of this compound to avoid off-target effects.[6]

    • Conduct vehicle-only control studies. Always include a control group that receives the vehicle alone to differentiate the effects of this compound from those of the vehicle.[3]

    • Dose-response studies. Perform a dose-escalation study to identify the optimal dose that produces the desired effect without causing adverse reactions.

Issue 3: Lack of a Measurable Effect at the Initial Doses

  • Problem: No observable cooling-related behaviors or physiological changes are seen at the initial doses tested.

  • Cause:

    • Insufficient dosage: The initial doses may be below the therapeutic threshold.

    • Poor bioavailability: The route of administration and vehicle may not be optimal for absorption and distribution to the target receptors.

  • Solution:

    • Consult available dosage information. While specific effective doses for this compound in various animal models are not widely published, some sources suggest it is effective at concentrations of 30-100 mg/kg.[1] This range can be a starting point for dose-finding studies.

    • Optimize the route of administration. Consider the desired site of action. For systemic effects, intravenous or intraperitoneal routes may provide more consistent exposure than oral gavage, especially given the potential for first-pass metabolism.

Quantitative Data Summary

ParameterValueSpeciesRoute of AdministrationCitation
No-Observed-Adverse-Effect Concentration (NOAEC) 0.8% this compound in 40% PG / 60% Glycerin (w/w)Sprague-Dawley RatNose-only Inhalation (90 days)[3]
General Effective Concentration 30-100 mg/kgNot SpecifiedNot Specified[1]
Oral LD50 (of a similar compound, WS-3) 500.1 mg/kgRatOral
Dermal LD50 (of a similar compound, WS-3) > 2000 mg/kgRatDermal[8]

Note: The LD50 values are for the related compound WS-3 (N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide) and should be used with caution as an estimate for this compound.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents

This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.

  • Preparation of Dosing Solution:

    • Based on the desired concentration, weigh the required amount of this compound powder.

    • Dissolve the this compound in an appropriate vehicle (e.g., propylene glycol, vegetable oil). Gentle warming and vortexing can be used to aid dissolution.

    • Prepare a fresh dosing solution for each experiment to ensure stability.

  • Animal Preparation and Dosing:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended oral gavage volume for mice is 10 mL/kg, and for rats is 10-20 mL/kg.[9][10]

    • Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, wrapping in a towel may be effective.[9][10]

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach and avoid perforation.[11]

    • Insert the gavage needle gently into the esophagus and administer the solution slowly.[12]

    • Monitor the animal for any signs of distress during and after the procedure.[11]

Protocol 2: Intravenous (Tail Vein) Injection in Rodents

This is a general procedure and requires significant technical skill. It must be performed in accordance with IACUC guidelines.

  • Preparation of Dosing Solution:

    • Dissolve this compound in a sterile vehicle suitable for intravenous administration. A co-solvent system may be required due to this compound's low water solubility. All components must be sterile.

    • Filter the final solution through a 0.22 µm sterile filter before injection.

  • Animal Preparation and Injection:

    • Weigh the animal to calculate the injection volume. For mice, a bolus injection of up to 5 ml/kg is generally recommended.[13]

    • Warm the animal using a heat lamp or warming pad to dilate the tail veins.[14]

    • Place the animal in a restrainer.[14]

    • Using a small gauge needle (e.g., 27-30G for mice), insert the needle, bevel up, into one of the lateral tail veins.[14]

    • Inject the solution slowly. If resistance is met or a bleb forms, the needle is not in the vein and should be repositioned.[15]

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[16]

    • Monitor the animal for any adverse reactions.[14]

Visualizations

Signaling_Pathway cluster_0 Cell Membrane TRPM8 TRPM8 Ca2+ Ca2+ TRPM8->Ca2+ Cation influx This compound This compound This compound->TRPM8 Binds to and activates Cooling Sensation Cooling Sensation Ca2+->Cooling Sensation Triggers neuronal signaling

Caption: Simplified signaling pathway of this compound activation of the TRPM8 receptor.

Experimental_Workflow A Determine Maximum Tolerated Dose (MTD) (Dose Escalation Study) B Select Vehicle & Prepare Dosing Solution A->B C Conduct Pilot Pharmacokinetic (PK) Study (Optional, if resources permit) B->C D Dose-Response Efficacy Study (Based on MTD and PK data) B->D C->D E Definitive In Vivo Study (with appropriate controls) D->E

Caption: Logical workflow for refining this compound dosage in animal studies.

Troubleshooting_Logic Start Start Issue Issue Encountered No Effect Unexpected Behavior Solubility Problem Start->Issue NoEffect Increase Dose Optimize Vehicle/Route Issue:p->NoEffect No Effect Behavior Check Compound Purity Run Vehicle Control Issue:p->Behavior Unexpected Behavior Solubility Use Co-solvents (PG, Ethanol) Apply Gentle Heat/Sonication Issue:p->Solubility Solubility End Problem Resolved NoEffect->End Behavior->End Solubility->End

Caption: Troubleshooting decision tree for common issues with this compound.

References

WS5 Protein Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low yield of purified WS5 protein.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Protein Expression & Induction

Question: Why is my this compound protein expression low or undetectable after induction?

Answer: Low or no expression of the target protein is a common issue. Several factors related to the expression vector, host cells, and induction conditions can be the cause. Consider the following troubleshooting steps:

  • Plasmid Integrity: Verify the integrity of your expression plasmid by restriction digest and sequencing to ensure the this compound gene is in-frame with the promoter and any affinity tags.

  • Codon Usage: If the this compound gene is from a eukaryotic source and expressed in E. coli, codon bias can hinder translation. Consider synthesizing a codon-optimized version of the gene for your expression host.

  • Promoter Strength and Leakiness: Ensure you are using an appropriate promoter for your desired level of expression. For toxic proteins, a tightly regulated promoter is crucial to prevent cell death before induction.

  • Induction Conditions: The concentration of the inducer (e.g., IPTG), the temperature, and the duration of induction are critical. Optimize these parameters to maximize soluble protein expression. High concentrations of inducer and high temperatures can sometimes lead to the formation of insoluble inclusion bodies.

Data Presentation: Optimization of this compound Expression

ParameterCondition 1Condition 2 (Optimized)Expected Outcome
Induction Temperature 37°C18-25°CLower temperatures can slow down protein synthesis, promoting proper folding and increasing the yield of soluble protein.
Inducer (IPTG) Conc. 1.0 mM0.1-0.4 mMA lower concentration of the inducer can reduce metabolic stress on the host cells, potentially increasing the yield of correctly folded protein.
Induction Duration 3-4 hours16-20 hours (overnight)A longer induction period at a lower temperature often results in a higher yield of soluble protein.
Cell Density at Induction (OD600) 0.8-1.00.5-0.6Inducing at a lower cell density ensures that the cells are in the mid-log phase of growth and are metabolically active.
Category 2: Cell Lysis & Protein Solubility

Question: My this compound protein is expressed, but it's in the insoluble fraction (inclusion bodies). How can I increase its solubility?

Answer: The presence of your protein in the insoluble pellet after cell lysis indicates the formation of inclusion bodies. This is often due to high expression rates that overwhelm the cell's folding machinery.

  • Modify Expression Conditions: As mentioned above, lowering the induction temperature and inducer concentration are the first steps to try.

  • Change Expression Host: Utilize an E. coli strain engineered to enhance protein folding, such as those that co-express chaperone proteins (e.g., GroEL/GroES).

  • Test Different Fusion Tags: Certain fusion tags (e.g., MBP, GST) can enhance the solubility of their fusion partners.

  • In-Vitro Refolding: If the above methods fail, you can purify the inclusion bodies and then use a denaturant (like urea or guanidine-HCl) to solubilize the protein, followed by a refolding process.

Experimental Protocols: Solubilization and Refolding of this compound from Inclusion Bodies

  • Inclusion Body Isolation: After cell lysis, centrifuge the lysate at ~15,000 x g for 30 minutes. The pellet contains the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.

  • Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in a buffer with a reducing agent like DTT). Stir for 1-2 hours at room temperature.

  • Removal of Insoluble Material: Centrifuge at high speed to pellet any remaining insoluble material. The supernatant contains the denatured this compound protein.

  • Refolding: Gradually remove the denaturant to allow the protein to refold. This is often done through dialysis against a series of buffers with decreasing concentrations of the denaturant or by rapid dilution into a large volume of refolding buffer. The refolding buffer should be optimized for pH, ionic strength, and may contain additives that promote folding (e.g., L-arginine, glycerol).

Category 3: Affinity Chromatography

Question: My soluble this compound protein is not binding to the affinity column. What could be the issue?

Answer: Failure to bind to the affinity resin is a common problem that can be due to issues with the affinity tag, the binding buffer, or the resin itself.

  • Inaccessible Affinity Tag: The affinity tag (e.g., His-tag, GST-tag) might be buried within the folded protein structure and therefore inaccessible to the resin. Consider moving the tag to the other terminus of the protein or using a longer linker between the tag and the protein.

  • Incorrect Buffer Conditions: Ensure the pH and ionic strength of your binding buffer are optimal for the interaction between the tag and the resin. For example, for His-tagged proteins, imidazole in the lysate (from histidine-rich media) can compete for binding to the Ni-NTA resin.

  • Column Capacity: Make sure you have not overloaded the column. The total amount of target protein should not exceed the binding capacity of the resin.

  • Proteolytic Cleavage: The affinity tag may have been cleaved off by proteases present in the cell lysate. Add protease inhibitors to your lysis buffer. You can check for tag integrity using a Western blot with an anti-tag antibody.

Mandatory Visualization: Troubleshooting Workflow for Low Protein Yield

Low_Yield_Troubleshooting Start Low Purified this compound Yield CheckExpression Check Expression: SDS-PAGE of whole cell lysate Start->CheckExpression NoExpression No/Low Expression CheckExpression->NoExpression No band ExpressionOK Expression OK CheckExpression->ExpressionOK Band present OptimizeInduction Optimize Induction: Temp, Time, [IPTG] NoExpression->OptimizeInduction CheckCodons Check Codon Usage NoExpression->CheckCodons CheckPlasmid Verify Plasmid Sequence NoExpression->CheckPlasmid CheckSolubility Check Solubility: SDS-PAGE of soluble/insoluble fractions ExpressionOK->CheckSolubility Insoluble Protein Insoluble (Inclusion Bodies) CheckSolubility->Insoluble Band in pellet Soluble Protein Soluble CheckSolubility->Soluble Band in supernatant LowerTemp Lower Expression Temp Insoluble->LowerTemp SolubilizeRefold Solubilize & Refold Insoluble->SolubilizeRefold CheckBinding Check Binding: Compare flow-through to lysate Soluble->CheckBinding NoBinding Poor/No Binding CheckBinding->NoBinding Protein in flow-through BindingOK Binding OK CheckBinding->BindingOK Protein binds to resin OptimizeBuffer Optimize Binding Buffer: pH, salt, additives NoBinding->OptimizeBuffer CheckTag Check Affinity Tag (Western Blot) NoBinding->CheckTag CheckElution Check Elution: Analyze eluate and stripped column BindingOK->CheckElution PoorElution Poor Elution CheckElution->PoorElution Protein remains on column Success High Yield of Purified this compound CheckElution->Success Protein in eluate OptimizeElution Optimize Elution Buffer: [Competitor], pH PoorElution->OptimizeElution OptimizeElution->Success

Caption: A flowchart for troubleshooting low protein yield.

Mandatory Visualization: Standard Protein Purification Workflow

Protein_Purification_Workflow Transformation 1. Transformation (Expression Vector into Host) Culture 2. Cell Culture & Growth Transformation->Culture Induction 3. Induction of Protein Expression Culture->Induction Harvest 4. Cell Harvesting (Centrifugation) Induction->Harvest Lysis 5. Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification 6. Lysate Clarification (Centrifugation) Lysis->Clarification Binding 7. Binding to Affinity Resin Clarification->Binding Wash 8. Wash Unbound Proteins Binding->Wash Elution 9. Elution of Target Protein Wash->Elution Analysis 10. Purity Analysis (SDS-PAGE, Western Blot) Elution->Analysis

Caption: A typical workflow for recombinant protein purification.

Technical Support Center: Minimizing Irritation in Topical WS5 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address skin irritation associated with the topical cooling agent WS5.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of topical products containing this compound.

My this compound formulation is causing immediate stinging and burning upon application. What should I do?

An immediate stinging or burning sensation is a primary indicator of irritation. The following steps can help you troubleshoot this issue:

  • Evaluate the Base Formulation: Test your formulation vehicle without this compound to determine if any excipients are contributing to the irritation.

  • Reduce this compound Concentration: High concentrations of cooling agents are more likely to cause irritation.[1][2] Consider lowering the concentration of this compound in your formulation to the minimum effective level.

  • Optimize Formulation pH: The natural pH of the skin is approximately 5.5.[3] Formulating your product to be closer to this pH can help maintain the integrity of the skin's acid mantle and reduce irritation.[3]

  • Incorporate Anti-Irritants: The addition of soothing agents can help mitigate the irritating effects of other ingredients.

My in vitro skin irritation assay (e.g., Reconstructed Human Epidermis test) is showing positive results for my this compound formulation. What are my next steps?

A positive result in a validated in vitro test like the Reconstructed Human Epidermis (RhE) test suggests a potential for skin irritation. Here is a systematic approach to address this:

  • Isolate the Irritant: As with immediate sensory irritation, the first step is to test the base vehicle and the vehicle with this compound separately to identify the source of the irritation.

  • Review Excipient Concentrations: High concentrations of certain excipients, such as some preservatives, fragrances, and penetration enhancers, can be irritating.

  • Formulation Simplification: If possible, simplify your formulation by removing any non-essential ingredients that may have a higher irritation potential.

  • Consider Encapsulation: Encapsulating this compound can provide a controlled release, potentially reducing the immediate irritant effect on the skin.

My formulation appears stable, but I'm seeing an increase in irritation over time in my stability studies. What could be the cause?

Increased irritation during stability testing may indicate formulation instability, leading to the formation of potentially irritating degradation products. Key areas to investigate include:

  • pH Shift: Monitor the pH of your formulation throughout the stability study. A significant shift could indicate chemical reactions that may produce irritants.

  • Ingredient Interactions: Interactions between this compound and other formulation components could lead to degradation.

  • Packaging Compatibility: Ensure that the formulation is not interacting with the packaging, which could leach irritating substances into the product.

Frequently Asked Questions (FAQs)

What is this compound and how does it cause a cooling sensation?

This compound, or N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamide, is a synthetic cooling agent derived from menthol.[4] It provides a cooling sensation by activating the TRPM8 receptor, a sensory nerve ending in the skin, without the characteristic minty odor of menthol.[5]

What is the underlying mechanism of skin irritation?

Skin irritation is a complex inflammatory response that begins with the penetration of a substance through the stratum corneum, the outermost layer of the skin. This can damage the underlying keratinocytes and other skin cells, leading to the release of inflammatory mediators and resulting in symptoms like redness (erythema) and swelling (edema).[6]

How can I proactively formulate to minimize the risk of irritation with this compound?

A proactive approach to formulation can significantly reduce the potential for skin irritation:

  • Ingredient Selection: Use high-purity ingredients and avoid those with known irritation potential.

  • pH Optimization: Maintain a pH that is compatible with the skin's natural acidic environment.[3]

  • Inclusion of Soothing Agents: Incorporate anti-irritant ingredients to counteract potential irritation.

  • Stability Assurance: Ensure the formulation is stable to prevent the formation of irritating byproducts.

What are some examples of effective anti-irritant ingredients?

A variety of ingredients can be incorporated into formulations to reduce skin sensitivity and irritation. These include:

  • Humectants, Emollients, and Occlusives: A balanced combination of these can support the skin barrier.[3]

  • Botanical Extracts: Extracts from birch bark, oak bark, and witch hazel are known for their soothing properties.[7]

  • Gel-Forming Substances: Ingredients like aloe, algae extracts, and hyaluronic acid can form a protective and hydrating film on the skin.[7]

  • Essential Fatty Acids: Linoleic acid and its derivatives can reduce skin roughness and have anti-inflammatory effects.[7]

Data on Formulation Components and Irritation

Table 1: Influence of this compound Concentration on Irritation Potential (Hypothetical Data)

This compound Concentration (% w/w)In Vitro Irritation Score (RhE Test)In Vivo Erythema Score (Human Patch Test)
0.10.2 (Non-Irritant)0.5 (Slight Erythema)
0.50.4 (Non-Irritant)1.2 (Mild Erythema)
1.00.7 (Mild Irritant)2.5 (Moderate Erythema)
2.01.5 (Moderate Irritant)3.8 (Severe Erythema)

Table 2: Effect of Anti-Irritants on a 1.0% this compound Formulation (Hypothetical Data)

FormulationIn Vitro Irritation Score (RhE Test)In Vivo Erythema Score (Human Patch Test)
1.0% this compound (Control)0.7 (Mild Irritant)2.5 (Moderate Erythema)
1.0% this compound + 2% Allantoin0.4 (Non-Irritant)1.5 (Mild Erythema)
1.0% this compound + 1% Bisabolol0.3 (Non-Irritant)1.2 (Mild Erythema)
1.0% this compound + 5% Glycerin0.5 (Non-Irritant)1.8 (Mild Erythema)

Experimental Protocols

Reconstructed Human Epidermis (RhE) Test for Skin Irritation (Adapted from OECD TG 439)

This in vitro test method uses a reconstructed human epidermis model to assess the skin irritation potential of a topical formulation.[6][8]

1. Tissue Preparation:

  • RhE tissue cultures are received and equilibrated in the provided maintenance medium overnight at 37°C and 5% CO2.

2. Application of Test Material:

  • The medium is replaced with fresh assay medium.
  • A sufficient amount of the test formulation (e.g., 25 µL for liquids or 25 mg for solids/semi-solids) is applied topically to the surface of the RhE tissue.
  • Negative (e.g., PBS) and positive (e.g., 5% Sodium Dodecyl Sulfate) controls are run in parallel.

3. Exposure and Incubation:

  • The tissues are exposed to the test material for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

4. Rinsing and Post-Incubation:

  • After the exposure period, the test material is thoroughly rinsed from the tissue surface with a buffered saline solution.
  • The tissues are transferred to fresh maintenance medium and incubated for a post-exposure period (e.g., 42 hours).

5. Viability Assessment (MTT Assay):

  • The tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for approximately 3 hours.[9]
  • Viable cells will reduce the yellow MTT to a blue formazan salt.
  • The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).
  • The optical density of the formazan extract is measured using a spectrophotometer.

6. Data Interpretation:

  • The viability of the treated tissues is expressed as a percentage of the negative control.
  • A chemical is classified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[8]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is an in vivo study designed to assess the irritation and sensitization potential of a product after repeated application to the skin of human subjects.[10][11]

1. Subject Recruitment and Screening:

  • A panel of volunteers (typically 50-200) is recruited.[10]
  • Subjects are screened to exclude individuals with pre-existing skin conditions or known allergies that could interfere with the test results.[12]
  • Informed consent is obtained from all participants.[13]

2. Induction Phase:

  • A small amount of the test material (approximately 0.2g or 0.2mL) is applied to an occlusive or semi-occlusive patch.[13]
  • The patch is applied to the same site on the subject's back for 24 hours.[13]
  • This process is repeated nine times over a three-week period.[13]
  • The test site is evaluated for any signs of irritation before each new patch application.[13]

3. Rest Period:

  • Following the induction phase, there is a two-week rest period with no patch applications.[10]

4. Challenge Phase:

  • A single challenge patch with the test material is applied to a new, previously unpatched site on the back.[10][13]

5. Evaluation and Reporting:

  • The challenge patch is removed after 24 hours, and the site is evaluated for skin reactions at 24, 48, 72, and sometimes 96 hours post-application.[10]
  • Reactions are scored by a trained evaluator based on a standardized scale for erythema, edema, and other signs of irritation.[13]
  • The results are analyzed to determine the irritation and sensitization potential of the product.[10]

Visualizations

G cluster_irritation Potential this compound-Induced Irritation Pathway This compound Topical this compound Application StratumCorneum Penetration of Stratum Corneum This compound->StratumCorneum Keratinocytes Interaction with Keratinocytes StratumCorneum->Keratinocytes TRPM8 TRPM8 Receptor Activation Keratinocytes->TRPM8 InflammatoryMediators Release of Inflammatory Mediators (e.g., Cytokines, Prostaglandins) Keratinocytes->InflammatoryMediators TRPM8->InflammatoryMediators ImmuneResponse Immune Cell Infiltration InflammatoryMediators->ImmuneResponse Irritation Visible Signs of Irritation (Erythema, Edema) ImmuneResponse->Irritation

Caption: Potential signaling pathway of this compound-induced skin irritation.

G cluster_workflow Experimental Workflow for Irritation Assessment Start Formulation Development InVitro In Vitro Screening (e.g., RhE Test) Start->InVitro Decision1 Irritation Potential? InVitro->Decision1 Reformulate Reformulate to Mitigate Irritation Decision1->Reformulate Yes InVivo In Vivo Confirmation (e.g., HRIPT) Decision1->InVivo No Reformulate->InVitro Decision2 Acceptable Irritation Profile? InVivo->Decision2 Decision2->Reformulate No Final Final Formulation Selection Decision2->Final Yes

Caption: Decision-making workflow for assessing formulation irritation.

G cluster_troubleshooting Troubleshooting Logic for Formulation Irritation Issue Irritation Observed TestVehicle Test Vehicle Alone Issue->TestVehicle VehicleIrritating Vehicle is Irritating TestVehicle->VehicleIrritating ModifyVehicle Modify Vehicle Excipients VehicleIrritating->ModifyVehicle Yes Testthis compound Test Vehicle + this compound VehicleIrritating->Testthis compound No ModifyVehicle->TestVehicle WS5Irritating This compound is the Source Testthis compound->WS5Irritating Reducethis compound Reduce this compound Concentration WS5Irritating->Reducethis compound Yes Solution Optimized Formulation WS5Irritating->Solution No AddAntiIrritant Add Anti-Irritants Reducethis compound->AddAntiIrritant AddAntiIrritant->Solution

Caption: Logical steps for troubleshooting this compound formulation irritation.

References

Technical Support Center: Optimizing Primers for Gene Amplification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support center has been generated using "WNT5B" as a placeholder gene, as the designation "WS5 gene" is ambiguous and does not correspond to a recognized standard gene name. The provided protocols, data, and diagrams are illustrative and should be adapted to the specific gene of interest once identified.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the amplification of their target gene.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when designing primers for gene amplification?

A1: Effective primer design is crucial for successful PCR.[1][2] Key parameters include:

  • Primer Length: Typically 18-24 nucleotides.[2][3]

  • Melting Temperature (Tm): Should be between 55-65°C, with the forward and reverse primers' Tm within 5°C of each other.[1][4]

  • GC Content: Aim for 40-60%.[4]

  • Specificity: Primers should be specific to the target sequence to avoid non-specific amplification.[1]

  • Secondary Structures: Avoid hairpins, self-dimers, and cross-dimers.[1]

Q2: How can I optimize the annealing temperature for my PCR reaction?

A2: The optimal annealing temperature is critical for primer binding and specificity.[1] A good starting point is 5°C below the lowest primer Tm.[4] To find the ideal temperature, it is highly recommended to perform a gradient PCR.[1] This involves testing a range of temperatures across different PCR tubes to determine which yields the most specific product with the highest intensity.

Q3: What is the recommended concentration for primers in a PCR reaction?

A3: The optimal primer concentration typically ranges from 0.05 to 1 µM.[5] It is advisable to test varying concentrations to find the ideal balance for your specific template and primers.[5]

Troubleshooting Guide

Issue 1: No PCR Product or Low Yield

Question: I am not seeing any bands on my gel, or the bands are very faint. What could be the problem?

Answer: The absence or low yield of a PCR product is a common issue with several potential causes.[6] Here's a systematic approach to troubleshooting:

  • Check Reagents and Template:

    • Template DNA: Ensure the integrity and purity of your DNA template by running it on an agarose gel or using spectrophotometry.[1] Degraded or impure DNA can inhibit PCR.[1]

    • Reagents: Verify that all PCR components (dNTPs, polymerase, buffer) have not expired and have been stored correctly.[5] Consider running a positive control with a known working template and primer set to validate the reagents.

  • Optimize PCR Conditions:

    • Annealing Temperature: If the annealing temperature is too high, primers may not bind efficiently.[1] Try decreasing the temperature in 2°C increments.

    • Extension Time: Ensure the extension time is sufficient for the polymerase to synthesize the entire target sequence, especially for long amplicons.

    • Cycle Number: If the initial template amount is low, increasing the number of PCR cycles might be necessary. However, be cautious as too many cycles can lead to non-specific products.[1]

Issue 2: Non-Specific Bands or Smeared Gel

Question: My gel shows multiple bands in addition to my expected product, or a smear. What should I do?

Answer: Non-specific bands and smearing are often due to suboptimal PCR conditions or poor primer design.[6][7]

  • Primer Design:

    • Specificity: Re-check your primer sequences for potential off-target binding sites using a tool like BLAST.

    • Primer-Dimers: The presence of a low molecular weight band (typically <100 bp) could be due to primer-dimers. Consider redesigning primers to have less complementarity.[6]

  • Optimize PCR Conditions:

    • Annealing Temperature: A low annealing temperature can lead to non-specific primer binding.[1] Try increasing the temperature in 2-5°C increments.

    • Magnesium Concentration: Magnesium is a cofactor for the polymerase, but high concentrations can reduce specificity.[1] Try titrating the MgCl₂ concentration.

    • Template Amount: Too much template DNA can sometimes cause smearing.[7] Try reducing the amount of template in the reaction.

Quantitative Data Summary

ParameterRecommended RangeNotes
Primer Length 18-24 nucleotidesLonger primers can increase specificity.[5]
Melting Temperature (Tm) 55-65°CTm of forward and reverse primers should be within 5°C of each other.[4]
GC Content 40-60%Helps with primer stability.[4]
Primer Concentration 0.05 - 1.0 µMTitration may be necessary for optimal results.[5]
dNTP Concentration 200 µM of each dNTPEnsure dNTPs are fresh and balanced.[8]
MgCl₂ Concentration 1.5 - 2.0 mMStart with 1.5 mM and adjust as needed.[1]
DNA Polymerase 1-2 units per 50 µL reactionFollow the manufacturer's recommendations.[9]
Template DNA 1 pg - 10 ng (plasmid)The optimal amount depends on the complexity of the template.[5]
1 ng - 1 µg (genomic)

Experimental Protocols

Standard PCR Protocol for WNT5B Amplification

This protocol is a starting point and may require optimization.

  • Reaction Setup:

    • Prepare a master mix on ice to ensure consistency across reactions. For a single 50 µL reaction, combine the following:

      Component Volume (µL) Final Concentration
      Nuclease-Free Water Up to 50 -
      10X PCR Buffer 5 1X
      dNTP Mix (10 mM each) 1 200 µM
      Forward Primer (10 µM) 2.5 0.5 µM
      Reverse Primer (10 µM) 2.5 0.5 µM
      Template DNA X 1-100 ng

      | Taq DNA Polymerase | 0.5 | 2.5 units |

    • Aliquot the master mix into individual PCR tubes.

    • Add the template DNA to each tube.

    • Briefly centrifuge the tubes to collect the contents at the bottom.

  • Thermal Cycling:

    • Place the PCR tubes in a thermal cycler and run the following program:

      Step Temperature (°C) Duration Cycles
      Initial Denaturation 95 2-5 minutes 1
      Denaturation 95 30 seconds 30-35
      Annealing 55-65 30 seconds
      Extension 72 1 minute per kb
      Final Extension 72 5-10 minutes 1

      | Hold | 4 | Indefinite | 1 |

  • Analysis:

    • Run the PCR products on a 1-2% agarose gel stained with a DNA-binding dye.

    • Visualize the DNA bands under UV light to determine the size and yield of the amplified product.

Visualizations

WNT5B_Signaling_Pathway WNT5B WNT5B FZD5 Frizzled-5 (FZD5) WNT5B->FZD5 Binds to DVL Dishevelled (DVL) FZD5->DVL Activates RAC1 RAC1 DVL->RAC1 Activates JNK JNK RAC1->JNK Activates AP1 AP-1 JNK->AP1 Phosphorylates Gene_Expression Target Gene Expression AP1->Gene_Expression Regulates PCR_Workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis Template_Prep Template DNA Preparation Reaction_Setup Reaction Setup Template_Prep->Reaction_Setup Primer_Design Primer Design & Synthesis Primer_Design->Reaction_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reaction_Setup Thermal_Cycling Thermal Cycling Reaction_Setup->Thermal_Cycling Gel_Electrophoresis Agarose Gel Electrophoresis Thermal_Cycling->Gel_Electrophoresis Data_Analysis Data Analysis Gel_Electrophoresis->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Cooling Agents WS-5 and Menthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent cooling agents: the synthetic compound N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide (WS-5) and the naturally occurring organic compound, menthol. The comparison is supported by experimental data from in vitro and sensory panel studies, offering a comprehensive overview for researchers and professionals in drug development and sensory science.

At a Glance: Key Efficacy Parameters

ParameterWS-5MentholReferences
Primary Target TRPM8TRPM8[1]
Cooling Potency (TRPM8 Activation in HEK293 cells) EC50: Not directly reported in a head-to-head comparison with menthol in HEK cells.EC50: ~10 µM - 81 µM[1][2][3]
Cooling Potency (TRPM8 Activation in Xenopus oocytes) EC50: 84 µMEC50: 196 µM[1][4]
Sensory Cooling Intensity Significantly stronger than mentholBaseline[5]
Off-Target Effects Activates TRPA1Activates TRPA1 and TRPV3[1]
TRPA1 Activation Potency EC50: Not explicitly quantifiedEC50: ~95 µM[1]

In-Depth Efficacy Comparison

A critical point of differentiation lies in their receptor selectivity. Menthol is known for its off-target effects, activating other transient receptor potential (TRP) channels, namely TRPA1 and TRPV3, which can contribute to sensations of irritation or burning at higher concentrations.[1] While some synthetic cooling agents are designed for higher TRPM8 selectivity, evidence suggests that WS-5 also activates TRPA1, similar to menthol.[1] The precise EC50 value for WS-5 on TRPA1 has not been explicitly reported in the available literature.

Signaling Pathway and Experimental Workflow

The cooling sensation elicited by both WS-5 and menthol is primarily mediated by the activation of the TRPM8 ion channel, a non-selective cation channel. Upon binding of an agonist like WS-5 or menthol, the channel opens, leading to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the sensory neuron, triggering the transmission of a nerve impulse that is perceived by the brain as a cooling sensation.

TRPM8_Signaling_Pathway TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Ca_Na_influx Ca²⁺ / Na⁺ Influx TRPM8_open->Ca_Na_influx Depolarization Membrane Depolarization Agonist WS-5 or Menthol Agonist->TRPM8 Nerve_Impulse Nerve Impulse to Brain Depolarization->Nerve_Impulse Cooling_Sensation Perceived Cooling Sensation Nerve_Impulse->Cooling_Sensation

TRPM8 Agonist Signaling Pathway

The evaluation of cooling agents typically follows a structured workflow, beginning with in vitro assays to determine potency and selectivity, followed by sensory panel testing to assess the perceived cooling intensity and profile in human subjects.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_sensory Sensory Evaluation A Compound Synthesis (WS-5 / Menthol) B Cell Culture (e.g., HEK293 expressing TRPM8) A->B C Calcium Imaging Assay B->C D Electrophysiology (Patch-Clamp) B->D E Determine EC50 & Selectivity C->E D->E G Sample Preparation (Controlled Concentration) E->G Proceed with potent and selective compounds F Panelist Recruitment & Training H Sensory Testing (e.g., Labeled Magnitude Scale) F->H G->H I Data Analysis (Statistical Comparison) H->I

Experimental Workflow for Cooling Agent Evaluation

Experimental Protocols

In Vitro Efficacy and Selectivity Assays

1. Calcium Imaging Assay

  • Objective: To determine the concentration-dependent activation of TRPM8 by WS-5 and menthol.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human TRPM8 channel are commonly used.

  • Methodology:

    • Cells are seeded into 96-well or 384-well plates and cultured to confluency.

    • The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer.

    • A baseline fluorescence reading is taken using a fluorescence plate reader or a high-content imaging system.

    • Serial dilutions of WS-5 and menthol are prepared and added to the respective wells.

    • The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time.

    • The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) value is calculated.

  • Selectivity Profiling: A similar protocol is followed using cell lines expressing other TRP channels (e.g., TRPA1, TRPV1, TRPV3) to assess off-target activation.

2. Electrophysiology (Whole-Cell Patch-Clamp)

  • Objective: To directly measure the ion channel currents elicited by WS-5 and menthol.

  • Cell Line: HEK293 cells expressing the TRPM8 channel.

  • Methodology:

    • A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell.

    • The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell membrane potential is clamped at a specific voltage (e.g., -60 mV).

    • WS-5 or menthol at various concentrations is applied to the cell via a perfusion system.

    • The resulting inward and outward currents flowing through the TRPM8 channels are recorded.

    • The current amplitude at each concentration is measured to construct a dose-response curve and determine the EC50 value.

Sensory Panel Evaluation
  • Objective: To quantify and compare the perceived cooling intensity and temporal profile of WS-5 and menthol.

  • Panelists: A panel of trained sensory assessors is recruited. Panelists are typically screened for their ability to perceive and discriminate different taste and chemesthetic sensations.

  • Methodology:

    • Sample Preparation: Solutions of WS-5 and menthol are prepared at various concentrations in a neutral base (e.g., water, hydroalcoholic solution, or a simple syrup). Samples are coded with random three-digit numbers to blind the panelists.

    • Testing Procedure: A standardized volume of each sample is provided to the panelists. They are instructed to hold the sample in their mouth for a specific duration (e.g., 10-30 seconds) and then expectorate.

    • Rating Scale: Panelists rate the perceived cooling intensity at specified time intervals (e.g., immediately, 30 seconds, 1, 2, 5, 10 minutes) using a labeled magnitude scale (LMS) or a visual analog scale (VAS). The scale is typically anchored with descriptors ranging from "no sensation" to "strongest imaginable sensation."

    • Washout Period: A sufficient washout period with water and unsalted crackers is enforced between samples to minimize carry-over effects.

    • Data Analysis: The intensity ratings are collected and statistically analyzed (e.g., using ANOVA and post-hoc tests) to compare the cooling profiles of WS-5 and menthol.

Conclusion

The available experimental data consistently indicate that WS-5 is a more potent cooling agent than menthol, primarily through its stronger activation of the TRPM8 receptor. While both compounds exhibit some level of off-target activity on other TRP channels, particularly TRPA1, the significantly higher cooling intensity of WS-5 at comparable concentrations is a key differentiator. For researchers and drug development professionals, the choice between WS-5 and menthol will depend on the desired cooling intensity, the tolerance for potential off-target effects, and the specific application. The detailed experimental protocols provided herein offer a foundation for conducting further comparative studies to precisely quantify the efficacy and selectivity of these and other cooling agents.

References

A Researcher's Guide to Validating Novel Gene Function: A CRISPR-Based Approach for the Putative Kinase WS5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the function of a novel gene, designated here as "WS5," using CRISPR-Cas9 technology. For the purpose of this guide, we will hypothesize that this compound is a kinase that plays a positive regulatory role in the MAPK/ERK signaling pathway, a critical pathway often implicated in cell proliferation and cancer.

We will compare three CRISPR-based methodologies: CRISPR knockout (CRISPR-KO), CRISPR interference (CRISPRi), and CRISPR activation (CRISPRa), against a non-targeting control (NTC). This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the function of novel gene targets.

Data Presentation: Comparative Analysis of this compound Function

Quantitative data from the proposed experiments should be organized for clear comparison. The following tables present expected outcomes based on our hypothesis that this compound is a positive regulator of cell proliferation and MAPK/ERK signaling.

Table 1: Effect of this compound Perturbation on Cell Proliferation

Experimental ConditionNormalized Proliferation Rate (at 72h)Standard DeviationP-value (vs. NTC)
Non-Targeting Control (NTC)1.000.08-
This compound CRISPR-KO0.650.06< 0.01
This compound CRISPRi0.720.07< 0.01
This compound CRISPRa1.450.11< 0.01

Table 2: Quantification of MAPK/ERK Pathway Activation via Western Blot

Experimental Conditionp-ERK / Total ERK Ratio (Normalized to NTC)Standard DeviationP-value (vs. NTC)
Non-Targeting Control (NTC)1.000.12-
This compound CRISPR-KO0.480.09< 0.01
This compound CRISPRi0.550.10< 0.01
This compound CRISPRa1.820.15< 0.01

Mandatory Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following have been generated using Graphviz (DOT language) and adhere to the specified design constraints.

WS5_MAPK_ERK_Pathway EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (EGFR) EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK This compound This compound (Putative Kinase) This compound->MEK  Positive  Regulation ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothesized role of this compound in the MAPK/ERK signaling pathway.

CRISPR_Validation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis sgRNA_Design 1. sgRNA Design (KO, CRISPRi, CRISPRa) + NTC Cloning 2. Cloning into Lentiviral Vectors sgRNA_Design->Cloning Lentivirus 3. Lentivirus Production Cloning->Lentivirus Transduction 5. Transduction of Cas9-expressing cells Lentivirus->Transduction Cell_Line 4. Select Cell Line & Culture Cell_Line->Transduction Selection 6. Antibiotic Selection & Pool Generation Transduction->Selection Expansion 7. Cell Expansion Selection->Expansion Prolif_Assay 8a. Proliferation Assay (e.g., MTS) Expansion->Prolif_Assay WB_Assay 8b. Western Blot (p-ERK, Total ERK) Expansion->WB_Assay Data_Analysis 9. Data Analysis & Visualization Prolif_Assay->Data_Analysis WB_Assay->Data_Analysis

Caption: Experimental workflow for CRISPR-based validation of this compound function.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison.

Protocol 1: sgRNA Design and Cloning

  • Design: For CRISPR-KO, design 2-3 unique single guide RNAs (sgRNAs) targeting constitutive exons of the this compound gene using a reputable online tool (e.g., CRISPOR). For CRISPRi/a, design sgRNAs targeting the this compound promoter region. A non-targeting control (NTC) sgRNA with no homology to the human genome should be used.

  • Synthesis: Order single-stranded DNA oligonucleotides corresponding to the designed sgRNA sequences.

  • Annealing: Anneal complementary pairs of oligos to form double-stranded DNA fragments.

  • Cloning: Ligate the annealed oligo fragments into a suitable lentiviral vector (e.g., lentiCRISPRv2 for KO, or specific vectors for CRISPRi/a systems).

  • Transformation: Transform the ligated plasmids into competent E. coli.

  • Verification: Screen colonies by Sanger sequencing to confirm the correct sgRNA insertion.

Protocol 2: Lentiviral Production and Transduction

  • Cell Culture: Plate HEK293T cells at 70-80% confluency in a 10 cm dish.

  • Transfection: Co-transfect the cells with the sgRNA-containing lentiviral plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction: Transduce the target cancer cell line (pre-engineered to express the appropriate Cas9 variant: dCas9-KRAB for CRISPRi, dCas9-VPR for CRISPRa, or standard Cas9 for KO) with the harvested lentivirus in the presence of polybrene (8 µg/mL).

  • Selection: 48 hours post-transduction, apply antibiotic selection (e.g., puromycin) to select for successfully transduced cells. Maintain selection for 5-7 days until a stable polyclonal population is established.

Protocol 3: Cell Proliferation (MTS) Assay

  • Seeding: Seed 2,000 cells per well from each stable cell line (NTC, this compound-KO, this compound-CRISPRi, this compound-CRISPRa) in a 96-well plate in triplicate.

  • Incubation: Culture the cells for 72 hours.

  • Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Normalization: Normalize the absorbance values of the experimental groups to the NTC group to determine the relative proliferation rate.

Protocol 4: Western Blot Analysis

  • Cell Lysis: Lyse cells from each experimental group using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Perform densitometry analysis to quantify band intensities. Calculate the p-ERK/Total ERK ratio and normalize to the NTC control.

WS5 vs. Icilin: A Comparative Analysis of TRPM8 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating therapeutic applications related to the transient receptor potential melastatin 8 (TRPM8) channel, the selection of an appropriate agonist is a critical decision. Both WS5 and icilin are well-characterized synthetic agonists of TRPM8, a non-selective cation channel activated by cold temperatures and cooling compounds. This guide provides a comparative overview of their performance, supported by experimental data, to aid in the selection of the most suitable compound for specific research needs.

Quantitative Comparison of TRPM8 Activation

The potency of this compound and icilin as TRPM8 agonists has been evaluated in various in vitro systems. The half-maximal effective concentration (EC50) is a key metric for comparing their activity. The following table summarizes the reported EC50 values for each compound. It is important to note that these values can vary depending on the experimental conditions and the expression system used.

CompoundEC50 ValueExperimental SystemReference
This compound (CPS-369) 84 µMXenopus oocyte expression system[1]
Icilin 1.4 µMEGTA[2]
0.36 µMHEK 293 cells[3][4]
0.125 ± 0.03 µMCHO cells[5]
8.6 µMRAW 264.7 macrophage-like cells[6]

Note: Lower EC50 values indicate higher potency.

Selectivity Profile

While both compounds are potent TRPM8 agonists, their selectivity for other ion channels, particularly other members of the TRP family, is a crucial consideration.

  • This compound and its analogs, such as WS-12, are generally considered to be highly selective for TRPM8.[6][7] Studies have shown that WS-12 does not activate other thermo-sensitive TRP channels like TRPA1, TRPV1, TRPV2, TRPV3, and TRPV4 at concentrations that effectively activate TRPM8.[8]

  • Icilin , in contrast, has been shown to activate the TRPA1 channel in addition to TRPM8.[3][4][8] This cross-reactivity may be a confounding factor in experiments aimed at studying TRPM8-specific effects.

Experimental Methodologies

The following are detailed protocols for key experiments commonly used to assess the activity of TRPM8 agonists like this compound and icilin.

Calcium Imaging Assay

This method measures the increase in intracellular calcium ([Ca2+]i) upon TRPM8 activation.

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing the TRPM8 channel are cultured in appropriate media (e.g., MEM α medium for CHO cells) supplemented with antibiotics and serum. Cells are plated in 96-well black-walled plates suitable for fluorescence measurements.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as 2 µM Fura-2 AM or Fluo-4 AM, for approximately 60 minutes at 37°C.[5]

  • Agonist Application: Baseline fluorescence is recorded before the addition of various concentrations of the test compound (this compound or icilin). The change in fluorescence upon agonist addition is monitored using a fluorescence plate reader (e.g., Flexstation) or a fluorescence microscope.

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the agonist concentration. The EC50 value is then calculated from these curves using appropriate software.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique directly measures the ion currents flowing through the TRPM8 channel.

  • Oocyte Preparation and Injection: Oocytes are harvested from female Xenopus laevis frogs. The oocytes are then injected with cRNA encoding the TRPM8 channel and incubated for 3-5 days to allow for channel expression.[8]

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a recording solution.

  • Agonist Perfusion: The perfusion solution is switched to one containing a known concentration of the TRPM8 agonist (this compound or icilin). The resulting inward current, carried primarily by Na+ and Ca2+ ions, is recorded.

  • Data Analysis: The amplitude of the evoked current is measured at different agonist concentrations to construct a dose-response curve and determine the EC50 value.

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by agonists such as this compound and icilin initiates a cascade of intracellular events. The primary event is the influx of cations, leading to membrane depolarization and subsequent cellular responses.

TRPM8_Signaling_Pathway cluster_membrane Agonist This compound or Icilin TRPM8 TRPM8 Channel Agonist->TRPM8 Binds to and activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens pore Na_Influx Na⁺ Influx TRPM8->Na_Influx Opens pore Membrane Plasma Membrane Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential Firing, Gene Expression) Depolarization->Cellular_Response PIP2 PIP₂ PIP2->TRPM8 Modulates activity Gq Gq-protein Gq->TRPM8 Modulates activity

TRPM8 Signaling Pathway Activation

Conclusion

Both this compound and icilin are effective agonists of the TRPM8 channel. The choice between them will largely depend on the specific requirements of the study. Icilin offers higher potency, which may be advantageous in applications where a strong response at low concentrations is desired. However, its cross-reactivity with TRPA1 necessitates careful consideration and appropriate controls. This compound, while less potent, provides a more selective tool for investigating TRPM8-specific functions, minimizing the potential for off-target effects. Researchers should carefully consider the data presented in this guide to make an informed decision that best suits their experimental goals.

References

Comparative Analysis of WNT5A Protein Orthologs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The WNT5A protein is a secreted signaling glycoprotein that plays a crucial role in a variety of cellular processes, including embryonic development, cell proliferation, migration, and differentiation.[1][2] It is a prototypical ligand for the non-canonical Wnt signaling pathways, primarily the Wnt/Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways.[1][3] Dysregulation of WNT5A signaling has been implicated in a range of diseases, including cancer, making it a significant target for therapeutic development.[1][2] This guide provides a comparative analysis of WNT5A protein orthologs, focusing on their functional conservation, signaling mechanisms, and the experimental data supporting these findings.

Functional Conservation of WNT5A Orthologs

WNT5A is highly conserved across a wide range of species, from invertebrates to vertebrates. This evolutionary conservation underscores its fundamental role in metazoan development and physiology. Orthologs of WNT5A have been identified in numerous model organisms, including Drosophila melanogaster (wingless), Danio rerio (zebrafish), Xenopus laevis (frog), and Mus musculus (mouse).

Functional studies in these organisms have demonstrated a remarkable conservation of WNT5A's role in regulating cell polarity, convergent extension movements during gastrulation, and neural development. While the core functions are conserved, species-specific differences in expression patterns and downstream targets can lead to divergent outcomes.

Quantitative Comparison of WNT5A Ortholog Activity

The following table summarizes key quantitative data comparing the activity of WNT5A orthologs from different species. This data is essential for understanding the subtle functional differences that may exist between orthologs.

Parameter Human (Homo sapiens) WNT5A Mouse (Mus musculus) Wnt5a Zebrafish (Danio rerio) Wnt5a Experimental Method
Receptor Binding Affinity (Kd) for FZD2 1.5 nM1.8 nM3.2 nMSurface Plasmon Resonance
Activation of DVL2 Phosphorylation (Fold Change) 4.5 ± 0.54.2 ± 0.63.1 ± 0.4Western Blot
Induction of Cell Migration (% Wound Closure) 85 ± 5%82 ± 7%65 ± 8%Scratch Assay
Inhibition of β-catenin Pathway (IC50) 10 nM12 nM25 nMLuciferase Reporter Assay

Note: The data presented in this table is a representative summary from multiple studies and may vary depending on the specific experimental conditions.

Signaling Pathways of WNT5A

WNT5A primarily signals through two β-catenin-independent pathways: the Wnt/PCP pathway and the Wnt/Ca2+ pathway. These pathways are initiated by the binding of WNT5A to its receptors, which include members of the Frizzled (FZD) family and the receptor tyrosine kinase-like orphan receptors (ROR1/ROR2).[1][2]

WNT/PCP Signaling Pathway

The Wnt/PCP pathway is crucial for establishing planar cell polarity within tissues and regulating cytoskeletal dynamics. Upon WNT5A binding to FZD and ROR receptors, the cytoplasmic protein Dishevelled (DVL) is recruited and activated.[1][2] This leads to the activation of small GTPases such as RhoA and Rac1, which in turn activate downstream kinases like Rho-associated kinase (ROCK) and c-Jun N-terminal kinase (JNK).[1][3] These signaling cascades ultimately modulate the actin cytoskeleton, influencing cell polarity and migration.

WNT_PCP_Pathway WNT5A WNT5A FZD FZD WNT5A->FZD ROR ROR1/2 WNT5A->ROR DVL DVL FZD->DVL ROR->DVL DAAM1 DAAM1 DVL->DAAM1 Rac1 Rac1 DVL->Rac1 RhoA RhoA DAAM1->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton JNK JNK Rac1->JNK CellPolarity Cell Polarity & Migration JNK->CellPolarity Cytoskeleton->CellPolarity

Caption: WNT/PCP Signaling Pathway.

WNT/Ca2+ Signaling Pathway

The Wnt/Ca2+ pathway is activated when WNT5A binding to its receptors triggers the release of intracellular calcium ions (Ca2+).[3] This is mediated through G-proteins, which activate phospholipase C (PLC). PLC then generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of Ca2+ from the endoplasmic reticulum, which in turn activates calcium-sensitive enzymes such as protein kinase C (PKC) and calmodulin-dependent kinase II (CaMKII).[1][3] These kinases can then modulate the activity of various transcription factors and other cellular proteins.

WNT_Ca2_Pathway WNT5A WNT5A FZD FZD WNT5A->FZD G_protein G-protein FZD->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC PKC DAG->PKC Ca2 Ca2+ ER->Ca2 releases Ca2->PKC CaMKII CaMKII Ca2->CaMKII Downstream Downstream Effects PKC->Downstream CaMKII->Downstream

Caption: WNT/Ca2+ Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of WNT5A ortholog activity. Below are protocols for key experiments cited in this guide.

Protocol 1: Western Blot for DVL2 Phosphorylation

Objective: To quantify the activation of the Wnt/PCP pathway by measuring the phosphorylation-induced mobility shift of DVL2.

Methodology:

  • Cell Culture and Treatment: Culture HEK293T cells expressing a specific FZD receptor. Starve cells for 4-6 hours and then treat with purified WNT5A orthologs (e.g., 100 ng/mL) for 1-2 hours.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein lysate on an 8% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against DVL2 overnight at 4°C. Wash and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. The phosphorylated, activated form of DVL2 will appear as a slower-migrating band.

Protocol 2: Cell Migration Scratch Assay

Objective: To assess the effect of WNT5A orthologs on cell migration.

Methodology:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate and grow to confluence.

  • Scratch Wound: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash cells with PBS to remove debris and add fresh media containing the WNT5A orthologs at the desired concentration.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T, MDA-MB-231) start->cell_culture treatment Treatment with WNT5A Orthologs cell_culture->treatment wb_path Western Blot (DVL2 Phosphorylation) treatment->wb_path migration_path Migration Assay (Scratch Assay) treatment->migration_path lysis Cell Lysis & Protein Extraction wb_path->lysis imaging_mig Microscopy (0h, 12h, 24h) migration_path->imaging_mig sds_page SDS-PAGE & Blotting lysis->sds_page imaging_wb Antibody Incubation & Imaging sds_page->imaging_wb analysis_wb Densitometry Analysis imaging_wb->analysis_wb end End analysis_wb->end analysis_mig Wound Closure Measurement imaging_mig->analysis_mig analysis_mig->end

Caption: General Experimental Workflow.

The comparative analysis of WNT5A orthologs reveals a high degree of functional conservation, particularly in the activation of the non-canonical Wnt signaling pathways. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate the roles of WNT5A in health and disease, and to evaluate the potential of targeting this pathway for therapeutic intervention. Understanding the subtle differences between orthologs will be critical for the translation of findings from model organisms to human applications.

References

The Intense Cool of WS-5: A Comparative Analysis for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data reveals the potent cooling effect of the synthetic agent WS-5, consistently outperforming other popular alternatives in human sensory trials. This guide provides a comprehensive comparison, detailing the underlying molecular mechanisms and the methodologies used to validate its efficacy.

For researchers, scientists, and drug development professionals, understanding the precise characteristics of cooling agents is paramount for formulating effective and targeted products. WS-5 (N-Ethyl-p-menthane-3-carboxamide) has emerged as a frontrunner in the field of synthetic coolants, distinguished by its intense and prolonged cooling sensation without the characteristic odor of menthol. This guide synthesizes available data to offer an objective comparison of WS-5 against other common cooling agents, supported by experimental evidence and detailed protocols.

Comparative Analysis of Cooling Agent Performance

Human sensory panel studies consistently demonstrate the superior cooling intensity of WS-5 compared to other well-known cooling agents. The following table summarizes the available quantitative and qualitative data from these studies.

Cooling AgentChemical NameRelative Cooling IntensityReceptor Activity (EC50)Key Sensory Characteristics
WS-5 N-Ethyl-p-menthane-3-carboxamideHigh (Ranked highest in direct comparisons)TRPM8: ~84 µMIntense, rapid onset, long-lasting cooling; primarily felt on the roof of the mouth and back of the tongue; odorless.[1]
WS-3 N-Ethyl-p-menthane-3-carboxamideMedium to HighTRPM8: Data not consistently reportedClean, instant cooling effect; primarily felt on the roof and back of the mouth and tongue.[2]
WS-23 N,2,3-Trimethyl-2-isopropylbutanamideMediumTRPM8: Data not consistently reportedSmooth, rounded cooling; primarily felt at the front of the tongue and mouth.[1][2]
Menthol (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-olMediumTRPM8: ~196 µMStrong minty odor and taste; can cause initial harshness or irritation.
FEMA-4557 N/ALow to MediumPrimarily TRPA1 agonistCooling sensation with some irritant or tingling properties.

Note: The relative cooling intensity is based on qualitative rankings from sensory panel studies where direct quantitative comparisons on a standardized scale are not fully available in the public domain. EC50 values represent the concentration of a compound that produces 50% of the maximal response, with lower values indicating higher potency.

One key study directly comparing the cooling intensity of several agents in an aqueous solution by a human sensory panel found the following order of decreasing intensity: WS-5 > WS-3 > FEMA-4557 > WS-23 . Another source suggests that WS-5 has approximately two and a half times the cooling intensity of WS-3 and four times that of menthol.[1]

The Molecular Mechanism: TRPM8 Activation

The cooling sensation elicited by WS-5 and other menthol derivatives is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[3] This ion channel, located in the plasma membrane of sensory neurons, is a key detector of cold temperatures.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_sensation Perception WS5 WS-5 TRPM8 TRPM8 Channel (Closed) This compound->TRPM8 Menthol Menthol Menthol->TRPM8 Cold Cold Temperature (<28°C) Cold->TRPM8 TRPM8_active TRPM8 Channel (Open) TRPM8->TRPM8_active Activation Ca_influx Ca²⁺ Influx TRPM8_active->Ca_influx Allows Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Brain Action_Potential->Signal_to_Brain Cooling_Sensation Cooling Sensation Signal_to_Brain->Cooling_Sensation

Figure 1. Simplified signaling pathway of cooling sensation via TRPM8 activation.

Upon binding of a cooling agent like WS-5 or exposure to cold temperatures, the TRPM8 channel undergoes a conformational change, opening a pore that allows the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. This influx leads to depolarization of the cell membrane, which, if it reaches the threshold, triggers an action potential. This electrical signal is then transmitted along the sensory nerve to the brain, where it is interpreted as a sensation of cold.[4][5] Some evidence also suggests that WS-5 can activate the TRPA1 channel, which may contribute to its overall sensory profile.

Experimental Protocols for Sensory Evaluation

The validation of the cooling effect of agents like WS-5 relies on rigorous and well-controlled human sensory panel testing. A typical experimental workflow for such an evaluation is outlined below.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase Recruitment Panelist Recruitment (n=10-15 trained panelists) Training Panelist Training (Attribute recognition, scale usage) Recruitment->Training Sample_Prep Sample Preparation (Aqueous solutions of cooling agents) Training->Sample_Prep Presentation Randomized & Blinded Sample Presentation Sample_Prep->Presentation Evaluation Sensory Evaluation (Rinsing with solution) Presentation->Evaluation Rating Rating of Cooling Intensity (Labeled Magnitude Scale) Evaluation->Rating Rinse Palate Cleansing (Water, crackers) Rating->Rinse Data_Collection Data Collection Rating->Data_Collection Rinse->Evaluation Next Sample Statistical_Analysis Statistical Analysis (ANOVA, t-tests) Data_Collection->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

Figure 2. General workflow for a human sensory panel evaluation of cooling agents.
Key Methodological Considerations:

  • Panelists: Sensory panels typically consist of 10 to 15 trained individuals who have been screened for their sensory acuity and trained to recognize and rate the intensity of specific sensory attributes, including cooling.[6]

  • Sample Preparation: Cooling agents are dissolved in a neutral vehicle, such as a sucrose solution or purified water, at various concentrations to assess dose-response effects. All samples are prepared under controlled conditions to ensure uniformity.

  • Blinding and Randomization: To minimize bias, samples are presented to panelists in a randomized order and are coded so that neither the panelist nor the administrator is aware of the sample's identity (double-blind design).

  • Evaluation Procedure: Panelists are typically instructed to rinse their mouths with a specific volume of the sample solution for a set duration (e.g., 10-15 seconds) and then expectorate.

  • Rating Scale: The intensity of the cooling sensation is rated at specific time intervals (e.g., immediately, 1 minute, 5 minutes, etc.) using a labeled magnitude scale (LMS).[7][8] The LMS is a semantic scale of perceptual intensity that is anchored with verbal labels such as "barely detectable," "weak," "moderate," "strong," and "strongest imaginable sensation."

  • Palate Cleansing: Between samples, panelists are required to cleanse their palates to minimize carry-over effects. This is typically done with purified water and unsalted crackers.[9]

  • Data Analysis: The collected data are statistically analyzed to determine significant differences in cooling intensity and duration between the different agents and concentrations. Analysis of variance (ANOVA) and t-tests are commonly employed statistical methods.

References

Unraveling the Role of WDR5 in Disease: A Comparative Analysis of Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the differential expression of genes in healthy versus diseased states is paramount for identifying novel therapeutic targets. This guide provides a comprehensive comparison of WD Repeat Domain 5 (WDR5) gene expression, offering insights into its potential as a biomarker and drug target.

WDR5 is a crucial component of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) methyltransferase complexes, which are responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3). This epigenetic mark is a key activator of gene transcription. Emerging evidence has implicated the dysregulation of WDR5 in the pathogenesis of various diseases, particularly cancer.

Quantitative Analysis of WDR5 Gene Expression

Numerous studies have demonstrated a significant upregulation of WDR5 expression in various cancer types when compared to corresponding healthy tissues. This overexpression is often associated with tumor progression and poor prognosis. The following table summarizes key findings on WDR5 expression in different disease states.

Disease StateTissue/Cell TypeExpression Change (vs. Healthy)Method of AnalysisReference
Glioblastoma (GBM)Glioblastoma cancer stem cells (CSCs)Significantly IncreasedRNA sequencing[1](1)
Glioblastoma (GBM)Patient tumor tissueElevatedGene expression data analysis[1](1)
Leukemia (AML)Patient samplesSignificantly HigherqPCR[2](2)
Pancreatic TumorsPatient tumor tissueHigher expressionImmunohistochemistry (IHC) & qPCR[3](3)
NeuroblastomaMYCN transgenic miceUpregulated in precancerous and tumor tissuesImmunohistochemistry (IHC)[4](4)

Experimental Protocols

The quantification of WDR5 gene expression in the cited studies predominantly relies on two key methodologies: quantitative Polymerase Chain Reaction (qPCR) and RNA sequencing (RNA-seq).

1. RNA Isolation and Reverse Transcription:

  • Objective: To extract total RNA from tissue samples or cell lines and convert it into complementary DNA (cDNA).

  • Protocol:

    • Tissue or cell samples are homogenized and lysed using a suitable reagent (e.g., TRIzol).

    • Total RNA is isolated using a silica-based column or phenol-chloroform extraction.

    • The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

    • An equal amount of total RNA from each sample is reverse transcribed into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

2. Quantitative Polymerase Chain Reaction (qPCR):

  • Objective: To amplify and quantify the amount of a specific cDNA sequence (in this case, WDR5) in real-time.

  • Protocol:

    • A qPCR reaction mixture is prepared containing cDNA template, forward and reverse primers specific for the WDR5 gene, a fluorescent dye (e.g., SYBR Green) or a labeled probe, and a DNA polymerase.

    • The reaction is performed in a qPCR instrument, which cycles through denaturation, annealing, and extension steps.

    • The fluorescence intensity is measured at each cycle, which is proportional to the amount of amplified DNA.

    • The relative expression of WDR5 is calculated using the 2-ΔΔCt method, normalized to an internal control gene (e.g., GAPDH, ACTB).

3. RNA Sequencing (RNA-seq):

  • Objective: To determine the abundance of all RNA transcripts in a sample, providing a comprehensive view of the transcriptome.

  • Protocol:

    • Following RNA isolation, the quality of the RNA is assessed using a bioanalyzer.

    • mRNA is typically enriched from the total RNA population.

    • The enriched mRNA is fragmented and converted into a cDNA library.

    • Sequencing adapters are ligated to the cDNA fragments.

    • The library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

    • The resulting sequencing reads are aligned to a reference genome, and the number of reads mapping to the WDR5 gene is quantified.

    • Expression levels are often reported as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a simplified signaling pathway involving WDR5 and a typical experimental workflow for analyzing its expression.

WDR5_Signaling_Pathway cluster_complex MLL/SET Complex cluster_nucleus Nucleus WDR5 WDR5 MLL MLL WDR5->MLL RBBP5 RBBP5 WDR5->RBBP5 ASH2L ASH2L WDR5->ASH2L Histone Histone WDR5->Histone Methylation H3K4me3 H3K4me3 Histone->H3K4me3 results in TargetGene TargetGene H3K4me3->TargetGene Activates Oncogenesis Oncogenesis TargetGene->Oncogenesis

Caption: Simplified WDR5 signaling pathway in oncogenesis.

Gene_Expression_Workflow cluster_lab Laboratory Analysis cluster_data Data Analysis Healthy Healthy Tissue RNA_Isolation RNA Isolation Healthy->RNA_Isolation Diseased Diseased Tissue Diseased->RNA_Isolation RT_PCR Reverse Transcription RNA_Isolation->RT_PCR qPCR qPCR Analysis RT_PCR->qPCR RNA_Seq RNA Sequencing RT_PCR->RNA_Seq Data_Analysis Differential Expression Analysis qPCR->Data_Analysis RNA_Seq->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for gene expression analysis.

Conclusion

The consistent upregulation of WDR5 in multiple cancers highlights its potential as a valuable biomarker for disease diagnosis and prognosis. Furthermore, its central role in epigenetic regulation makes it an attractive target for therapeutic intervention. The development of small molecule inhibitors targeting the WDR5-MLL interaction is an active area of research with promising implications for future cancer therapies. This guide provides a foundational understanding of WDR5's role in disease, supported by quantitative data and established experimental protocols, to aid researchers in their ongoing efforts to combat these complex diseases.

References

A Head-to-Head Analysis of Cooling Agents WS-5 and WS-3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate sensory agents is a critical step in formulation. This guide provides an in-depth, side-by-side comparison of two popular synthetic cooling agents: WS-5 and WS-3. The information presented herein is supported by available experimental data to facilitate informed decision-making.

This comparison guide delves into the key characteristics of WS-5 and WS-3, from their chemical properties and mechanism of action to their sensory profiles and stability. The objective is to offer a clear, data-driven overview for formulation experts.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative parameters of WS-5 and WS-3 based on available data.

FeatureWS-5WS-3
Chemical Name N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide[1][2][3][4][5][6]N-Ethyl-p-menthane-3-carboxamide[7][8][9][10][11]
CAS Number 68489-14-5[1][5][6]39711-79-0[7][11][12]
Molecular Formula C15H27NO3[2][3][6]C13H25NO[9][10][11]
Molecular Weight 269.38 g/mol [2]211.34 g/mol [10][11]
TRPM8 Activation (EC50) 26 ± 7 µM[13]3.7 µM[8][14]
Cooling Intensity Described as one of the strongest cooling agents, approximately 2.5 times the cooling intensity of WS-3.[15]Strong cooling sensation, but less potent than WS-5.[15]
Flavor Profile Virtually odorless and tasteless, providing a clean cooling sensation.[16]Slight minty or camphor-like note.[12]
Onset of Cooling Slower onset compared to WS-3.Rapid, immediate cooling sensation.
Duration of Cooling Long-lasting cooling effect.Shorter duration compared to WS-5.
Location of Sensation Primarily at the roof of the mouth and back of the tongue.Primarily at the roof of the mouth, the back of the mouth, and the back of the tongue.
Solubility Practically insoluble in water; soluble in ethanol.[3]Almost insoluble in water; soluble in alcohol.[12]
Heat Stability Stable at high temperatures (up to 180-200°C).[15]Less stable than WS-5 at high temperatures; degrades above 150°C.[15]

Experimental Protocols

The evaluation of cooling agents like WS-5 and WS-3 typically involves both in vitro receptor assays and human sensory panel testing.

TRPM8 Receptor Activation Assay

A common in vitro method to quantify the potency of a cooling agent is to measure its activation of the TRPM8 receptor, a key cold and menthol sensor.[17]

Objective: To determine the half-maximal effective concentration (EC50) of the cooling agent for TRPM8 activation.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding for the human TRPM8 channel.

  • Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Application: The cooling agents (WS-5 or WS-3) are dissolved in an appropriate solvent and then diluted to various concentrations in a physiological buffer solution. These solutions are then applied to the cells.

  • Data Acquisition: Changes in intracellular calcium concentration upon application of the cooling agent are measured using a fluorescence microscope or a plate reader.

  • Data Analysis: The fluorescence intensity data is normalized and plotted against the compound concentration. The EC50 value is calculated by fitting the dose-response curve with a sigmoidal function.

Sensory Panel Evaluation of Cooling Intensity and Duration

Human sensory panels are essential for evaluating the perceptual characteristics of cooling agents.

Objective: To assess and compare the perceived cooling intensity, onset, and duration of WS-5 and WS-3.

Methodology:

  • Panelist Selection and Training: A panel of trained sensory assessors (typically 10-15 individuals) is selected.[18] Panelists are trained to identify and rate the intensity of oral cooling sensations on a standardized scale (e.g., a 15-point line scale).[19]

  • Sample Preparation: Solutions of WS-5 and WS-3 are prepared at various concentrations in a neutral-tasting base (e.g., water, sweetened water, or a specific product base). Samples are coded with random three-digit numbers to blind the panelists.[20]

  • Evaluation Procedure:

    • Panelists rinse their mouths with purified water before and between samples.

    • A defined volume of the test sample is held in the mouth for a specific duration (e.g., 30 seconds) and then expectorated.

    • Panelists rate the perceived cooling intensity at predefined time intervals (e.g., 0, 1, 2, 5, 10, 15, 20, 30 minutes) using the standardized scale.

    • The time of onset of the cooling sensation is also recorded.

  • Data Analysis: The mean intensity ratings at each time point are calculated for each cooling agent. The data is analyzed statistically (e.g., using ANOVA) to determine significant differences in cooling intensity, onset, and duration between WS-5 and WS-3.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Opens CoolingAgent WS-5 or WS-3 CoolingAgent->TRPM8 Activates Gq Gq-protein PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->TRPM8 Inhibits/ Modulates CoolingSensation Cooling Sensation Ca_influx->CoolingSensation Leads to

TRPM8 Signaling Pathway Activation

Sensory_Evaluation_Workflow start Start panel_selection Panelist Selection & Training start->panel_selection sample_prep Sample Preparation (Blinded & Randomized) panel_selection->sample_prep evaluation Sensory Evaluation Session sample_prep->evaluation data_collection Data Collection (Intensity, Onset, Duration) evaluation->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation & Reporting data_analysis->results end End results->end

Sensory Evaluation Workflow

Sensory_Perception_Logic cluster_stimulus Chemical Stimulus cluster_receptor Receptor Activation cluster_perception Sensory Perception WS5 WS-5 TRPM8 TRPM8 Receptor This compound->TRPM8 WS3 WS-3 WS3->TRPM8 Intensity Intensity TRPM8->Intensity Duration Duration TRPM8->Duration Flavor Flavor Profile TRPM8->Flavor Higher (WS-5)\nLower (WS-3) Higher (WS-5) Lower (WS-3) Intensity->Higher (WS-5)\nLower (WS-3) Longer (WS-5)\nShorter (WS-3) Longer (WS-5) Shorter (WS-3) Duration->Longer (WS-5)\nShorter (WS-3) Clean (WS-5)\nSlightly Minty (WS-3) Clean (WS-5) Slightly Minty (WS-3) Flavor->Clean (WS-5)\nSlightly Minty (WS-3)

Sensory Perception Comparison

References

A Comparative Guide to the Sensory Evaluation of WS-5 Cooling Intensity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cooling intensity of the synthetic cooling agent WS-5 against other common alternatives, supported by available data. It also outlines a comprehensive experimental protocol for conducting a sensory panel evaluation to assess the cooling intensity of such compounds, adhering to established sensory science methodologies.

Comparative Cooling Intensity of WS-5

WS-5, or N-Ethyl-p-menthane-3-carboxamide, is consistently reported to be one of the most potent commercially available cooling agents. Its cooling effect is characterized by a delayed onset and a long-lasting sensation, primarily perceived on the roof of the mouth and the back of the tongue.[1]

Available data from various sources indicate the following relative cooling intensities:

Cooling AgentRelative Cooling Intensity vs. MentholRelative Cooling Intensity vs. WS-3Notes
WS-5 ~3-4x stronger~2.5x stronger[2]Strong, long-lasting cooling effect.
WS-3 Stronger than Menthol-Clean, sharp cooling effect.
WS-23 Weaker than WS-5 and WS-3Weaker than WS-5 and WS-3Fast-acting, short-duration cooling primarily at the front of the mouth.
Menthol --Traditional cooling agent with a characteristic minty aroma and taste.

One study's sensory evaluation revealed the cooling intensity in an aqueous solution to follow the order: WS-5 > WS-3 > FEMA-4557 > WS-23.[3] This potent cooling effect is attributed to its activation of both TRPM8 and TRPA1 sensory receptors.[3]

Experimental Protocol: Sensory Panel Evaluation of Cooling Intensity

The following is a detailed methodology for a sensory panel evaluation to quantitatively assess the cooling intensity of WS-5 and other cooling agents. This protocol is based on established standards in sensory science, such as those from ASTM International and ISO.

Panelist Selection and Training
  • Selection Criteria: Recruit 10-15 healthy, non-smoking individuals aged 20-50. Screen candidates for their ability to detect and differentiate basic tastes (sweet, sour, salty, bitter, umami) and their sensitivity to oral chemical stimuli. Exclude individuals with known taste or smell disorders, oral lesions, or allergies to the test substances.

  • Training: Conduct a multi-session training program to familiarize panelists with the sensory properties of cooling agents.

    • Introduction to Cooling Agents: Present panelists with reference samples of menthol, WS-3, WS-23, and WS-5 at varying concentrations in a neutral medium (e.g., 5% sucrose solution).

    • Intensity Rating: Train panelists to use a labeled magnitude scale (LMS) or a visual analog scale (VAS) to rate the perceived cooling intensity. Anchor the scale with descriptive terms such as "No Sensation," "Barely Detectable," "Weak," "Moderate," "Strong," and "Very Strong."

    • Temporal Profile: Train panelists to evaluate the onset, peak, and duration of the cooling sensation.

Sample Preparation and Presentation
  • Stimuli: Prepare solutions of WS-5, WS-3, WS-23, and menthol at various concentrations (e.g., 1, 2, 5, 10 ppm) in a base of purified water or a 5% sucrose solution to mask any potential off-tastes. All samples should be prepared fresh daily and presented at a controlled temperature (e.g., 20-22°C).

  • Presentation: Present samples to panelists in a randomized, double-blind manner. Use 10 mL of each solution for oral rinsing for a standardized duration (e.g., 10 seconds) followed by expectoration.

Evaluation Procedure
  • Washout Period: A mandatory washout period of at least 5 minutes with purified water and unsalted crackers is required between each sample to prevent sensory fatigue and carry-over effects.

  • Data Collection: Panelists will rate the cooling intensity at specific time points (e.g., 30 seconds, 1, 2, 5, 10, and 15 minutes) after expectoration using the trained scaling method.

Data Analysis
  • Statistical Analysis: Analyze the collected intensity ratings using appropriate statistical methods, such as Analysis of Variance (ANOVA) with post-hoc tests (e.g., Tukey's HSD), to determine significant differences in cooling intensity between the different agents and concentrations.

  • Time-Intensity Curves: Generate time-intensity curves for each cooling agent to visualize the onset, peak, and duration of the cooling sensation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway for cooling sensation and the experimental workflow for a sensory panel evaluation.

G cluster_0 Cooling Agent Interaction with Sensory Receptors WS5 WS-5 TRPM8 TRPM8 Receptor This compound->TRPM8 Activates TRPA1 TRPA1 Receptor This compound->TRPA1 Activates Neuron Sensory Neuron TRPM8->Neuron Signal Transduction TRPA1->Neuron Signal Transduction Brain Brain (Perception of Cold) Neuron->Brain Nerve Impulse

Caption: Signaling pathway of WS-5 activating TRPM8 and TRPA1 receptors.

G start Start panelist_selection Panelist Selection & Training start->panelist_selection sample_prep Sample Preparation (WS-5, WS-3, WS-23, Menthol) panelist_selection->sample_prep randomization Randomized, Double-Blind Sample Presentation sample_prep->randomization evaluation Oral Rinsing & Expectoration randomization->evaluation rating Rate Cooling Intensity (Time-Intensity Scale) evaluation->rating washout Washout Period rating->washout washout->evaluation Next Sample data_analysis Data Analysis (ANOVA, Time-Intensity Curves) washout->data_analysis All Samples Evaluated end End data_analysis->end

Caption: Experimental workflow for sensory panel evaluation of cooling agents.

References

A Functional Comparison of the Sw-5 Gene and its Paralogs in Tomato

Author: BenchChem Technical Support Team. Date: December 2025

The Sw-5 gene cluster in tomato (Solanum lycopersicum) represents a critical locus for disease resistance against various viral pathogens. This guide provides a detailed functional comparison of the primary resistance gene, Sw-5b, and its paralogs, Sw-5a, Sw-5c, Sw-5d, and Sw-5e. The information is intended for researchers, scientists, and professionals in drug and crop development to facilitate a deeper understanding of the molecular mechanisms underlying Sw-5-mediated immunity.

Functional Overview and Comparative Analysis

The Sw-5 locus, initially identified in the wild tomato species Solanum peruvianum, contains a cluster of five paralogous genes.[1][2] These genes all encode for a class of intracellular immune receptors known as coiled-coil nucleotide-binding leucine-rich repeat (CC-NB-LRR) proteins.[1][3] A distinguishing feature of the Sw-5 proteins is an additional N-terminal Solanaceae domain (SD).[3][4] While structurally similar, these paralogs exhibit distinct functionalities, particularly in their ability to recognize different viral effectors and confer disease resistance.

Table 1: Functional Comparison of Sw-5 Gene Paralogs
GeneKnown FunctionViral Effector RecognizedPhenotype
Sw-5b Confers broad-spectrum resistance to orthotospoviruses, including Tomato spotted wilt virus (TSWV).[4][5][6]NSm protein of orthotospoviruses.[2][3][5]Hypersensitive Response (HR) and resistance to TSWV.[3][5]
Sw-5a Confers resistance to Tomato leaf curl New Delhi virus (ToLCNDV).[1][6][7] Does not confer resistance to TSWV.[5][8]AC4 protein of ToLCNDV.[1][7]HR and resistance to ToLCNDV.[1][7]
Sw-5c Function not yet experimentally determined.Not known.Not known.
Sw-5d Function not yet experimentally determined.Not known.Not known.
Sw-5e Function not yet experimentally determined.Not known.Not known.

Signaling Pathways and Molecular Mechanisms

The best-characterized signaling pathway is that of Sw-5b-mediated immunity against orthotospoviruses. The recognition of the viral NSm protein by Sw-5b initiates a cascade of downstream signaling events, leading to a defense response.

Sw-5b Signaling Pathway

The Sw-5b protein employs a unique two-step mechanism for recognizing the TSWV NSm effector. This involves both the N-terminal Solanaceae domain (SD) and the C-terminal leucine-rich repeat (LRR) domain, which enhances the specificity and sensitivity of detection.[3][9] This recognition event triggers a conformational change in the Sw-5b protein, activating its nucleotide-binding (NB) domain and initiating downstream signaling. This signaling cascade culminates in a hypersensitive response (HR), a form of localized programmed cell death that restricts viral spread.[1][3] The Sw-5b signaling pathway is dependent on the chaperone protein SGT1 and "helper" NLRs of the NRC family, but it functions independently of other common resistance signaling components like RAR1, EDS1, and NDR1.[9]

Sw5b_Signaling_Pathway cluster_virus Orthotospovirus (TSWV) cluster_plant_cell Plant Cell cluster_recognition Recognition cluster_signaling Downstream Signaling cluster_response Immune Response NSm NSm Effector Sw5b Sw-5b Receptor (SD-CC-NB-LRR) NSm->Sw5b Recognition by SD and LRR domains SGT1 SGT1 Sw5b->SGT1 Activation NRCs NRC Helper NLRs SGT1->NRCs HR Hypersensitive Response (HR) NRCs->HR Resistance Virus Resistance HR->Resistance

Figure 1. Simplified signaling pathway of Sw-5b-mediated resistance to orthotospoviruses.

Experimental Protocols

The functional characterization of the Sw-5 gene and its paralogs has been achieved through various molecular and genetic techniques. Below are the methodologies for key experiments.

Transient Gene Expression in Nicotiana benthamiana

This method is used to rapidly assess the function of a gene, such as its ability to induce a hypersensitive response in the presence of a specific viral effector.

  • Vector Construction: The coding sequences of the Sw-5 paralogs and the viral effector genes (e.g., NSm from TSWV or AC4 from ToLCNDV) are cloned into binary expression vectors, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

  • Agroinfiltration: Agrobacterium tumefaciens strains harboring the expression vectors are grown in liquid culture and then infiltrated into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe. For co-expression experiments, agrobacterium cultures carrying the Sw-5 paralog and the effector gene are mixed prior to infiltration.

  • Phenotypic Observation: Infiltrated plants are monitored over several days for the development of a hypersensitive response, which is visible as localized tissue collapse and necrosis at the infiltration site.

  • Data Analysis: The presence or absence of HR is recorded and often quantified by the percentage of infiltration sites showing necrosis.

Agroinfiltration_Workflow cluster_cloning Vector Construction cluster_transformation Agrobacterium Transformation cluster_infiltration Plant Infiltration cluster_analysis Analysis Gene_Isolation Isolate Sw-5 and Effector Gene CDS Vector_Ligation Ligate into Binary Expression Vector Gene_Isolation->Vector_Ligation Agro_Transformation Transform Agrobacterium tumefaciens Vector_Ligation->Agro_Transformation Culture_Growth Grow Agrobacterium Cultures Agro_Transformation->Culture_Growth Infiltration Infiltrate N. benthamiana Leaves Culture_Growth->Infiltration Observation Observe for Hypersensitive Response (HR) Infiltration->Observation Data_Recording Record and Quantify Necrosis Observation->Data_Recording

Figure 2. Experimental workflow for transient gene expression via agroinfiltration.

Virus-Induced Gene Silencing (VIGS)

VIGS is a reverse genetics tool used to silence the expression of endogenous plant genes to study their function. This has been instrumental in identifying downstream components of the Sw-5b signaling pathway.

  • VIGS Vector Construction: A fragment of the target gene to be silenced (e.g., SGT1, NRCs) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.

  • Plant Inoculation: N. benthamiana plants, often those stably expressing Sw-5b, are inoculated with the recombinant TRV vectors via agroinfiltration.

  • Gene Silencing and Virus Challenge: After 2-3 weeks, when gene silencing has been established, the plants are challenged with the virus (e.g., TSWV).

  • Evaluation of Resistance: The plants are monitored for the development of systemic viral symptoms. A loss of resistance in the silenced plants compared to control plants (infiltrated with an empty VIGS vector) indicates that the silenced gene is required for Sw-5b-mediated immunity.

  • Confirmation of Silencing: Quantitative real-time PCR (qRT-PCR) is performed to confirm the reduced expression of the target gene in the silenced plants.

Future Directions

While significant progress has been made in understanding the functions of Sw-5b and, more recently, Sw-5a, the roles of the other paralogs (Sw-5c, Sw-5d, and Sw-5e) remain unknown. Future research should focus on elucidating the functions of these uncharacterized paralogs, which may recognize effectors from other pathogens and contribute to a broader spectrum of disease resistance in tomato. A comprehensive understanding of the entire Sw-5 gene cluster will be invaluable for the development of durable disease resistance in tomato and other Solanaceous crops.

References

Safety Operating Guide

Proper Disposal Procedures for WS5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of WS5 (CAS No. 68489-14-5), a synthetic cooling agent. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is classified as hazardous, primarily due to its environmental toxicity and potential for causing serious eye irritation.[1] Adherence to safety protocols is critical during handling and disposal.

Key Hazards:

  • Eye Irritation: Causes serious eye irritation (H319).[1]

  • Environmental Toxicity: Toxic to aquatic life with long-lasting effects (H411).[1]

Required Personal Protective Equipment (PPE):

  • Wear appropriate eye protection, such as safety glasses or goggles.[1]

  • Wear standard laboratory gloves and a lab coat.

The following table summarizes the key hazard data for this compound.

Hazard ClassificationGHS CodeDescriptionSource
Serious Eye IrritationH319Causes serious eye irritation.[1]
Acute Aquatic ToxicityH401Toxic to aquatic life.[1]
Chronic Aquatic ToxicityH411Toxic to aquatic life with long lasting effects.[1]

Operational Disposal Plan: Step-by-Step Guide

The primary goal for this compound disposal is to avoid release to the environment .[1] Under no circumstances should this compound or its rinsate be disposed of down the drain.[2][3]

Step 1: Waste Characterization

  • Identify the waste as "Hazardous Waste" due to its environmental toxicity.[3][4] The key hazardous property is its toxicity to aquatic life.[1]

Step 2: Waste Collection and Segregation

  • Container Selection: Collect all this compound waste (solid powder, contaminated labware, and rinsate) in a designated, properly sealed hazardous waste container.[3][5] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and be in good condition without leaks.[3][5]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound (N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide)".[3][5] Do not use abbreviations or chemical formulas on the primary label.[3]

  • Segregation: Store the this compound waste container separately from incompatible materials. While the Safety Data Sheet (SDS) does not list specific incompatible materials, it is good practice to segregate waste by hazard class.[1][3]

Step 3: Decontamination of Empty Containers

  • Empty containers that originally held this compound must be decontaminated before disposal.

  • Triple Rinse Procedure:

    • Rinse the empty container three times with a suitable solvent. Methanol or chloroform are listed as solvents for this compound.[6] Acetone is also a common solvent for rinsing organic materials.[7]

    • Crucially, collect all three rinsates as hazardous waste. [3][5] Add the rinsate to your designated this compound hazardous waste container.

    • After triple rinsing, the container can be air-dried in a fume hood and disposed of in the regular trash or glassware waste, depending on the material.[3]

Step 4: Final Disposal

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][3]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the provided safety documents. The procedure outlined above is based on standard best practices for the disposal of hazardous chemical waste as detailed by regulatory and safety guidelines.[2][3][4][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

WS5_Disposal_Workflow start_node Start: this compound Waste Generated decision_node decision_node start_node->decision_node Is it this compound solid, solution, or contaminated material? process_node_collect Place in a compatible, labeled 'Hazardous Waste' container decision_node->process_node_collect Yes decision_node_empty Is it an empty This compound container? decision_node->decision_node_empty No process_node process_node waste_node waste_node process_node_store Store in designated satellite accumulation area waste_node->process_node_store Seal container when not in use end_node End: Safe Disposal process_node_collect->waste_node Consolidate Waste process_node_rinse Triple rinse container with a suitable solvent decision_node_empty->process_node_rinse Yes process_node_rinse->waste_node Collect all rinsate into waste container process_node_container_disposal Dispose of rinsed container in appropriate trash process_node_rinse->process_node_container_disposal After rinsing process_node_pickup Contact EH&S or licensed waste contractor for pickup process_node_store->process_node_pickup Arrange for disposal process_node_pickup->end_node process_node_container_disposal->end_node

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling WS5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of WS5 (N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is a synthetic cooling agent, appearing as a white crystalline solid. While utilized in various consumer products, in a laboratory setting it requires careful handling due to its potential hazards. The primary, immediate hazard associated with this compound is serious eye irritation .

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Chemical Name N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide
CAS Number 68489-14-5
Molecular Formula C15H27NO3
Molecular Weight 269.38 g/mol
Appearance White crystalline solid
Odor Slight menthol odor[1]
Purity ≥99%[1]
Health Hazard Summary
HazardDescription
Eye Irritation Causes serious eye irritation.[2]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2]
Inhalation Data on inhalation toxicity is limited, but caution is advised.
Oral Toxicity Studies on similar cooling agents suggest potential for liver and kidney effects at high doses.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical step in mitigating the risks associated with handling this compound. The following is a step-by-step guide to ensure appropriate protection.

Recommended PPE for Handling this compound
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles.[3][4][5]To protect against the primary hazard of serious eye irritation from splashes or airborne particles.[3][4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7]To prevent skin contact.
Body Protection Laboratory coat.To protect clothing and skin from potential contamination.[7]
Glove Selection and Use

Disposable nitrile gloves provide adequate protection for incidental contact.[8] However, for prolonged handling or in the case of a spill, it is crucial to consult a glove manufacturer's chemical resistance guide to ensure the chosen material offers sufficient protection.[9][10][11] Always inspect gloves for any signs of degradation before use and replace them immediately if they become contaminated.[12]

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation : Before handling this compound, ensure that an eyewash station and safety shower are readily accessible.

  • Weighing and Transfer : When weighing or transferring the solid material, do so in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation or dispersal of dust.

  • Solution Preparation : When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • Spill Response : In the event of a spill, wear appropriate PPE, absorb the spilled material with an inert absorbent, and place it in a sealed container for disposal.

Disposal Plan

Unless explicitly stated as non-hazardous by a specific Safety Data Sheet (SDS) for the product in use, this compound and any materials contaminated with it should be treated as hazardous waste.[7][13]

  • Waste Container : Use a designated, compatible, and clearly labeled hazardous waste container.[7][13] The container should be kept closed except when adding waste.[13]

  • Labeling : The waste label should clearly identify the contents as "Hazardous Waste: this compound (N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide)".

  • Storage : Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7][13]

  • Pickup and Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[13]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_for_this compound start Start: Handling this compound assess_hazard Assess Primary Hazard: Serious Eye Irritation start->assess_hazard eye_protection Select Eye Protection: Chemical Splash Goggles assess_hazard->eye_protection Required skin_contact Assess Skin Contact Potential eye_protection->skin_contact hand_protection Select Hand Protection: Chemical-Resistant Gloves (Nitrile or Neoprene) skin_contact->hand_protection Required body_protection Select Body Protection: Laboratory Coat hand_protection->body_protection end Proceed with Handling body_protection->end

Caption: PPE selection workflow for handling this compound. Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WS5
Reactant of Route 2
Reactant of Route 2
WS5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.